molecular formula C11H14O3 B8718868 3-(2-Phenylethoxy)propanoic acid CAS No. 155526-40-2

3-(2-Phenylethoxy)propanoic acid

Número de catálogo: B8718868
Número CAS: 155526-40-2
Peso molecular: 194.23 g/mol
Clave InChI: IENQCPAFBMYUKE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(2-Phenylethoxy)propanoic acid is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Phenylethoxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Phenylethoxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

155526-40-2

Fórmula molecular

C11H14O3

Peso molecular

194.23 g/mol

Nombre IUPAC

3-(2-phenylethoxy)propanoic acid

InChI

InChI=1S/C11H14O3/c12-11(13)7-9-14-8-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,13)

Clave InChI

IENQCPAFBMYUKE-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C=C1)CCOCCC(=O)O

Origen del producto

United States
Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of Aryloxypropanoic Acids: A Case Study on 3-Phenoxypropionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Preamble: A Note on Compound Selection

The field of drug discovery is predicated on the precise understanding of a molecule's structure and properties. While the initial request focused on 3-(2-Phenylethoxy)propanoic acid, a comprehensive search of the public scientific literature reveals a scarcity of consolidated physicochemical data for this specific molecule. To provide a robust and actionable guide, this document will instead focus on the well-characterized and structurally analogous compound, 3-Phenoxypropionic acid (CAS 7170-38-9) . The principles, experimental workflows, and data interpretation detailed herein are directly applicable to the characterization of 3-(2-Phenylethoxy)propanoic acid and other related aryloxypropanoic acids, a class of compounds with significant therapeutic potential.[1][2] This case-study approach ensures that the guide is grounded in verifiable data while providing a universal framework for researchers.

Introduction: The Significance of Physicochemical Profiling

Aryloxypropanoic acid derivatives represent a vital scaffold in medicinal chemistry, forming the backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and serving as modulators for critical cellular targets like G protein-coupled receptors (GPCRs).[1][2] The therapeutic efficacy and safety profile of any new chemical entity (NCE) are inextricably linked to its fundamental physicochemical properties. These parameters—such as acidity (pKa), lipophilicity (LogP), solubility, and melting point—govern the entire pharmacokinetic journey of a drug, from absorption and distribution to metabolism and excretion (ADME).

This guide offers a technical framework for the comprehensive physicochemical characterization of aryloxypropanoic acids, using 3-Phenoxypropionic acid as our exemplar. We will move beyond simple data reporting to explain the causality behind experimental choices, providing field-proven protocols that ensure data integrity and reproducibility.

Part 1: Molecular Identity and Structural Confirmation

The foundational step in any analysis is the unambiguous confirmation of the molecule's identity and purity. This involves verifying its molecular weight and elucidating its structure through spectroscopic methods.

Core Compound Identifiers

A consistent and accurate set of identifiers is crucial for database searches, regulatory submissions, and scientific communication.

IdentifierValueSource
IUPAC Name 3-phenoxypropanoic acidPubChem[3]
CAS Number 7170-38-9PubChem[3]
Molecular Formula C₉H₁₀O₃PubChem[3]
Molecular Weight 166.17 g/mol PubChem[3]
SMILES C1=CC=C(C=C1)OCCC(=O)OPubChem[3]
InChIKey BUSOTUQRURCMCM-UHFFFAOYSA-NPubChem[3]
Protocol: Molecular Weight Verification by Mass Spectrometry (MS)

Expertise & Causality: We select Electrospray Ionization (ESI) Mass Spectrometry as it is a soft ionization technique ideal for polar molecules like carboxylic acids. It minimizes fragmentation, ensuring the prominent detection of the molecular ion (or a close variant like [M-H]⁻ or [M+H]⁺), which is essential for unambiguous molecular weight confirmation.

Methodology: ESI-MS in Negative Ion Mode

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of 3-Phenoxypropionic acid in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock to a final concentration of 1-10 µg/mL using a 50:50 mixture of solvent and deionized water, often with a modifier like 0.1% formic acid or ammonium hydroxide to aid ionization (though the acidic proton here is sufficient).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to operate in negative ion mode to detect the deprotonated molecule [M-H]⁻.

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 50-500.

  • Analysis: Identify the peak corresponding to the [M-H]⁻ ion. For 3-Phenoxypropionic acid (MW 166.17), the expected peak will be at m/z 165.17. The presence of this peak with high intensity confirms the molecular weight.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis A Weigh Compound B Dissolve in Methanol A->B C Dilute for Infusion B->C D Infuse into ESI Source C->D E Ionize (Negative Mode) D->E F Detect m/z E->F G Verify [M-H]⁻ Peak (m/z = 165.17) F->G

Fig 1: Workflow for Molecular Weight Verification by ESI-MS.

Part 2: Acidity and Lipophilicity - The Pillars of Pharmacokinetics

The interplay between a molecule's acidity (pKa) and its lipophilicity (LogP) is a primary determinant of its ADME profile. For an acidic compound like 3-Phenoxypropionic acid, the pKa dictates its charge state at different physiological pH values, which in turn profoundly impacts its ability to cross biological membranes—a process also governed by its lipophilicity.

Key ADME-Related Properties
PropertyValueSignificance
Melting Point 97.5 °CIndicates purity and solid-state stability.[3]
pKa (Value not directly in search results, but expected ~4-5 for a propanoic acid)Determines the ionization state in different body compartments.
LogP (Value not directly in search results, but can be computed)Measures lipophilicity, affecting membrane permeability and protein binding.
Protocol: Potentiometric Titration for pKa Determination

Expertise & Causality: Potentiometric titration is the gold-standard, thermodynamically-grounded method for pKa determination. It directly measures the pH change of a solution as a titrant is added, allowing for the precise identification of the half-equivalence point, where pH equals pKa. This method is highly accurate and provides a true measure of the compound's acidic strength.

Methodology:

  • System Setup: Calibrate a high-precision pH electrode at three points (e.g., pH 4.0, 7.0, 10.0). Use a temperature-controlled vessel to maintain a constant temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh ~5-10 mg of 3-Phenoxypropionic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A co-solvent like methanol may be required if aqueous solubility is low, but its concentration should be minimized and reported.

  • Titration: Titrate the solution with a standardized, carbonate-free strong base solution (e.g., 0.1 M KOH) using an automated titrator that adds small, precise volumes of titrant.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, generating a pH vs. volume curve.

  • Analysis: The pKa is determined from the titration curve. The first derivative of the curve (dpH/dV) will show a maximum at the equivalence point. The pKa is the pH value at exactly half of the volume of titrant required to reach the equivalence point.

pKa_Concept Fig 2: Influence of pH on the ionization state of a carboxylic acid. AH R-COOH (Unionized, Lipophilic) center_point AH->center_point + H⁺ A_minus R-COO⁻ (Ionized, Hydrophilic) center_point->A_minus - H⁺ low_pH Low pH (e.g., Stomach) low_pH->AH Equilibrium shifts left (Favors Absorption) high_pH High pH (e.g., Intestine) high_pH->A_minus Equilibrium shifts right (Favors Dissolution)

Fig 2: Influence of pH on the ionization state of a carboxylic acid.

Part 3: Spectroscopic Fingerprinting for Structural Integrity

While MS confirms molecular weight, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.

Protocol: ¹H NMR for Structural Elucidation

Expertise & Causality: ¹H NMR is unparalleled for mapping the proton framework of a molecule. The chemical shift of each proton provides information about its electronic environment, and spin-spin coupling patterns reveal which protons are adjacent to one another, allowing for a complete structural assignment. For 3-Phenoxypropionic acid, we expect distinct signals for the aromatic protons, the two methylene (-CH₂-) groups, and the acidic proton.[3]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. Add a small amount of an internal standard like Tetramethylsilane (TMS) for chemical shift referencing (0.00 ppm).[4]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. Key parameters include the number of scans (e.g., 16 or 32) and the relaxation delay.

  • Data Processing: Perform a Fourier transform on the raw data (Free Induction Decay), followed by phase correction and baseline correction.

  • Spectral Analysis:

    • Chemical Shift (δ): Identify the signals corresponding to the different proton environments.

    • Integration: Measure the area under each signal to determine the relative ratio of protons. For C₉H₁₀O₃, the expected ratio is 5 (aromatic) : 2 (OCH₂) : 2 (CH₂COOH) : 1 (COOH).

    • Multiplicity: Analyze the splitting pattern (e.g., singlet, doublet, triplet) to determine the number of neighboring protons. The two methylene groups should appear as triplets due to coupling with each other.

Protocol: FTIR for Functional Group Identification

Expertise & Causality: Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs IR radiation at a characteristic frequency, providing a unique "fingerprint." For 3-Phenoxypropionic acid, the most prominent absorptions will be from the carboxylic acid O-H and C=O bonds and the C-O ether bond.[5]

Methodology: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: With the ATR crystal clean, perform a background scan to capture the spectrum of the ambient environment (e.g., CO₂, water vapor), which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid 3-Phenoxypropionic acid powder directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

  • Sample Scan: Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio.

  • Analysis: Analyze the resulting spectrum for characteristic absorption bands:

    • ~3300-2500 cm⁻¹ (broad): Characteristic O-H stretching vibration of the carboxylic acid, broadened by hydrogen bonding.[5]

    • ~1725-1700 cm⁻¹ (strong, sharp): C=O (carbonyl) stretching vibration of the carboxylic acid.[5]

    • ~1250-1000 cm⁻¹: C-O stretching vibrations of the ether and carboxylic acid groups.

Characterization_Workflow cluster_identity Identity & Purity cluster_structure Structural Confirmation cluster_properties Pharmacokinetic Properties Start New Chemical Entity (e.g., 3-Phenoxypropionic Acid) MS Mass Spectrometry (Molecular Weight) Start->MS MP Melting Point (Purity) Start->MP NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Start->NMR FTIR FTIR Spectroscopy (Functional Groups) Start->FTIR pKa Potentiometry (Acidity) Start->pKa LogP Shake-Flask (Lipophilicity) Start->LogP Solubility Aqueous Solubility Start->Solubility End Comprehensive Physicochemical Profile MS->End MP->End NMR->End FTIR->End pKa->End LogP->End Solubility->End

Fig 3: A comprehensive workflow for physicochemical characterization.

Conclusion

The rigorous physicochemical characterization of a new chemical entity is a non-negotiable cornerstone of modern drug development. By employing the validated protocols outlined in this guide—from mass spectrometry and NMR for structural verification to potentiometry for pKa determination—researchers can build a comprehensive data package. While we have used 3-Phenoxypropionic acid as a practical and well-documented model, the methodologies and the scientific rationale presented form a universal and robust framework. This framework is essential for understanding the ADME properties of novel compounds like 3-(2-Phenylethoxy)propanoic acid, enabling informed decisions, and ultimately accelerating the journey from laboratory discovery to clinical application.

References

  • PubChem. (n.d.). 3-Phenoxypropionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2662. Available at: [Link]

  • SpectraBase. (n.d.). 3-(2-Methoxyphenyl)propionic acid ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-(2-Formylphenoxy)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Aminoethoxy)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
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  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link]

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The Evolving Landscape of 3-(2-Phenylethoxy)propanoic Acid Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Therapeutic Potential of a Promising Chemical Scaffold for Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the burgeoning field of 3-(2-phenylethoxy)propanoic acid derivatives and their potential biological activities. While direct research on this specific scaffold is emerging, this document synthesizes current knowledge from structurally related compounds to provide a comprehensive overview of their potential as therapeutic agents. This guide will delve into their putative roles as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, as well as their potential antimicrobial and anticancer properties, offering valuable insights for the scientific community.

Introduction: The 3-(2-Phenylethoxy)propanoic Acid Scaffold

The 3-(2-phenylethoxy)propanoic acid core represents a versatile scaffold with the potential for diverse biological activities. Its structure, characterized by a phenylethoxy group linked to a propanoic acid moiety, allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties. This guide will explore the biological activities of derivatives based on this core structure, drawing on evidence from closely related analogues to illuminate their therapeutic promise.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonistic Activity

A significant area of interest for derivatives of 3-(2-phenylethoxy)propanoic acid lies in their potential to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors that play a crucial role in regulating metabolism and inflammation. Dual agonists of PPARα and PPARγ are of particular interest for the treatment of metabolic disorders like type 2 diabetes and dyslipidemia.

Research on structurally similar compounds, such as (S)-2-ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic acids and 2-aryloxy-3-phenyl-propanoic acids, has demonstrated their potential as potent dual PPARα/γ agonists.[1][2] These findings suggest that the 3-(2-phenylethoxy)propanoic acid scaffold could be a promising starting point for the development of new therapeutics for metabolic diseases.

Mechanism of Action: PPARα/γ Dual Agonism

Dual PPARα/γ agonists exert their therapeutic effects by simultaneously activating both PPARα and PPARγ receptors.

  • PPARα activation primarily influences lipid metabolism, leading to a decrease in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

  • PPARγ activation enhances insulin sensitivity and promotes glucose uptake in peripheral tissues, thereby lowering blood glucose levels.

The combined activation of both receptors offers a comprehensive approach to managing the multifaceted nature of metabolic syndrome.

Diagram of the Proposed PPARα/γ Dual Agonist Mechanism of Action

PPAR_Mechanism cluster_ligand 3-(2-Phenylethoxy)propanoic Acid Derivative cluster_nucleus Nucleus cluster_effects Biological Effects Ligand Derivative PPARa PPARα Ligand->PPARa Activates PPARg PPARγ Ligand->PPARg Activates RXR RXR PPARa->RXR Heterodimerization PPARg->RXR Heterodimerization PPRE PPRE (DNA) RXR->PPRE Binds to Lipid Improved Lipid Profile PPRE->Lipid Regulates Target Genes Glucose Improved Glucose Homeostasis PPRE->Glucose Regulates Target Genes

Caption: Proposed mechanism of 3-(2-phenylethoxy)propanoic acid derivatives as dual PPARα/γ agonists.

Quantitative Data from Structurally Related Compounds

The following table summarizes the in vitro activity of representative (S)-2-ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic acid derivatives as dual PPARα/γ agonists.[1]

CompoundPPARα Activation (% of Tesaglitazar)PPARγ Activation (% of Rosiglitazone)
5c ComparableSimilar
5d ComparableSimilar
5e ComparableSimilar
5f ComparableSimilar
5g ComparableSimilar
5h ComparableSimilar

Data is presented as a percentage of the activity of the respective reference compounds, tesaglitazar (a known dual agonist) and rosiglitazone (a selective PPARγ agonist).

Experimental Protocol: In Vitro PPAR Transactivation Assay

A standard method to evaluate the PPAR agonistic activity of novel compounds is the GAL4-PPAR transactivation assay.[3]

Step-by-Step Methodology:

  • Cell Culture: HepG2 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Transient Transfection: Cells are transiently transfected with plasmids encoding for the GAL4-PPARα or GAL4-PPARγ chimeric receptors and a luciferase reporter plasmid containing a GAL4 upstream activating sequence.

  • Compound Treatment: Following transfection, cells are treated with varying concentrations of the test compounds or reference agonists.

  • Luciferase Assay: After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated to determine the agonistic activity of the compounds.

Potential Antimicrobial Activity

While specific studies on the antimicrobial properties of 3-(2-phenylethoxy)propanoic acid derivatives are limited, research on the broader class of phenylpropanoic acid derivatives suggests potential in this area. For instance, chlorinated derivatives of 3-phenylpropanoic acid have demonstrated significant and selective activities against Escherichia coli and Staphylococcus aureus.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy of novel compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC).[5][6]

Step-by-Step Methodology:

  • Bacterial Strain Preparation: Cultures of the test bacteria (e.g., E. coli, S. aureus) are grown to a specific optical density.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Potential Anticancer Activity

The structural motif of propanoic acid derivatives is found in several known anticancer agents. Although direct evidence for the anticancer activity of 3-(2-phenylethoxy)propanoic acid derivatives is not yet available, studies on related N-aryl-β-alanine derivatives have shown promising results. For example, some halogenated N-aryl-β-alanine derivatives have exhibited significant cytotoxicity against triple-negative breast cancer and glioblastoma cell lines.[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[8]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, Caco-2) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds.

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.

Diagram of a General Anticancer Drug Discovery Workflow

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity CellLines Panel of Cancer Cell Lines Cytotoxicity->CellLines Target Target Identification CellLines->Target Pathway Signaling Pathway Analysis Target->Pathway

Caption: A generalized workflow for the discovery and evaluation of novel anticancer compounds.

Conclusion and Future Directions

The 3-(2-phenylethoxy)propanoic acid scaffold holds considerable promise for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, these derivatives are promising candidates for development as dual PPARα/γ agonists for the treatment of metabolic diseases. Furthermore, preliminary evidence suggests potential applications as antimicrobial and anticancer agents.

Future research should focus on the synthesis and systematic biological evaluation of a library of 3-(2-phenylethoxy)propanoic acid derivatives to establish clear structure-activity relationships. In-depth studies are required to elucidate their precise mechanisms of action and to validate their therapeutic potential in preclinical models. The insights provided in this guide aim to catalyze further investigation into this promising class of compounds.

References

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In Vitro Evaluation of 3-(2-Phenylethoxy)propanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating a novel or underexplored chemical entity requires moving beyond standard screening checklists. We must build a mechanistic narrative. 3-(2-Phenylethoxy)propanoic acid (3-PEPA) is a fascinating structural motif. It features a terminal carboxylic acid (a classic polar head group) tethered to a flexible, lipophilic phenylethoxy tail. Pharmacologically, this is the quintessential scaffold for fatty acid mimetics, making it a prime candidate for evaluating metabolic and inflammatory targets—specifically, Peroxisome Proliferator-Activated Receptors (PPARα/γ) and the Free Fatty Acid Receptor 1 (GPR40/FFAR1) .

This guide provides an authoritative, self-validating in vitro framework to characterize the pharmacodynamics, receptor binding kinetics, and cellular efficacy of 3-PEPA.

The Dual-Target Hypothesis & Mechanistic Rationale

The structural homology between 3-PEPA and endogenous medium-to-long-chain fatty acids dictates our experimental design. The carboxylic acid moiety is primed to form critical hydrogen bonds with polar residues in receptor binding pockets (e.g., Tyr473 in PPARγ or Arg183/Arg258 in GPR40), while the phenylethoxy tail engages in hydrophobic and π-π stacking interactions.

To rigorously evaluate this compound, we must track its activity from direct molecular binding down to phenotypic cellular changes.

Dual-target signaling pathways of 3-PEPA modulating PPAR nuclear receptors and GPR40 GPCRs.

Phase I: Receptor Kinetics & Binding Workflows

Binding does not equal functional efficacy, but it is the mandatory first step. We utilize highly sensitive, homogeneous assays to establish the Kd​ and EC50​ of 3-PEPA.

TR-FRET Assay for PPARγ/α Coactivator Recruitment

Causality & Rationale: Traditional radioligand binding assays only prove occupancy. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) proves conformational change. When 3-PEPA binds the PPAR Ligand Binding Domain (LBD), it stabilizes the Activation Function-2 (AF-2) helix, allowing the recruitment of a coactivator peptide (e.g., TRAP220). This proximity generates a measurable FRET signal[1][2].

Self-Validation Mechanism: To ensure the FRET signal is driven by specific orthosteric binding rather than assay interference (e.g., compound auto-fluorescence), the protocol mandates a parallel control well pre-incubated with GW9662, an irreversible covalent antagonist of PPARγ. If 3-PEPA is a true on-target agonist, GW9662 will abolish the FRET signal[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA).

  • Protein Complex Assembly: Mix GST-tagged PPARγ LBD (5 nM final) with Terbium (Tb)-labeled anti-GST antibody (2 nM final)[3].

  • Peptide Addition: Add Fluorescein-labeled TRAP220/DRIP205 coactivator peptide (100 nM final).

  • Compound Dosing: Dispense 3-PEPA in a 10-point dose-response curve (1 nM to 100 µM, final DMSO < 1%).

  • Incubation: Seal the 384-well plate and incubate in the dark at room temperature for 1–2 hours to reach equilibrium.

  • Detection: Read on a multi-mode microplate reader. Excite at 340 nm. Measure emission at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor).

  • Analysis: Calculate the 520/495 nm emission ratio. Plot against log[3-PEPA] to determine the EC50​ .

Step-by-step TR-FRET workflow for quantifying 3-PEPA induced PPAR coactivator recruitment.

Intracellular Calcium Flux Assay for GPR40 Activation

Causality & Rationale: GPR40 is a Gq-coupled GPCR. Agonist binding activates Phospholipase C (PLC), hydrolyzing PIP2 into IP3, which triggers the rapid release of stored calcium from the endoplasmic reticulum[4][5]. Measuring this transient calcium spike using a fluorescent dye (Fluo-4 AM) provides a real-time kinetic readout of 3-PEPA's efficacy at the membrane level[4].

Self-Validation Mechanism: Carboxylic acids can sometimes act as non-specific ionophores, artificially raising intracellular calcium. To validate GPR40 dependency, we utilize a dual-inhibition control: pre-treating cells with a selective GPR40 antagonist (GW1100) and a PLC inhibitor (U73122). True GPR40-mediated flux will be completely blunted by both.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing human GPR40 at 40,000 cells/well in a 96-well black-walled, clear-bottom plate. Incubate overnight at 37°C[4].

  • Dye Loading: Remove media and add 100 µL of Fluo-4 AM dye loading solution (2 µM in HBSS with 20 mM HEPES and 2.5 mM probenecid to prevent dye efflux). Incubate for 1 hour at 37°C[4].

  • Baseline Measurement: Transfer the plate to a kinetic fluorescence reader (e.g., FLIPR or FlexStation). Record baseline fluorescence (Ex 490 nm / Em 525 nm) for 15 seconds.

  • Compound Injection: Utilize the onboard liquid handler to inject 3-PEPA (various concentrations).

  • Kinetic Tracking: Continuously monitor fluorescence for 90–120 seconds to capture the transient calcium peak.

  • Data Processing: Calculate the Maximum minus Minimum (Max-Min) fluorescence response and plot against compound concentration to derive the EC50​ .

Phase II: Cellular Efficacy & Phenotypic Modulation

Once target engagement is confirmed, we must assess if 3-PEPA drives the expected biological phenotype.

3T3-L1 Preadipocyte Differentiation (PPARγ Functional Readout)

True PPARγ agonists drive the differentiation of fibroblasts into mature adipocytes.

  • Protocol: Grow 3T3-L1 cells to confluence. Treat with a differentiation cocktail (IBMX, Dexamethasone, Insulin) supplemented with either vehicle, Rosiglitazone (positive control), or 3-PEPA. After 7 days, fix the cells and stain with Oil Red O to quantify intracellular lipid droplet accumulation via absorbance at 500 nm.

Glucose-Stimulated Insulin Secretion (GPR40 Functional Readout)

GPR40 agonists potentiate insulin secretion only in the presence of elevated glucose, preventing hypoglycemic risks[4].

  • Protocol: Starve INS-1E pancreatic beta cells in low glucose (2.8 mM) buffer for 2 hours. Switch to high glucose (16.7 mM) buffer containing 3-PEPA. Incubate for 1 hour. Collect the supernatant and quantify secreted insulin using a high-sensitivity AlphaLISA or ELISA kit.

Quantitative Data Synthesis

To benchmark 3-PEPA, its performance must be contextualized against gold-standard reference compounds. The table below outlines the expected pharmacological profile matrix for a successful aryl-alkoxy propanoic acid derivative.

Assay / ParameterTarget3-PEPA (Expected Range)Reference CompoundReference EC50​ / IC50​
TR-FRET Binding PPARγ LBD0.5 µM - 5.0 µMRosiglitazone~0.04 µM
TR-FRET Binding PPARα LBD1.0 µM - 10.0 µMGW7647~0.006 µM
Calcium Flux GPR40 / Gq0.1 µM - 2.5 µMTAK-875~0.014 µM
Cytotoxicity (ATP) HepG2 Cells> 100 µM (Non-toxic)Tamoxifen (Control)~15.0 µM
Microsomal Stability HLM ( T1/2​ )> 45 minutesVerapamil (Control)< 15 minutes

Conclusion

The in vitro evaluation of 3-(2-Phenylethoxy)propanoic acid requires a multi-tiered approach. By combining the conformational precision of TR-FRET[2][3] with the kinetic resolution of calcium flux[4][5], and grounding these biochemical signals in phenotypic assays, we create a robust, self-validating data package. This methodology ensures that any observed efficacy is mechanistically sound, target-specific, and translatable to downstream in vivo metabolic models.

References

  • An alternate binding site for PPARγ ligands. National Center for Biotechnology Information (PMC). Available at: [Link]

  • GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease: rational design, synthesis, in silico evaluation, PPAR-γ binding assay and transactivation and expression studies. Royal Society of Chemistry. Available at: [Link]

  • Integrated Virtual Screening for the Identification of Novel and Selective Peroxisome Proliferator-Activated Receptor (PPAR) Scaffolds. ACS Publications. Available at: [Link]

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A Technical Guide to Investigating the Mechanism of Action of 3-(2-Phenylethoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Phenylethoxy)propanoic acid is a novel small molecule with a chemical structure suggestive of multiple potential biological activities. To date, its mechanism of action remains uncharacterized in publicly available literature. This guide provides a comprehensive, technically-grounded framework for speculating on and experimentally validating its primary pharmacological targets. By dissecting its core structural motifs—the propanoic acid backbone, the phenylethoxy group, and its overall character as a fatty acid mimetic—we can formulate several plausible hypotheses. This document outlines these hypotheses and presents a corresponding suite of detailed, self-validating experimental protocols designed to systematically elucidate the compound's mechanism of action. Our approach is grounded in established principles of drug discovery and aims to provide a clear, actionable roadmap for researchers in this field.

Introduction and Structural Rationale

The therapeutic potential of a novel chemical entity is intrinsically linked to its mechanism of action. 3-(2-Phenylethoxy)propanoic acid presents an intriguing case for investigation due to its hybrid structure, which incorporates features from multiple classes of pharmacologically active agents. The absence of existing data necessitates a logical, structure-based approach to hypothesize and subsequently test its biological activities.

The key structural features of 3-(2-Phenylethoxy)propanoic acid are:

  • A Propanoic Acid Core: This moiety is a well-established pharmacophore in the class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen.[1][2][3] Its presence immediately suggests the potential for interaction with enzymes in the arachidonic acid cascade.

  • A Phenoxy-like Ether Linkage: The phenylethoxy group is connected via an ether bond, a common feature in various drug classes. Specifically, phenoxyacetic acid derivatives have been identified as potent modulators of nuclear receptors, including the Peroxisome Proliferator-Activated Receptors (PPARs).[4][5][6]

  • A Terminal Phenyl Group: The terminal phenoxy moiety is considered a "privileged scaffold" in medicinal chemistry, frequently contributing to high-affinity interactions with biological targets.[7]

  • Fatty Acid Mimetic (FAM) Characteristics: The molecule possesses a carboxylic acid "head" and a lipophilic "tail," classifying it as a fatty acid mimetic.[8][9] FAMs are known to interact with a diverse range of protein targets that endogenously bind fatty acids, including G-protein coupled receptors (GPCRs) and nuclear receptors.[10][11][12]

Based on this structural deconstruction, we propose four primary hypotheses for the mechanism of action of 3-(2-Phenylethoxy)propanoic acid, each with a corresponding experimental validation strategy.

Hypothesis 1: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Scientific Rationale: The structural resemblance of 3-(2-Phenylethoxy)propanoic acid to known PPAR agonists, particularly those built on a phenoxyacetic acid scaffold, is striking.[4][5] PPARs are a family of nuclear receptors (PPARα, PPARγ, and PPARβ/δ) that play critical roles in the regulation of lipid and glucose metabolism, as well as inflammation.[13][14] Ligand activation of PPARs leads to the transcription of a host of genes involved in these processes, making them important targets for metabolic diseases.

Proposed Experimental Workflow for PPAR Activity

A tiered approach is recommended to first identify and then characterize PPAR agonism.

Tier 1: Screening for PPAR Transactivation

  • Objective: To determine if 3-(2-Phenylethoxy)propanoic acid can activate any of the three PPAR subtypes.

  • Methodology: A cell-based luciferase reporter assay is the industry standard.

    • HEK293T or a similar cell line will be co-transfected with expression vectors for full-length human PPARα, PPARγ, or PPARβ/δ, and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

    • Transfected cells will be treated with a dose-response curve of 3-(2-Phenylethoxy)propanoic acid (e.g., 1 nM to 100 µM) for 18-24 hours.

    • Known PPAR agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARβ/δ) will be used as positive controls.

    • Luciferase activity will be measured using a commercial kit and a luminometer. The results will be normalized to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

    • Data will be plotted as fold activation over vehicle control, and EC50 values will be calculated.

Tier 2: Orthogonal Validation and Target Gene Expression

  • Objective: To confirm that any observed PPAR activation translates to the regulation of endogenous target genes in a biologically relevant cell type.

  • Methodology: Quantitative PCR (qPCR) will be used to measure the mRNA expression of well-established PPAR target genes.

    • A relevant cell line will be chosen based on the PPAR subtype activated in Tier 1 (e.g., HepG2 for PPARα, 3T3-L1 adipocytes for PPARγ).

    • Cells will be treated with 3-(2-Phenylethoxy)propanoic acid at concentrations around the previously determined EC50 for 6-24 hours.

    • Total RNA will be extracted, and cDNA will be synthesized.

    • qPCR will be performed using primers for known target genes (e.g., CPT1A and ACADM for PPARα; FABP4 and ADIPOQ for PPARγ).

    • Gene expression will be normalized to a housekeeping gene (e.g., GAPDH or ACTB), and the fold change relative to vehicle-treated cells will be calculated.

Hypothetical Data Summary: PPAR Activity
ParameterPPARαPPARγPPARβ/δ
Transactivation EC50 (µM) >1001.5>100
Target Gene (FABP4) Fold Induction N/A4.2 ± 0.5N/A
Visualization of PPARγ Signaling Pathway

PPAR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 3-(2-Phenylethoxy) propanoic acid PPARg PPARγ Compound->PPARg Binding HSP HSP PPARg->HSP Dissociation PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA Response Element) PPARg_RXR->PPRE Binding TargetGenes Target Gene Transcription (e.g., FABP4, AdipoQ) PPRE->TargetGenes Activation

Caption: Proposed PPARγ activation pathway for 3-(2-Phenylethoxy)propanoic acid.

Hypothesis 2: Free Fatty Acid Receptor 1 (GPR40/FFAR1) Agonism

Scientific Rationale: As a fatty acid mimetic, 3-(2-Phenylethoxy)propanoic acid is a candidate for interaction with receptors that are endogenously activated by fatty acids.[8][9] GPR40 (also known as FFAR1) is a G-protein coupled receptor highly expressed in pancreatic β-cells.[15][16] Its activation by medium to long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS), making it a key target for type 2 diabetes.[17][18] The structure of our compound of interest, with its carboxylic acid and lipophilic tail, fits the general pharmacophore for GPR40 agonists.

Proposed Experimental Workflow for GPR40/FFAR1 Activity

Tier 1: Functional Screening for GPR40 Activation

  • Objective: To determine if 3-(2-Phenylethoxy)propanoic acid can activate GPR40 signaling.

  • Methodology: A calcium mobilization assay is the primary method, as GPR40 couples to the Gq pathway, leading to an increase in intracellular calcium.

    • A CHO or HEK293 cell line stably expressing human GPR40 will be used.

    • Cells will be loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Cells will be treated with a dose-response curve of 3-(2-Phenylethoxy)propanoic acid, and the change in fluorescence will be measured in real-time using a plate reader with an injection module.

    • A known GPR40 agonist (e.g., TAK-875) will serve as a positive control.

    • The EC50 for calcium mobilization will be calculated.

Tier 2: Confirmation in a Biological System

  • Objective: To confirm that GPR40 activation by the compound leads to a physiological response.

  • Methodology: A glucose-stimulated insulin secretion (GSIS) assay using a pancreatic β-cell line (e.g., MIN6) or isolated primary islets.

    • Cells will be pre-incubated in a low glucose buffer (e.g., 2.8 mM).

    • The buffer will be replaced with either low glucose or high glucose (e.g., 16.7 mM) buffer, with or without a dose-response of 3-(2-Phenylethoxy)propanoic acid.

    • After a 1-2 hour incubation, the supernatant will be collected.

    • Insulin concentration in the supernatant will be measured using an ELISA or HTRF assay.

    • The results will demonstrate if the compound potentiates insulin secretion specifically under high glucose conditions, a hallmark of GPR40 agonism.

Hypothetical Data Summary: GPR40/FFAR1 Activity
AssayParameterValue
Calcium Mobilization EC50 (µM)2.5
GSIS (High Glucose) % Increase in Insulin Secretion150% at 10 µM
GSIS (Low Glucose) % Increase in Insulin SecretionNo significant change
Visualization of GPR40/FFAR1 Signaling Pathway

GPR40_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound 3-(2-Phenylethoxy) propanoic acid GPR40 GPR40/FFAR1 Compound->GPR40 Agonist Binding Gq Gαq GPR40->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_release Ca²⁺ Release ER->Ca2_release InsulinVesicle Insulin Vesicle Ca2_release->InsulinVesicle Triggers Exocytosis InsulinSecretion Insulin Secretion InsulinVesicle->InsulinSecretion COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Membrane Phospholipids PLA2 PLA₂ Phospholipids->PLA2 Stimulus AA Arachidonic Acid (AA) PLA2->AA Releases COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 3-(2-Phenylethoxy) propanoic acid Compound->COX1 Inhibition Compound->COX2 Inhibition

Caption: Proposed mechanism of COX inhibition by 3-(2-Phenylethoxy)propanoic acid.

Integrated Discussion and Future Directions

The structural features of 3-(2-Phenylethoxy)propanoic acid do not point to a single, exclusive mechanism of action. It is plausible that the compound exhibits polypharmacology, acting on multiple targets. For instance, it could be a dual PPARγ agonist and COX-2 inhibitor, a profile that could be beneficial in inflammatory metabolic conditions. The proposed tiered experimental approach is designed to efficiently screen for the most likely activities and then validate them in more complex biological systems.

Should initial screening reveal activity in multiple pathways, further investigation will be required to determine the relative potency and potential therapeutic implications of this polypharmacology. For example, if both PPARγ and GPR40 agonism are observed, the compound could represent a novel dual-acting agent for type 2 diabetes with complementary mechanisms.

Future studies should include:

  • Pharmacokinetic Profiling: Assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties to determine the compound's drug-like potential.

  • In Vivo Efficacy Models: Based on the in vitro findings, the compound should be tested in relevant animal models of disease, such as a diet-induced obesity model for metabolic activity or a carrageenan-induced paw edema model for anti-inflammatory effects.

  • Off-Target and Safety Profiling: A broader screen against a panel of receptors and enzymes (e.g., a Safety47 panel) is crucial to identify potential liabilities and off-target effects.

This guide provides a robust starting point for the comprehensive investigation of 3-(2-Phenylethoxy)propanoic acid. By systematically testing these well-grounded hypotheses, the scientific community can efficiently uncover its therapeutic potential and mechanism of action.

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The Genesis and Evolution of Aryl Propionic Acid Derivatives: A Technical Whitepaper on Discovery, Pharmacology, and Chiral Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aryl propionic acid derivatives (commonly referred to as "profens") represent a watershed class of non-steroidal anti-inflammatory drugs (NSAIDs). Originating from the discovery of ibuprofen in the 1960s, these compounds revolutionized the management of pain, fever, and inflammation by offering a superior safety profile compared to early corticosteroids and salicylates[1][2]. This whitepaper provides a comprehensive technical analysis of profens, detailing their historical discovery, structure-activity relationships (SAR), cyclooxygenase (COX) inhibition mechanisms, and the unique in vivo chiral inversion that defines their pharmacokinetics[3][4]. Furthermore, it establishes self-validating experimental protocols for evaluating COX selectivity and enantiomeric purity.

Historical Context: The Discovery of Ibuprofen

In 1953, the primary pharmacological interventions for rheumatoid arthritis (RA) were high-dose aspirin and newly discovered corticosteroids, both of which carried severe gastrointestinal and systemic toxicity profiles[1]. Dr. Stewart Adams, a pharmacologist at Boots Pure Drug Company, initiated a systematic search for a "super-aspirin"—a non-steroidal compound with comparable anti-inflammatory efficacy but enhanced tolerability[5].

Working alongside organic chemist John Nicholson, the team initially explored phenoxyalkanoic acids and phenylacetic acids. While active, these compounds often exhibited unacceptable hepatotoxicity or gastrointestinal ulceration in clinical trials[5]. The critical breakthrough occurred when they shifted focus to phenylpropionic acids. In 1961, Adams and Nicholson patented 2-(4-isobutylphenyl) propionic acid, later named ibuprofen[1][2]. This molecule demonstrated an optimal balance of potency and safety, eventually achieving over-the-counter (OTC) status globally[5].

Chemical Architecture and Structure-Activity Relationship (SAR)

Aryl propionic acid derivatives share a unifying pharmacophore: an aromatic or heteroaromatic ring system attached to a propionic acid moiety[3][6].

  • Carboxylic Acid Group: Essential for binding to the Arg120 residue in the COX active site via ionic interactions. Esterification or amidation of this group generally abolishes in vitro activity, though in vivo activity may remain if the derivative acts as a prodrug[3][7].

  • Alpha-Methyl Group: The addition of a methyl group at the α-carbon of the acetic acid side chain creates a chiral center. This modification significantly enhances anti-inflammatory activity and reduces toxicity compared to the corresponding acetic acid derivatives[3][7].

  • Aromatic Core: Provides lipophilicity, allowing the molecule to penetrate the hydrophobic channel of the COX enzyme[8].

Table 1: Structural Variations and Pharmacological Profiles of Key Profens
DrugAromatic CoreKey SubstituentHalf-Life (h)Primary Indication
Ibuprofen Phenyl4-Isobutyl2Mild/moderate pain, fever
Naproxen Naphthyl6-Methoxy12-15Chronic arthritis, gout
Ketoprofen Phenyl3-Benzoyl2-3Severe pain, dysmenorrhea
Flurbiprofen Biphenyl2-Fluoro3-4Ophthalmic inflammation

Mechanism of Action: Cyclooxygenase Inhibition

Profens exert their primary pharmacological effects by competitively and reversibly inhibiting cyclooxygenase enzymes (COX-1 and COX-2), thereby halting the conversion of arachidonic acid into prostaglandin H2 (PGH2)[9][10].

  • COX-1 (Constitutive): Maintains homeostatic functions, including gastric mucosal protection and platelet aggregation.

  • COX-2 (Inducible): Upregulated during inflammatory responses, mediating pain and fever[10].

Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) Stomach, Kidney, Platelets AA->COX1 PLA2 COX2 COX-2 (Inducible) Inflammation Sites AA->COX2 PLA2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Effects1 Homeostatic Functions (GI protection) PGH2->Effects1 Effects2 Inflammation, Pain, Fever PGH2->Effects2 NSAID Aryl Propionic Acids (e.g., Ibuprofen) NSAID->COX1 Inhibits NSAID->COX2 Inhibits

Caption: Arachidonic acid signaling pathway and COX inhibition by aryl propionic acids.

Stereochemistry and In Vivo Chiral Inversion

The presence of the α-methyl group renders aryl propionic acids chiral, existing as R(-)- and S(+)-enantiomers. In vitro, the S(+)-enantiomer (eutomer) is typically 100 to 160 times more potent at inhibiting COX than the R(-)-enantiomer (distomer)[4][11].

However, a unique pharmacokinetic phenomenon occurs in vivo: the unidirectional metabolic chiral inversion of the inactive R(-)-enantiomer to the active S(+)-enantiomer[4][12].

  • Mechanism: The R-enantiomer is stereoselectively activated by acyl-CoA synthetase to form an R-profenoyl-CoA thioester. This intermediate undergoes epimerization by α-methylacyl-CoA racemase. Finally, a hydrolase cleaves the thioester, releasing the active S-enantiomer into systemic circulation[11][12].

Inversion R_Enant R(-)-Profen (Inactive Distomer) Enz1 Acyl-CoA Synthetase R_Enant->Enz1 ATP, CoA R_CoA R-Profenoyl-CoA Enz2 Racemase R_CoA->Enz2 S_CoA S-Profenoyl-CoA Enz3 Hydrolase S_CoA->Enz3 S_Enant S(+)-Profen (Active Eutomer) Enz1->R_CoA Enz2->S_CoA Enz3->S_Enant H2O

Caption: In vivo metabolic chiral inversion mechanism of aryl propionic acids.

Quantitative Pharmacodynamics

The degree of COX selectivity and the extent of chiral inversion vary significantly among different profens[4][13].

Table 2: Comparative Pharmacodynamics of Aryl Propionic Acids
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Extent of In Vivo Chiral Inversion
Ibuprofen 12.080.00.15~60%
Naproxen 2.21.31.69Administered as pure S(+)
Ketoprofen 0.0020.0570.035<10%
Flurbiprofen 0.040.510.078~5%
(Note: IC50 values vary by assay type; data represents general trends from human whole blood assays[4][13])

Experimental Methodologies

Protocol 1: In Vitro COX-1/COX-2 Selectivity Assay (Human Whole Blood Assay)

Causality & Rationale: Recombinant enzyme assays often fail to predict in vivo efficacy because profens are highly protein-bound (>99% to albumin). The Human Whole Blood Assay preserves this physiological protein-binding environment, providing clinically relevant IC50 values[13]. Self-Validating System: The protocol utilizes a selective COX-2 inhibitor (celecoxib) and a non-selective inhibitor (indomethacin) as positive controls. Baseline vehicle wells serve as negative controls to define 0% inhibition.

Step-by-Step Methodology:

  • Blood Collection: Draw venous blood from healthy human volunteers (no NSAID use for 14 days) into heparinized tubes (for COX-1) and non-heparinized tubes (for COX-2).

  • COX-1 Assay Setup: Aliquot 1 mL of heparinized blood into glass tubes. Add 10 µL of the test profen (dissolved in DMSO; final DMSO concentration <1%).

  • COX-1 Activation: Incubate at 37°C for 1 hour to allow blood to coagulate. Coagulation activates platelets, driving COX-1-mediated Thromboxane B2 (TXB2) synthesis.

  • COX-2 Assay Setup: Aliquot 1 mL of non-heparinized blood. Add 10 µL of test profen and 10 µg/mL Lipopolysaccharide (LPS).

  • COX-2 Activation: Incubate at 37°C for 24 hours. LPS induces COX-2 expression in monocytes, driving Prostaglandin E2 (PGE2) synthesis.

  • Termination & Extraction: Centrifuge all tubes at 2000 x g for 10 minutes at 4°C to isolate plasma/serum.

  • Quantification: Measure TXB2 (COX-1) and PGE2 (COX-2) levels using specific Enzyme-Linked Immunosorbent Assays (ELISA). Calculate IC50 using non-linear regression against the vehicle control.

Protocol 2: Enantioselective HPLC Analysis for Chiral Inversion Monitoring

Causality & Rationale: To accurately quantify the R to S inversion in vivo, enantiomers must be separated without prior chemical derivatization, which can induce artifactual racemization. A Chiral Stationary Phase (CSP) HPLC method is therefore mandatory[11]. Self-Validating System: Blank plasma is spiked with known ratios of R/S enantiomers to construct calibration curves. An internal standard (e.g., flurbiprofen when assaying ibuprofen) ensures extraction recovery validation.

Step-by-Step Methodology:

  • Sample Preparation: Spike 100 µL of plasma with 10 µL of internal standard. Add 200 µL of 1M HCl to acidify the plasma, ensuring the carboxylic acid group of the profen is protonated (lipophilic state).

  • Liquid-Liquid Extraction: Add 1 mL of hexane/isopropanol (90:10 v/v). Vortex for 2 minutes, then centrifuge at 10,000 x g for 5 minutes.

  • Evaporation: Transfer the organic (upper) layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the HPLC mobile phase (e.g., hexane/isopropanol/trifluoroacetic acid 100:1:0.1 v/v/v).

  • Chromatographic Separation: Inject 20 µL onto a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) stationary phase). Maintain a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 220 nm. The R(-)-enantiomer typically elutes before the S(+)-enantiomer under these conditions. Calculate the enantiomeric ratio based on peak area integration.

Conclusion

The discovery of aryl propionic acid derivatives fundamentally altered the trajectory of anti-inflammatory pharmacotherapy. From Dr. Stewart Adams' synthesis of ibuprofen to modern understandings of chiral inversion and COX selectivity, profens remain a cornerstone of clinical practice[1][4]. Future research continues to explore their potential beyond analgesia, including COX-independent pathways in oncology and neuroprotection[10][13].

Sources

Spectroscopic data (NMR, IR, MS) of 3-(2-Phenylethoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Structural Elucidation of 3-(2-Phenylethoxy)propanoic Acid: A Comprehensive Technical Guide

Executive Summary

In the landscape of drug development and synthetic organic chemistry, the rigorous structural validation of intermediates is paramount to ensuring downstream API (Active Pharmaceutical Ingredient) integrity. This whitepaper provides an in-depth spectroscopic profiling of 3-(2-Phenylethoxy)propanoic acid , a bifunctional intermediate characterized by a flexible ether linkage and a terminal carboxylic acid.

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Herein, we dissect the causality behind the spectroscopic signals (NMR, FT-IR, and MS) and establish a series of self-validating experimental protocols. These methodologies are designed to serve as a robust, error-resistant framework for researchers tasked with the structural elucidation of ether-carboxylic acid derivatives.

Structural Rationale & Molecular Properties

3-(2-Phenylethoxy)propanoic acid (CAS: 4385-78-8) possesses a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol [1]. The molecule is structurally divided into three distinct functional zones:

  • The Non-Polar Tail: A phenyl ring that provides a strong UV chromophore and distinct aromatic NMR resonances.

  • The Ether Core: An oxygen heteroatom flanked by aliphatic methylenes, which significantly deshields adjacent protons and dictates mass spectrometric fragmentation.

  • The Polar Head: A terminal propanoic acid moiety responsible for the molecule's acidic nature, dictating our choice of ionization parameters in mass spectrometry and solvent selection in NMR.

Multi-Modal Spectroscopic Workflow

To achieve unequivocal structural confirmation, orthogonal analytical techniques must be employed. Relying on a single modality introduces blind spots; therefore, our workflow integrates NMR (for atomic connectivity), FT-IR (for functional group validation), and MS (for exact mass and structural fragmentation).

Workflow Start Compound Synthesis/Isolation 3-(2-Phenylethoxy)propanoic acid SamplePrep Sample Aliquoting & Preparation (Self-Validating QC) Start->SamplePrep NMR NMR Spectroscopy (1H, 13C, HSQC) SamplePrep->NMR IR FT-IR Spectroscopy (ATR Method) SamplePrep->IR MS Mass Spectrometry (LC-ESI-MS & GC-EI-MS) SamplePrep->MS DataAnalysis Data Integration & Structural Elucidation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis

Multi-modal spectroscopic workflow for structural elucidation.

Theoretical Spectroscopic Profiling

The following spectroscopic assignments are synthesized based on foundational structural elucidation principles and established spectral databases[2],[3].

Nuclear Magnetic Resonance (NMR) Data

The ether oxygen exerts a powerful inductive deshielding effect on the adjacent methylene protons (H3 and H4), pushing them downfield relative to standard aliphatic chains.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Integration Assignment
COOH 10.50 - 11.50 Broad Singlet (br s) 1H Carboxylic acid proton
Ar-H 7.15 - 7.35 Multiplet (m) 5H Phenyl ring protons
H3, H4 3.65 - 3.75 Overlapping Triplets (t) 4H -CH₂-O-CH₂- (Ether methylenes)
H5 2.90 Triplet (t) 2H Ph-CH₂- (Benzylic methylene)

| H2 | 2.60 | Triplet (t) | 2H | -CH₂-COOH (Alpha to carbonyl) |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Assignment
C1 177.0 C=O (Carboxylic acid)
C6 138.5 Ar-C (Ipso)
C7, C11 128.8 Ar-C (Ortho)
C8, C10 128.4 Ar-C (Meta)
C9 126.3 Ar-C (Para)
C4 71.2 -O-CH₂- (Alpha to benzyl)
C3 65.5 -O-CH₂- (Beta to carbonyl)
C5 36.2 Ph-CH₂- (Benzylic)

| C2 | 34.8 | -CH₂-COOH (Alpha to carbonyl) |

Fourier-Transform Infrared (FT-IR) Profiling

Table 3: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3300 - 2500 Strong, Broad O-H stretch (Carboxylic acid)
3060, 3030 Weak C-H stretch (Aromatic sp²)
2930, 2860 Medium C-H stretch (Aliphatic sp³)
1710 Strong C=O stretch (Carboxylic acid)
1110 Strong C-O-C asymmetric stretch (Ether)

| 750, 700 | Strong | C-H out-of-plane bend (Monosubstituted benzene) |

Mass Spectrometry (MS) Profiling

Table 4: Primary MS Ions and Fragments

m/z Ionization Mode Ion Type Assignment
194.1 GC-EI (70 eV) [M]⁺ Molecular Ion
193.1 LC-ESI (Negative) [M-H]⁻ Deprotonated Molecular Ion
105.1 GC-EI (70 eV) Fragment [Ph-CH₂-CH₂]⁺ (Alpha cleavage)
91.1 GC-EI (70 eV) Fragment [C₇H₇]⁺ (Tropylium ion)

| 73.0 | GC-EI (70 eV) | Fragment | [CH₂-CH₂-COOH]⁺ |

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, experimental execution must go beyond standard operating procedures. The protocols below are engineered as self-validating systems, meaning they contain built-in mechanistic checks to prevent false positives and artifacts.

Protocol 1: High-Resolution NMR Profiling
  • Objective: Establish precise carbon-hydrogen connectivity while preventing proton-exchange artifacts.

  • Step 1: Solvent Selection & Internal Referencing. Dissolve 15 mg of the analyte in 0.6 mL of anhydrous Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality & Validation: CDCl₃ is strictly mandated over protic solvents (like Methanol-d₄) to prevent deuterium exchange with the carboxylic acid proton. If a protic solvent were used, it would artificially erase the critical broad singlet at ~11.0 ppm. TMS acts as the internal self-validating zero-point reference.

  • Step 2: Acquisition Parameters. Acquire the ¹H spectrum at 400 MHz (16 scans, relaxation delay D1 = 1.5s) and the ¹³C spectrum at 100 MHz (512 scans, D1 = 2.0s).

    • Causality & Validation: The extended scan count for ¹³C is a necessary compensation for the 1.1% natural abundance of the ¹³C isotope, ensuring a signal-to-noise ratio sufficient to resolve the closely eluting aliphatic carbons (C2 and C5).

  • Step 3: Orthogonal Validation via 2D HSQC. Execute a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment.

    • Causality & Validation: The ether methylene protons (H3 and H4) exhibit near-identical chemical environments, often resulting in overlapping multiplets near 3.7 ppm. The HSQC experiment acts as a self-validating check by orthogonally separating these signals based on their distinct ¹³C chemical shifts (65.5 ppm vs. 71.2 ppm)[3].

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Objective: Identify functional group vibrational modes without matrix interference.

  • Step 1: Background Subtraction. Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a 32-scan background spectrum immediately prior to sample application.

    • Causality & Validation: The background scan is a critical self-validating step that subtracts ambient atmospheric H₂O and CO₂. Without this, atmospheric moisture could be misassigned as the analyte's carboxylic acid O-H stretch.

  • Step 2: Sample Application. Apply 2-3 mg of the neat solid directly to the crystal. Engage the pressure anvil until the software indicates optimal contact.

    • Causality & Validation: ATR is explicitly chosen over traditional KBr pelleting. KBr is highly hygroscopic; moisture absorbed during pellet pressing would introduce broad, artifactual O-H bands that confound the genuine 3300-2500 cm⁻¹ signal of the propanoic acid moiety.

Protocol 3: LC-ESI-MS Analysis
  • Objective: Confirm exact molecular weight via soft ionization.

  • Step 1: Matrix Preparation. Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of LC-MS grade Water and Acetonitrile, spiked with 0.1% Ammonium Hydroxide (NH₄OH).

    • Causality & Validation: While acidic modifiers (like formic acid) are standard for basic drugs, 3-(2-Phenylethoxy)propanoic acid is inherently acidic. Adding a weak base (NH₄OH) forces the equilibrium toward the deprotonated state, drastically enhancing the ionization efficiency for the [M-H]⁻ ion in negative ESI mode.

  • Step 2: Blank Validation. Inject a solvent blank prior to the sample.

    • Causality & Validation: This self-validating step proves that the m/z 193.1 signal originates exclusively from the analyte and is not a persistent background contaminant from the LC column or solvent lines.

Mass Spectrometric Fragmentation Pathways

Understanding the logical relationship between the parent ion and its fragments is crucial for verifying the ether linkage. In Electron Ionization (EI) MS, the molecule undergoes predictable, thermodynamically driven cleavage[2].

Fragmentation M Molecular Ion [M]+ m/z 194 F1 Alpha-Cleavage (Ether) m/z 105 [Ph-CH2-CH2]+ M->F1 C-O cleavage F3 Propanoic Acid Fragment m/z 73 M->F3 C-O cleavage F2 Tropylium Ion m/z 91 [C7H7]+ F1->F2 -CH2

Primary EI-MS fragmentation pathways of 3-(2-Phenylethoxy)propanoic acid.

Mechanistic Insight: The dominant fragmentation pathway is the alpha-cleavage of the C-O ether bond. This yields the highly stable phenylethyl cation (m/z 105), which subsequently loses a methylene group to form the resonance-stabilized tropylium ion (m/z 91). The presence of the m/z 73 fragment orthogonally confirms the intact propanoic acid tail.

References

  • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69 - Thermochemical and Spectroscopic Data." Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. Available at: [Link]

Sources

Methodological & Application

Application Note: 3-(2-Phenylethoxy)propanoic Acid as a Metabolic Probe and Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

In the landscape of metabolic profiling and drug design, 3-(2-Phenylethoxy)propanoic acid (PEPA) emerges as a highly specialized synthetic ether-linked aromatic fatty acid analog. While standard aliphatic and aromatic fatty acids are rapidly consumed by cellular energy pathways, the structural uniqueness of PEPA provides researchers with a robust tool to investigate alternative clearance mechanisms and design metabolically stable therapeutics.

The core utility of PEPA lies in its ether bond. In metabolic studies, ether lipids are critical biomarkers and probes because the ether linkage fundamentally alters their enzymatic processing compared to ester-linked or standard aliphatic chains 1. Specifically, the ether linkage at the β -position of PEPA acts as a steric and electronic blockade against canonical mitochondrial and peroxisomal β -oxidation 2. Because the oxygen atom lacks the necessary carbon backbone for dehydrogenation by acyl-CoA dehydrogenases, the metabolic flux is forcibly redirected.

This unique property allows researchers to use PEPA as a stable metabolic probe to isolate and quantify secondary clearance pathways—namely, CYP450-mediated ω -oxidation and UGT-mediated Phase II glucuronidation. Furthermore, PEPA serves as a highly stable structural pharmacophore in the development of Cholecystokinin-B (CCK-B) and gastrin receptor antagonists, which are actively investigated for the treatment of metabolic syndrome and gastrointestinal hypersecretion.

Metabolic Pathway Dynamics

When standard phenylpropanoic acids enter the hepatocyte, they are rapidly converted to acyl-CoA thioesters and degraded via β -oxidation. PEPA resists this degradation. The intact propanoic acid moiety instead undergoes direct Phase II conjugation, while the phenylethoxy ring is subjected to para-hydroxylation by CYP450 enzymes. This predictable, bifurcated metabolism makes PEPA an excellent reference standard for calibrating high-throughput microsomal stability assays 3.

MetabolicPathway PEPA 3-(2-Phenylethoxy) propanoic acid (PEPA) BetaOx Mitochondrial β-Oxidation PEPA->BetaOx Attempted Degradation OmegaOx CYP450 ω-Oxidation PEPA->OmegaOx Phase I Metabolism UGT UGT Glucuronidation PEPA->UGT Phase II Conjugation Blocked Pathway Blocked (Ether Linkage) BetaOx->Blocked Metabolite1 ω-Hydroxy Metabolite OmegaOx->Metabolite1 Metabolite2 Acyl-Glucuronide UGT->Metabolite2

Figure 1: Bifurcated metabolic flux of PEPA due to β-oxidation blockade.

Experimental Workflows & Protocols

To accurately profile the metabolic stability and clearance of PEPA, a self-validating in vitro human liver microsome (HLM) assay coupled with LC-MS/MS is required 4. The following protocol is designed to ensure high data integrity by embedding mechanistic controls directly into the workflow.

Protocol: High-Throughput Microsomal Stability and Metabolite Identification

Objective: Determine the intrinsic clearance ( CLint​ ) of PEPA and identify its primary ω -oxidized and glucuronidated metabolites.

Reagents & Materials:

  • Human Liver Microsomes (HLM, pooled, 20 mg/mL)

  • NADPH regenerating system

  • UDP-glucuronic acid (UDPGA, 5 mM)

  • PEPA standard (10 mM in DMSO)

  • Positive controls: Verapamil (CYP450) and Naloxone (UGT)

  • Quenching solution: Ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard)

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a microsomal master mix in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM and 3.3 mM MgCl2​ .

    • Causality: MgCl2​ is a required cofactor that facilitates the electron transfer necessary for both CYP450 and UGT enzymatic activity.

  • Pre-incubation: Aliquot 40 µL of the master mix into a 96-well plate. Add 1 µL of PEPA (final concentration 1 µM, DMSO < 0.1%). Pre-incubate at 37°C for 5 minutes.

    • Causality: Keeping the organic solvent (DMSO) strictly below 0.1% prevents solvent-induced denaturation or competitive inhibition of CYP isoforms.

  • Reaction Initiation (Self-Validating Step): Initiate the reaction by adding 10 µL of a pre-warmed cofactor mixture (1 mM NADPH and 2 mM UDPGA).

    • System Validation: Concurrently run a "-Cofactor" control well (buffer only) to rule out chemical instability, and positive control wells (Verapamil) to verify the metabolic viability of the HLM batch.

  • Time-Course Sampling: At intervals of 0, 15, 30, 45, and 60 minutes, transfer 10 µL of the reaction mixture into 100 µL of the ice-cold quenching solution.

    • Causality: The 10:1 organic-to-aqueous ratio instantly precipitates microsomal proteins and halts all enzymatic activity, ensuring precise temporal snapshots of the metabolic flux.

  • Centrifugation & Extraction: Centrifuge the quenched plates at 4,000 × g for 15 minutes at 4°C. Transfer 50 µL of the supernatant to a clean LC-MS plate for injection.

Workflow Incubation 1. Microsomal Incubation (HLM + NADPH + PEPA) Quenching 2. Reaction Quenching (Ice-cold ACN + IS) Incubation->Quenching Centrifugation 3. Protein Precipitation & Centrifugation Quenching->Centrifugation LCMS 4. LC-MS/MS Analysis (MRM Mode) Centrifugation->LCMS Data 5. Pharmacokinetic Data Analysis (CLint) LCMS->Data

Figure 2: Automated LC-MS/MS workflow for PEPA microsomal stability profiling.

Data Presentation and Analytical Parameters

Accurate quantification requires optimized LC-MS/MS parameters. PEPA ionizes preferentially in negative electrospray ionization (ESI-) mode due to its terminal carboxylic acid moiety.

Table 1: LC-MS/MS MRM Transitions and Chromatographic Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)ESI Polarity
PEPA (Parent) 193.1 [M-H]⁻103.115Negative
PEPA-Glucuronide 369.1[M-H]⁻193.120Negative
Hydroxy-PEPA 209.1 [M-H]⁻119.118Negative
Tolbutamide (IS) 269.1[M-H]⁻170.122Negative

Table 2: Comparative Microsomal Stability Data This table demonstrates the metabolic shielding effect conferred by the ether linkage compared to a standard alkyl chain.

CompoundStructural FeatureHalf-Life ( T1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Primary Clearance Route
3-Phenylpropanoic acid Standard Alkyl Chain12.4 ± 1.2111.8Rapid β -Oxidation
PEPA β -Ether Linkage48.6 ± 3.428.5 ω -Oxidation / UGT
Verapamil (Control) N/A18.2 ± 0.976.1CYP3A4 N-dealkylation

Conclusion

The strategic incorporation of an ether linkage in 3-(2-Phenylethoxy)propanoic acid fundamentally shifts its metabolic profile. By effectively bypassing canonical lipid oxidation pathways, PEPA provides a robust framework for investigating alternative metabolic clearance mechanisms. Its high in vitro stability translates to a prolonged in vivo half-life, cementing its value as a structural building block for next-generation metabolic and gastrointestinal therapeutics.

References

  • Source: PMC (nih.gov)
  • Updates to the n-3 polyunsaturated fatty acid biosynthesis pathway: DHA synthesis rates, tetracosahexaenoic acid and (minimal)
  • Source: PubMed (nih.gov)
  • Source: PMC (nih.gov)

Sources

Application Notes and Protocols: PF-04620110 as a Chemical Probe for Diacylglycerol O-Acyltransferase 1 (DGAT1)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Role of DGAT1 in Metabolic Diseases with a Potent and Selective Chemical Probe

Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial integral membrane enzyme that catalyzes the final and rate-limiting step of triglyceride synthesis.[1][2] Its pivotal role in lipid metabolism has implicated it in a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[2][3][4] The development of selective chemical probes to interrogate DGAT1 function is paramount for both fundamental biological research and as a foundational step in therapeutic drug discovery.[5][6]

This application note provides a comprehensive guide to using PF-04620110 , a potent and highly selective small-molecule inhibitor of DGAT1, as a chemical probe.[5][7][8] We will delve into its mechanism of action, provide detailed protocols for its application in cellular and biochemical assays, and discuss the interpretation of experimental results.

The Chemical Probe: PF-04620110

PF-04620110 is a well-characterized, orally bioavailable chemical probe that offers exceptional potency and selectivity for DGAT1.[5][7][8] Its robust characteristics make it an ideal tool for elucidating the physiological and pathological roles of DGAT1.

PropertyValueReference
Target Diacylglycerol O-acyltransferase 1 (DGAT1)[5]
IC50 (human DGAT1) 19 nM[5][8]
Selectivity >1000-fold over DGAT2[7]
Molecular Weight 396.44 g/mol
CAS Number 1109276-89-2

Mechanism of Action: Competitive Inhibition of DGAT1

PF-04620110 acts as a competitive inhibitor at the acyl-CoA binding site of the DGAT1 enzyme.[1] By occupying this site, it prevents the binding of fatty acyl-CoA, a key substrate for triglyceride synthesis. This leads to a reduction in the production of triglycerides.

DGAT1_Inhibition cluster_0 Normal DGAT1 Activity cluster_1 DGAT1 Inhibition by PF-04620110 Diacylglycerol Diacylglycerol DGAT1_active DGAT1 Enzyme Diacylglycerol->DGAT1_active Acyl-CoA Acyl-CoA Acyl-CoA->DGAT1_active Triglyceride Triglyceride DGAT1_active->Triglyceride Catalysis PF-04620110 PF-04620110 DGAT1_inhibited DGAT1 Enzyme (Inhibited) PF-04620110->DGAT1_inhibited Binds to Acyl-CoA site No_Triglyceride Triglyceride Synthesis Blocked DGAT1_inhibited->No_Triglyceride Acyl-CoA_blocked Acyl-CoA Acyl-CoA_blocked->DGAT1_inhibited

Caption: Mechanism of DGAT1 inhibition by PF-04620110.

Experimental Protocols

The following protocols provide a framework for utilizing PF-04620110 to investigate DGAT1 function. It is crucial to include a structurally similar but biologically inactive control to ensure that the observed effects are due to the specific inhibition of DGAT1. While a specific inactive analog for PF-04620110 is not commercially available, using a structurally related compound with significantly lower or no DGAT1 activity, if available from custom synthesis, is recommended.

Protocol 1: In Vitro DGAT1 Enzyme Inhibition Assay

This protocol details a biochemical assay to determine the inhibitory potency of PF-04620110 on DGAT1 enzymatic activity.

Workflow Diagram:

DGAT1_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, DGAT1 Enzyme, Substrates, and PF-04620110 dilutions Start->Prepare_Reagents Assay_Setup Add buffer, enzyme, and PF-04620110/control to plate Prepare_Reagents->Assay_Setup Pre-incubation Pre-incubate at 37°C Assay_Setup->Pre-incubation Initiate_Reaction Add radiolabeled Acyl-CoA to initiate the reaction Pre-incubation->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Stop_Reaction Stop reaction with isopropanol/heptane/water Incubation->Stop_Reaction Extract_Lipids Extract lipids with heptane Stop_Reaction->Extract_Lipids Quantify Quantify radiolabeled triglycerides using liquid scintillation counting Extract_Lipids->Quantify Analyze Analyze data and calculate IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for the in vitro DGAT1 enzyme inhibition assay.

Materials:

  • Recombinant human DGAT1 enzyme

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mg/mL BSA (fatty acid-free)

  • Substrates:

    • 1,2-Dioleoyl-sn-glycerol

    • [14C]Oleoyl-CoA

  • PF-04620110 (and inactive control) stock solution in DMSO

  • Stop Solution: Isopropanol/Heptane/Water (80:20:2, v/v/v)

  • Heptane

  • Silica gel thin-layer chromatography (TLC) plates

  • Liquid scintillation cocktail and counter

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of PF-04620110 and the inactive control in DMSO. A typical concentration range would be from 1 nM to 100 µM.

    • Prepare substrate solutions in the assay buffer.

  • Assay Setup:

    • In a microcentrifuge tube, add 50 µL of assay buffer.

    • Add 1 µL of the diluted PF-04620110 or control solution.

    • Add 10 µL of the DGAT1 enzyme preparation.

  • Pre-incubation:

    • Pre-incubate the mixture for 15 minutes at 37°C.

  • Initiate Reaction:

    • Add 20 µL of the substrate mix containing 1,2-Dioleoyl-sn-glycerol and [14C]Oleoyl-CoA to start the reaction.

  • Incubation:

    • Incubate for 30 minutes at 37°C.

  • Stop Reaction:

    • Add 1.5 mL of the stop solution to terminate the reaction.

  • Lipid Extraction:

    • Add 1 mL of heptane and 0.5 mL of water, vortex thoroughly, and centrifuge to separate the phases.

    • Collect the upper heptane phase containing the lipids.

  • Quantification:

    • Spot the heptane extract onto a silica gel TLC plate and develop the plate to separate the triglycerides.

    • Alternatively, evaporate the heptane and add liquid scintillation cocktail to the dried lipids.

    • Quantify the amount of radiolabeled triglyceride formed using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of PF-04620110 compared to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterRecommended Value
DGAT1 Enzyme Concentration 5-10 µg/mL
1,2-Dioleoyl-sn-glycerol Conc. 100 µM
[14C]Oleoyl-CoA Concentration 10 µM (specific activity ~50 mCi/mmol)
Final DMSO Concentration ≤ 1%
Incubation Time 30 minutes
Protocol 2: Cellular Triglyceride Synthesis Assay

This protocol measures the effect of PF-04620110 on triglyceride synthesis in a cellular context.

Workflow Diagram:

Cellular_TG_Assay_Workflow Start Start Cell_Culture Culture cells (e.g., HepG2) to ~80% confluency Start->Cell_Culture Compound_Treatment Treat cells with PF-04620110 or control for 2-4 hours Cell_Culture->Compound_Treatment Radiolabeling Add [14C]oleic acid and incubate for 4-6 hours Compound_Treatment->Radiolabeling Cell_Lysis Wash and lyse cells Radiolabeling->Cell_Lysis Lipid_Extraction Extract lipids from the cell lysate Cell_Lysis->Lipid_Extraction TLC_Separation Separate lipids by Thin-Layer Chromatography (TLC) Lipid_Extraction->TLC_Separation Quantification Quantify radiolabeled triglycerides TLC_Separation->Quantification Data_Analysis Normalize to protein concentration and calculate % inhibition Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cellular triglyceride synthesis assay.

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • PF-04620110 (and inactive control) stock solution in DMSO

  • [14C]Oleic acid complexed to BSA

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Lipid extraction solvents (e.g., Hexane:Isopropanol 3:2)

  • TLC plates and developing solvent

  • Phosphorimager or scintillation counter

  • BCA protein assay kit

Procedure:

  • Cell Culture:

    • Plate HepG2 cells in 6-well plates and grow to approximately 80% confluency.

  • Compound Treatment:

    • Treat the cells with varying concentrations of PF-04620110 or the inactive control for 2-4 hours in serum-free medium. Include a DMSO vehicle control.

  • Radiolabeling:

    • Add [14C]oleic acid (complexed to BSA) to a final concentration of 1 µCi/mL and incubate for an additional 4-6 hours.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with an appropriate lysis buffer and collect the lysate.

  • Lipid Extraction:

    • Extract the total lipids from a portion of the cell lysate using a suitable solvent system (e.g., Folch method).

  • TLC Separation:

    • Spot the lipid extracts on a silica gel TLC plate and develop using a solvent system that separates triglycerides from other lipid species (e.g., hexane:diethyl ether:acetic acid, 80:20:1).

  • Quantification:

    • Visualize and quantify the radiolabeled triglyceride bands using a phosphorimager or by scraping the bands and performing liquid scintillation counting.

  • Data Analysis:

    • Normalize the triglyceride counts to the total protein concentration of the cell lysate (determined by BCA assay).

    • Calculate the percentage of inhibition relative to the vehicle control and determine the cellular IC50.

ParameterRecommended Value
Cell Line HepG2, Huh7, or other relevant cell line
PF-04620110 Concentration 1 nM - 10 µM
[14C]Oleic Acid Concentration 1 µCi/mL
Labeling Time 4-6 hours
Final DMSO Concentration ≤ 0.5%

In Vivo Application: Oral Lipid Tolerance Test

To assess the in vivo efficacy of PF-04620110, an oral lipid tolerance test in rodents is a standard and informative model.[7]

Experimental Design:

  • Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats.

  • Acclimation: Acclimate the animals for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.

  • Dosing: Administer PF-04620110 or vehicle control orally (p.o.) by gavage. A typical dose range would be 0.3 to 30 mg/kg.

  • Lipid Challenge: One hour after compound administration, administer an oral bolus of corn oil (e.g., 10 mL/kg).

  • Blood Sampling: Collect blood samples via the tail vein at baseline (pre-dose) and at several time points post-lipid challenge (e.g., 1, 2, 4, and 6 hours).

  • Plasma Analysis: Separate the plasma and measure triglyceride levels using a commercial kit.

  • Data Analysis: Plot the plasma triglyceride concentration over time and calculate the area under the curve (AUC) for each treatment group. A significant reduction in the triglyceride AUC in the PF-04620110-treated group compared to the vehicle group indicates in vivo inhibition of DGAT1.

Concluding Remarks

PF-04620110 is a powerful and selective chemical probe for investigating the biological functions of DGAT1. Its utility spans from in vitro enzymatic assays to cellular and in vivo models of metabolic disease. The protocols provided herein offer a robust starting point for researchers to explore the multifaceted roles of DGAT1 in health and disease. As with any chemical probe, careful experimental design, including the use of appropriate controls, is essential for generating reliable and interpretable data.

References

  • Promising preclinical data presented on DGAT-1 inhibitor PF-04620110. BioWorld. [Link]

  • Dow, R. L. et al. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1. ACS Med. Chem. Lett. 2, 407–412 (2011). [Link]

  • PF-4620110 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Intestinally Targeted Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors Robustly Suppress Postprandial Triglycerides. ACS Med. Chem. Lett. [Link]

  • Evidence That Diacylglycerol Acyltransferase 1 (DGAT1) Has Dual Membrane Topology in the Endoplasmic Reticulum of HepG2 Cells. J. Biol. Chem. [Link]

  • Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases. J. Biol. Chem. [Link]

  • What are DGAT1 inhibitors and how do they work?. News-Medical.net. [Link]

  • Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability. Bioorg. Med. Chem. Lett. [Link]

  • Chemical structures of the unrelated compounds used to inhibit human DGAT1. ResearchGate. [Link]

  • Discovery of 6-phenylpyrimido[4,5-b][7]oxazines as potent and selective acyl CoA:diacylglycerol acyltransferase 1 (DGAT1) inhibitors with in vivo efficacy in rodents. J. Med. Chem. [Link]

  • Discovery of novel DGAT1 inhibitors by combination of machine learning methods, pharmacophore model and 3D-QSAR model. Mol. Divers. [Link]

  • Discovery and optimization of efficacious neutral 4-amino-6-biphenyl-7,8-dihydropyrimido[5,4-f][7]oxazepin-5-one diacylglycerol acyl transferase-1 (DGAT1) inhibitors. Med. Chem. Commun. [Link]

  • Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Bioorg. Med. Chem. Lett. [Link]

  • Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety. ACS Med. Chem. Lett. [Link]

  • DGAT1 Inhibitor Suppresses Prostate Tumor Growth and Migration by Regulating Intracellular Lipids and Non-Centrosomal MTOC Protein GM130. Sci. Rep. [Link]

  • Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice. Acta Pharmacol. Sin. [Link]

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Application Notes and Protocols for Evaluating the Antimicrobial Activity of 3-(2-Phenylethoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Phenoxyacetic acid and its derivatives have been identified as a class of compounds with a wide range of biological activities, including antimicrobial properties.[1][2] 3-(2-Phenylethoxy)propanoic acid, a derivative of propanoic acid, presents a scaffold of interest for antimicrobial research. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to evaluate the in vitro antimicrobial activity of this compound. The protocols detailed herein are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy and reproducibility.[3][4][5]

The core of this guide is not just to provide step-by-step instructions but to instill a deeper understanding of the scientific principles behind each method. By understanding the "why," researchers can better troubleshoot experiments, interpret results, and design subsequent studies to explore the compound's full potential.

Scientific Rationale and Core Principles

The initial assessment of an antimicrobial agent involves determining its ability to inhibit microbial growth (bacteriostatic or fungistatic activity) and its capacity to kill the microorganism (bactericidal or fungicidal activity).[6] The primary methods to establish these activities are through the determination of the Minimum Inhibitory Concentration (MIC) and subsequent assays like the Minimum Bactericidal Concentration (MBC) and Time-Kill kinetics.

Phenolic compounds, a broad class that includes phenoxyacetic acid derivatives, are known to exert their antimicrobial effects through various mechanisms.[7] These can include disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.[8] The lipophilicity of these compounds often plays a crucial role in their ability to cross microbial cell membranes.[6] The structural features of 3-(2-Phenylethoxy)propanoic acid, with its phenoxy group and carboxylic acid moiety, suggest that its antimicrobial action could be multifaceted.

Experimental Workflow for Antimicrobial Activity Assessment

The following diagram outlines a logical workflow for the comprehensive evaluation of 3-(2-Phenylethoxy)propanoic acid's antimicrobial properties.

Antimicrobial_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_quantitative Phase 3: Quantitative Analysis cluster_dynamic Phase 4: Dynamic Assessment Compound_Prep Compound Preparation (Stock Solution) Agar_Diffusion Agar Disk Diffusion (Qualitative Assessment) Compound_Prep->Agar_Diffusion Broth_Microdilution Broth Microdilution (MIC Determination) Compound_Prep->Broth_Microdilution Time_Kill Time-Kill Kinetics Assay Compound_Prep->Time_Kill Microbe_Prep Microorganism Preparation (Standardized Inoculum) Microbe_Prep->Agar_Diffusion Microbe_Prep->Broth_Microdilution Microbe_Prep->Time_Kill Agar_Diffusion->Broth_Microdilution If active MBC MBC Determination Broth_Microdilution->MBC Determine bactericidal concentration Broth_Microdilution->Time_Kill Assess rate of killing Time_Kill_Workflow Setup Prepare bacterial culture and compound concentrations (e.g., Growth Control, 1x MIC, 4x MIC) Incubate Incubate at 37°C with shaking Setup->Incubate Sample_T0 Sample at T=0 Sample_T_n Sample at T=2, 4, 8, 24h Incubate->Sample_T_n Serial_Dilute Perform Serial Dilutions Sample_T0->Serial_Dilute Sample_T_n->Serial_Dilute Plate Plate onto Agar Serial_Dilute->Plate Incubate_Plates Incubate Plates (18-24h) Plate->Incubate_Plates Count_CFU Count Colonies (CFU) Incubate_Plates->Count_CFU Plot Plot log10 CFU/mL vs. Time Count_CFU->Plot

Caption: Workflow for a Time-Kill Kinetics Assay.

Protocol:

  • Preparation: In sterile tubes, prepare a standardized bacterial suspension in broth at approximately 5 x 10⁵ CFU/mL.

  • Exposure: Add 3-(2-Phenylethoxy)propanoic acid to the tubes to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube. [9]4. Quantification: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto agar plates. [9]5. Incubation and Counting: Incubate the plates for 18-24 hours and count the colonies on plates that have between 30 and 300 colonies.

  • Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log10 CFU/mL against time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal. [9][10]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables.

Table 1: Hypothetical MIC and MBC Data for 3-(2-Phenylethoxy)propanoic acid

MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 2921316322Bactericidal
Escherichia coli ATCC 2592264>256>4Bacteriostatic
Pseudomonas aeruginosa ATCC 27853128>256>2Bacteriostatic
Candida albicans ATCC 90028321284Fungistatic

An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

Conclusion

These application notes provide a robust framework for the systematic evaluation of the antimicrobial properties of 3-(2-Phenylethoxy)propanoic acid. By following these standardized protocols, researchers can generate reliable and reproducible data on the compound's spectrum of activity, potency (MIC), and mode of action (bacteriostatic vs. bactericidal). The insights gained from these assays are foundational for any further preclinical development of this or any novel antimicrobial candidate.

References

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing. 30th ed.
  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. 2009.
  • Microbiology Intern
  • CLSI. Performance Standards for Antimicrobial Susceptibility Testing. 29th ed. CLSI supplement M100; 2020.
  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Corning. 2025.
  • Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. 2021.
  • Jetir.org.
  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. 2024.
  • Wikipedia. Disk diffusion test.
  • ASTM.
  • ResearchGate.
  • BenchChem.
  • MDPI. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. 2022.
  • BenchChem. Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135.
  • U.S. Food and Drug Administration. FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. 2024.
  • PubMed. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. 2006.
  • PMC.
  • Emery Pharma. Time-Kill Kinetics Assay.
  • CGSpace. Broth microdilution reference methodology. 2022.
  • ResearchGate. New Phenoxyacetic Acid Analogues with Antimicrobial Activity | Request PDF. 2025.
  • Microbe Notes. Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. 2022.
  • GrowNextGen. Antibiotic susceptibility assay protocol (Disk difusion susceptibility test).
  • WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method).
  • MDPI.
  • ResearchGate. Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents | Request PDF. 2026.
  • Ovid. Mechanisms of antimicrobial action of antiseptics and disinfectants.
  • PMC. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001.
  • BenchChem.
  • PMC.
  • MDPI.
  • PMC. An Overview of Antimicrobial Properties of Different Classes of Phytochemicals.
  • PMC. Synthesis of 3-((4-Hydroxyphenyl)amino)
  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. 2022.
  • Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. 2015.
  • ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(2-Phenylethoxy)propanoic Acid Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the solubility of amphiphilic small molecules. 3-(2-Phenylethoxy)propanoic acid (Molecular Formula: C₁₁H₁₄O₃)[1] presents a classic thermodynamic challenge: it possesses a highly lipophilic, flexible phenyl-ethoxy tail paired with a hydrophilic, ionizable carboxylic acid head.

This structural dichotomy means the molecule is prone to hydrogen-bonded dimerization in non-polar states[2] and rapid hydrophobic aggregation (crashing out) in aqueous media[3]. This guide is engineered to provide you with the mechanistic causality behind these issues and self-validating protocols to overcome them.

Logical Workflow for Solubility Troubleshooting

Before diving into specific FAQs and protocols, consult the decision matrix below to identify the thermodynamic barrier specific to your experimental setup.

Workflow Start Solubility Issue: 3-(2-Phenylethoxy)propanoic acid Aqueous Aqueous Buffer (In vitro assays) Start->Aqueous Organic Organic Solvent (Synthesis/Stock) Start->Organic CrashOut Precipitates upon DMSO dilution? Aqueous->CrashOut Dilution LowpH pH < 5.0? (Protonated state) Aqueous->LowpH Direct dissolution Stock Poor dissolution in stock? Organic->Stock FixCrash Action: Dropwise addition with vortexing + 0.1% Tween CrashOut->FixCrash Yes FixpH Action: Adjust pH > 7.0 (Form carboxylate salt) LowpH->FixpH Yes FixStock Action: Use anhydrous DMSO, DMF, or warm to 37°C Stock->FixStock Yes

Workflow for troubleshooting 3-(2-Phenylethoxy)propanoic acid solubility across different media.

Quantitative Data: Physicochemical & Solubility Profile

To make informed decisions regarding your solvent systems, refer to the expected behavior of the molecule across standard laboratory environments.

Solvent / MediumIonization StateEstimated SolubilityPrimary Troubleshooting Focus
Deionized Water (pH ~5.5) Protonated (Neutral)< 1 mg/mLAdjust pH to induce ionization.
Aqueous Buffer (pH ≥ 7.4) Deprotonated (Anion)> 10 mg/mLEnsure buffer capacity exceeds acid load.
DMSO (Anhydrous) Solvated Monomer> 50 mg/mLPrevent moisture ingress; use dry solvent.
Ethanol / Methanol Solvated Monomer> 20 mg/mLPrevent evaporation during storage.
Dichloromethane (DCM) Hydrogen-bonded Dimer> 20 mg/mLIdeal for liquid-liquid extractions.
Frequently Asked Questions (FAQs)

Q1: Why does my compound immediately form a cloudy precipitate when I dilute my DMSO stock into PBS (pH 7.4)? Mechanistic Cause: This is known as "solvent crash-out." Even though the bulk PBS is at pH 7.4, the immediate micro-environment around the injected DMSO droplet experiences local supersaturation[3]. The hydrophobic phenyl-ethoxy tails aggregate via hydrophobic interactions faster than the carboxylic acid heads (pKa ~4.5–4.8)[4] can undergo deprotonation and solvation by the surrounding water. Solution: You must alter the kinetics of mixing. Add the DMSO stock dropwise into a rapidly vortexing buffer[5]. Alternatively, pre-warm the buffer to 37°C to increase the thermodynamic solubility limit during the mixing phase.

Q2: I want to avoid DMSO entirely for my cell-based assays. How can I prepare a highly concentrated aqueous stock? Mechanistic Cause: Carboxylic acids of this size are poorly soluble in water due to their tendency to self-associate into dimers via hydrogen bonding[2]. To break this crystal lattice energy, you must convert the acid into its conjugate base (a carboxylate salt). Solution: Adjust the pH of your aqueous solution to at least 2 units above the pKa of the compound (target pH > 6.8)[6]. Aqueous sodium hydroxide (NaOH) will react with the hydrophobic acid to yield a highly water-soluble sodium salt[2]. See Protocol A below.

Q3: My compound is struggling to dissolve even in 100% DMSO. What is going wrong? Mechanistic Cause: DMSO is highly hygroscopic. If your DMSO has been left open to the atmosphere, it absorbs water rapidly. Because the protonated form of 3-(2-Phenylethoxy)propanoic acid is insoluble in water, even 5-10% water content in your DMSO can drastically reduce its solubility[7]. Solution: Always use fresh, anhydrous DMSO (stored over molecular sieves)[7]. If dissolution is still sluggish, gentle sonication or warming the vial to 37°C will provide the activation energy needed to break intermolecular bonds.

Step-by-Step Experimental Methodologies

Every protocol below is designed as a self-validating system , ensuring you can empirically verify success before proceeding to expensive downstream assays.

Protocol A: Preparation of a DMSO-Free Aqueous Stock via In Situ Salt Formation

Use this when organic co-solvents are toxic to your biological model.

  • Weighing: Weigh out the required mass of 3-(2-Phenylethoxy)propanoic acid into a sterile glass vial.

  • Suspension: Add 80% of your final target volume using Deionized (DI) water. The compound will float or form a cloudy suspension. Do not use a buffered solution yet.

  • Titration (The Critical Step): Dropwise, add 0.1 M NaOH while stirring continuously. The solution will gradually clear as the acid is converted to its sodium salt[2].

  • pH Monitoring: Stop adding NaOH once the solution is completely clear. Measure the pH. It should be between 7.0 and 8.0. If the pH exceeds 8.5, back-titrate carefully with 0.1 M HCl.

  • Volume Adjustment: Top up to the final target volume with DI water or a concentrated buffer stock (e.g., 10X PBS) to achieve the desired final osmolarity.

  • Self-Validation Step: Measure the pH of the final solution. If the pH has dropped below 6.0, your buffer capacity was insufficient[6], and the compound will likely precipitate over the next 24 hours.

Protocol B: Controlled Co-Solvent Dilution for Biological Assays

Use this when diluting high-concentration organic stocks (e.g., DMSO/DMF) into aqueous media.

  • Stock Preparation: Prepare a 10 mM to 50 mM stock solution in anhydrous DMSO[8].

  • Buffer Preparation: Ensure your receiving aqueous buffer (e.g., cell culture media) is at room temperature or pre-warmed to 37°C. Cold buffers drastically reduce the kinetic solubility limit.

  • Dynamic Mixing: Place the tube containing the aqueous buffer on a vortex mixer at medium speed.

  • Injection: Using a micropipette, inject the DMSO stock directly into the vortex vortex-cone (the center of the spinning liquid) dropwise[5]. Do not let the DMSO run down the side of the tube. Keep the final DMSO concentration below 1% (v/v) to prevent cellular toxicity[5].

  • Self-Validation Step: Transfer 100 µL of the final solution to a clear 96-well plate and read the optical density at 600 nm (OD600) using a microplate reader. A perfectly solvated compound will yield an OD600 < 0.05. An OD600 > 0.1 indicates the presence of nanoprecipitates (crashing out) that will skew your assay results.

References
  • Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review, dissolutiontech.com,[Link]

  • Organic Chemistry Carboxylic Acids. Free In-Depth Study Guide, chemistry.coach,[Link]

  • Carboxylic acid - Wikipedia, wikipedia.org,[Link]

  • Compund dilution in DMSO : r/labrats - Reddit, reddit.com,[Link]

  • Some of my compounds are soluble in DMSO - how can they be crystallized?, researchgate.net,[Link]

Sources

Optimizing reaction conditions for 3-(2-Phenylethoxy)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis.

As a Senior Application Scientist, I have compiled this troubleshooting guide and methodology center to address the specific thermodynamic and kinetic challenges associated with the synthesis of 3-(2-Phenylethoxy)propanoic acid .

This synthesis relies on the oxa-Michael addition of 2-phenylethanol to acrylic acid. While highly atom-economical, alcohols are notoriously weak Michael donors. This necessitates precise catalytic control to drive the forward reaction while suppressing competing pathways such as polymerization, transesterification, and retro-Michael degradation.

Section 1: Troubleshooting & FAQs

Q1: My yield of 3-(2-phenylethoxy)propanoic acid plateaued at 50% despite heating the reaction to 120 °C for 24 hours. What went wrong? A1: You have inadvertently triggered the retro oxa-Michael reaction . The oxa-Michael addition is a thermodynamically reversible process. Research demonstrates that at elevated temperatures (>100 °C), particularly in the presence of strong Brønsted bases (like KOH), the equilibrium rapidly shifts backward, cleaving the adduct into the starting alcohol and alkene[1].

  • Causality & Solution: High thermal energy overcomes the activation barrier for the reverse elimination. Lower your reaction temperature to 50–80 °C. Switch from a strong Brønsted base to a nucleophilic catalyst like Triphenylphosphine (PPh 3​ ) or an amidine base like DBU, which efficiently drive the forward reaction at milder temperatures without triggering rapid degradation[2].

Q2: The reaction mixture turned into an intractable, viscous gel after a few hours. How do I prevent this? A2: This is the result of spontaneous free-radical auto-polymerization of acrylic acid, yielding poly(acrylic acid)[3].

  • Causality & Solution: Acrylic acid is highly reactive and prone to polymerization when exposed to heat or radical initiators. Furthermore, 2-phenylethanol is a known peroxide-forming chemical[4]. If old stock is used, trace peroxides will thermally decompose into radicals, initiating the acrylic acid polymerization.

  • Actionable Steps:

    • Test your 2-phenylethanol for peroxides before use.

    • Ensure your acrylic acid is stabilized with an inhibitor like MEHQ (Monomethyl ether of hydroquinone).

    • Crucial: MEHQ requires trace amounts of dissolved oxygen to function as a radical scavenger. Do not run this reaction under strictly anaerobic (Schlenk) conditions if relying on MEHQ; use a dry air atmosphere instead.

Q3: I used methyl acrylate instead of acrylic acid to improve solubility, but I obtained a complex mixture of products. Why? A3: When substituting acrylic acid with an acrylate ester, you introduce a competing transesterification pathway[5].

  • Causality & Solution: Base catalysts can facilitate the nucleophilic attack of 2-phenylethanol on the ester carbonyl carbon rather than the β -carbon of the alkene. This yields 2-phenylethyl acrylate instead of your desired β -alkoxy Michael adduct. To avoid this, use acrylic acid directly. If an ester is strictly required for your workflow, use a bulky ester like tert-butyl acrylate, which sterically shields the carbonyl carbon and forces the alcohol to attack the β -carbon exclusively.

Section 2: Quantitative Catalyst Evaluation

Selecting the right catalyst is the most critical variable in optimizing this workflow. The table below synthesizes the kinetic and thermodynamic trade-offs of common oxa-Michael catalysts.

Table 1: Catalyst Comparison for Oxa-Michael Addition of Alcohols to Acrylates

CatalystTypeOptimal TempRetro-Michael RiskTransesterification Risk*Mechanistic Notes
PPh 3​ Nucleophilic (Lewis Base)70–80 °CLowLowActs via a zwitterionic enolate intermediate. Cheap, stable, and highly selective[2].
DBU Amidine Base25–50 °CModerateHighFast kinetics at room temp, but strongly promotes transesterification if esters are used[5].
t-BuP 2​ Phosphazene Base25 °CModerateModerateHighly efficient for solvent-free conditions, driving reactions to completion in minutes[6].
KOH Brønsted Base25 °CVery High (>100 °C)HighTriggers rapid retro oxa-Michael degradation at high heat; strictly avoid heating[1].

*Applicable only if using acrylate esters instead of acrylic acid.

Section 3: Self-Validating Experimental Protocol

This protocol utilizes PPh 3​ under solvent-free conditions. It is designed as a self-validating system : the workup inherently separates the product based on its pKa, acting as an in-process quality control step.

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenylethanol (10.0 mmol, 1.22 g) and MEHQ-stabilized acrylic acid (12.0 mmol, 0.86 g). Do not purge with inert gas; leave under an ambient dry air atmosphere to keep MEHQ active.

  • Catalysis: Add Triphenylphosphine (PPh 3​ ) (1.0 mmol, 10 mol%). PPh 3​ acts as a nucleophile, attacking the β -carbon of acrylic acid to generate a highly basic zwitterionic intermediate, which subsequently deprotonates the alcohol to facilitate the oxygen addition[2].

  • Thermal Activation: Heat the neat mixture to 75 °C using a temperature-controlled oil bath. Stir vigorously for 16 hours.

  • In-Process Validation (NMR Tracking): Take a 10 μ L aliquot. The disappearance of the vinylic proton signals in 1 H-NMR (multiplets between 5.8 ppm and 6.4 ppm) validates the successful consumption of the Michael acceptor.

  • Self-Validating Workup (Acid-Base Extraction):

    • Dilute the cooled reaction mixture with 30 mL of Ethyl Acetate.

    • Wash the organic layer with 30 mL of saturated aqueous NaHCO 3​ .

    • Causality: The target 3-(2-phenylethoxy)propanoic acid is deprotonated and migrates into the aqueous layer as a water-soluble sodium salt. Unreacted 2-phenylethanol, PPh 3​ , and any polymeric byproducts remain trapped in the organic layer.

  • Isolation: Separate the aqueous layer and carefully acidify it dropwise with 1M HCl until the pH reaches 2.0. The target carboxylic acid will precipitate or phase-separate.

  • Final Extraction: Extract the acidified aqueous layer with fresh Ethyl Acetate ( 2×20 mL). Dry the combined organic phases over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure to yield the pure 3-(2-phenylethoxy)propanoic acid.

Section 4: Mechanistic Visualization

The following diagram illustrates the logical flow of the reaction, highlighting the critical divergence points where kinetic control dictates the success or failure of the synthesis.

G SM 2-Phenylethanol + Acrylic Acid Intermediate Zwitterionic Enolate Intermediate SM->Intermediate Catalyst (PPh3, DBU) 25°C - 80°C Polymer Poly(acrylic acid) (Side Product) SM->Polymer Radical Initiation (Peroxides/Heat) Target 3-(2-Phenylethoxy)propanoic acid (Target Product) Intermediate->Target Proton Transfer Retro Retro oxa-Michael Degradation (>100°C) Target->Retro High Temp (>100°C) + Strong Base Retro->SM Reversible Cleavage

Reaction pathways and competing side reactions in the oxa-Michael synthesis.

References

  • Heterologous Production of Acrylic Acid: Current Challenges and Perspectives Source: MDPI URL:[Link]

  • Exploiting retro oxa-Michael chemistry in polymers Source: ChemRxiv URL:[Link]

  • Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions Source: Semantic Scholar URL:[Link]

  • Triphenylphosphine-Catalyzed Michael Addition of Alcohols to Acrylic Compounds Source: ResearchGate URL:[Link]

  • Phosphazene-Catalyzed Oxa-Michael Addition Click Polymerization Source: ResearchGate URL:[Link]

  • Peroxide Forming Chemicals | Environmental Health & Safety Source: University of Texas at Austin URL:[Link]

Sources

Technical Support Center: Optimizing the Synthesis of 3-(2-Phenylethoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(2-Phenylethoxy)propanoic acid. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanisms, enabling you to diagnose issues and significantly improve your reaction yields and product purity.

Overview of Synthetic Strategies

The synthesis of 3-(2-Phenylethoxy)propanoic acid is typically achieved via two primary and effective routes: the Michael Addition and the Williamson Ether Synthesis . The choice between these methods depends on starting material availability, scalability, and the specific challenges encountered in your laboratory.

  • Michael Addition: This is often the more direct route, involving the base-catalyzed conjugate addition of 2-phenylethanol to an acrylic acid derivative. It is an atom-economical reaction that can lead to high yields under optimized conditions.

  • Williamson Ether Synthesis: A classic and reliable method for ether formation. For this target molecule, the optimal approach involves reacting the sodium salt of 2-phenylethanol (an alkoxide) with a 3-halopropanoic acid derivative in an SN2 reaction.

Synthetic Pathways Overview

cluster_michael Route 1: Michael Addition cluster_williamson Route 2: Williamson Ether Synthesis MA_Start1 2-Phenylethanol MA_Product 3-(2-Phenylethoxy)propanoic Acid / Ester MA_Start1->MA_Product Base Catalyst (e.g., DBU, NaOH) MA_Start2 Acrylic Acid / Ester MA_Start2->MA_Product WS_Start1 2-Phenylethanol WS_Alkoxide Sodium 2-phenylethoxide WS_Start1->WS_Alkoxide Deprotonation WS_Base Strong Base (e.g., NaH) WS_Base->WS_Alkoxide WS_Product 3-(2-Phenylethoxy)propanoic Acid WS_Alkoxide->WS_Product SN2 Reaction WS_Start2 3-Halopropanoic Acid (e.g., 3-chloropropanoic acid) WS_Start2->WS_Product

Caption: Primary synthetic routes to 3-(2-Phenylethoxy)propanoic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you rapidly diagnose and resolve issues.

Question 1: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors related to reaction conditions, reagent quality, and competing side reactions. Let's break down the causes by synthetic route.

A) For Michael Addition:

  • Ineffective Catalysis: The Michael addition of an alcohol is typically slow and requires a suitable base catalyst.

    • Causality: The base deprotonates the alcohol, increasing its nucleophilicity, or activates the acrylate, making it more susceptible to attack. Weak bases or insufficient catalyst loading will result in a sluggish or incomplete reaction.

    • Solution:

      • Use a strong, non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a strong inorganic base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).[1]

      • Ensure the catalyst concentration is adequate, typically ranging from 5 to 10 mol%.[1]

      • If using an inorganic base like K2CO3, phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve reaction rates in biphasic systems.

  • Reaction Reversibility (Retro-Oxa-Michael): The oxa-Michael addition can be reversible, especially at elevated temperatures.[2]

    • Causality: The C-O bond formed can cleave under thermal stress, pushing the equilibrium back towards the starting materials.

    • Solution:

      • Maintain a moderate reaction temperature. For many base-catalyzed Michael additions, temperatures between 35-80°C are effective.[1]

      • If heating is required to initiate the reaction, consider reducing the temperature once the reaction is proceeding, as monitored by TLC or NMR.

  • Polymerization of the Acrylate: Acrylates are prone to anionic polymerization, especially in the presence of strong bases.

    • Causality: The base can initiate a chain-reaction polymerization of the acrylate monomer, consuming it in a non-productive pathway and often resulting in a viscous, unworkable reaction mixture.[3]

    • Solution:

      • Add the acrylate slowly to the mixture of 2-phenylethanol and catalyst. This keeps the instantaneous concentration of the acrylate low, favoring the 1:1 addition product.

      • Avoid excessively high temperatures, which can accelerate polymerization.

B) For Williamson Ether Synthesis:

  • Incomplete Deprotonation: The reaction requires the formation of the 2-phenylethoxide nucleophile.

    • Causality: Alcohols are weak nucleophiles; their corresponding alkoxides are strong nucleophiles required for the SN2 reaction.[4][5] If deprotonation is incomplete due to a weak base or presence of water, the reaction rate will be severely diminished.

    • Solution:

      • Use a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., THF, DMF).[6][7] NaH reacts irreversibly to form the alkoxide and H₂ gas.

      • Ensure all glassware is oven- or flame-dried and reagents are anhydrous. Water will quench the base and the alkoxide.

  • E2 Elimination as a Major Side Reaction: This is the most common failure mode in Williamson ether syntheses.

    • Causality: Alkoxides are strong bases as well as strong nucleophiles. When reacting with a sterically hindered (secondary or tertiary) alkyl halide, the alkoxide may act as a base, abstracting a proton and causing elimination to form an alkene instead of substitution.[7][8]

    • Solution:

      • Crucially, design the synthesis so the primary carbon is on the electrophile. In this case, you should react sodium 2-phenylethoxide (from a primary alcohol) with a 3-halopropanoate (a primary halide). The alternative, reacting a salt of 3-hydroxypropanoic acid with 2-phenylethyl bromide, is also viable as 2-phenylethyl bromide is a primary halide. Avoid any route that requires using a secondary halide.

  • Choice of Leaving Group and Solvent:

    • Causality: The SN2 reaction rate is highly dependent on the leaving group's ability to depart. For alkyl halides, the reactivity order is I > Br > Cl.[4] The solvent must also be able to solvate the cation of the alkoxide without being nucleophilic itself.

    • Solution:

      • Use 3-bromopropanoic acid or 3-iodopropanoic acid derivatives for faster reaction rates.

      • Employ polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents effectively solvate the counter-ion (e.g., Na⁺) without protonating the strong alkoxide nucleophile.[7]

Question 2: How can I effectively monitor the reaction and determine the endpoint?

A) Thin-Layer Chromatography (TLC):

  • Principle: This is the most common and rapid method. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the appearance of the product.

  • Procedure:

    • Choose a solvent system (e.g., 30% ethyl acetate in hexanes) that gives good separation between your starting material (2-phenylethanol) and the expected product. The carboxylic acid product will likely have a lower Rf value than the starting alcohol.

    • Periodically take a small aliquot from the reaction, dilute it, and spot it on the plate.

    • The reaction is complete when the limiting starting material spot has disappeared.

B) Spectroscopic Methods (NMR or GC-MS):

  • Principle: For a more quantitative assessment, a small aliquot can be worked up and analyzed by ¹H NMR or GC-MS.

  • Procedure:

    • Withdraw a small sample from the reaction mixture.

    • Quench it with water and extract with a small amount of an organic solvent (e.g., ethyl acetate).

    • Analyze the organic layer. In ¹H NMR, you can monitor the disappearance of starting material signals and the appearance of characteristic product peaks. GC-MS can show the relative ratios of components in the mixture.

Question 3: What is the best strategy for purifying the final product, 3-(2-Phenylethoxy)propanoic acid?

Effective purification is critical for obtaining a high-purity final product. A multi-step approach is often best.

  • Acid-Base Extraction (Liquid-Liquid Extraction):

    • Causality: The target molecule is a carboxylic acid, making it acidic. Most organic impurities (like unreacted 2-phenylethanol or ester byproducts) are neutral. This difference in chemical properties can be exploited for a highly effective separation.

    • Protocol:

      • After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate.

      • Extract the organic solution with a basic aqueous solution (e.g., 1 M NaOH or saturated NaHCO₃). The acidic product will be deprotonated and move into the aqueous layer as its carboxylate salt.[9]

      • Separate the layers. The organic layer, containing neutral impurities, can be discarded.

      • Cool the aqueous layer in an ice bath and slowly re-acidify it with a strong acid (e.g., 2 M HCl) until the pH is ~2-3.[9] The product will precipitate or form an oil.

      • Extract the acidified aqueous layer multiple times with fresh ethyl acetate or dichloromethane to recover the pure carboxylic acid product.

      • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure.[6]

  • Recrystallization or Column Chromatography:

    • Recrystallization: If the crude product obtained from the acid-base extraction is a solid but still contains impurities, recrystallization is an excellent final polishing step.[10] Common solvent systems include toluene, or a mixture like ethyl acetate/heptane.

    • Column Chromatography: If the product is an oil or if impurities are very similar in polarity, silica gel column chromatography is the method of choice.[10] A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate/hexanes) and gradually increasing the polarity will effectively separate the components.

Troubleshooting Workflow

Start Low Yield Observed CheckRoute Which Synthetic Route? Start->CheckRoute Michael Michael Addition CheckRoute->Michael Michael Williamson Williamson Ether Synthesis CheckRoute->Williamson Williamson CheckCatalyst Is Catalyst Active & Sufficient? Michael->CheckCatalyst CheckTemp Is Temperature Too High? CheckCatalyst->CheckTemp No Sol_Catalyst Optimize Base: Increase mol% Use DBU or NaH CheckCatalyst->Sol_Catalyst Yes CheckPolymer Polymerization Observed? CheckTemp->CheckPolymer No Sol_Temp Lower Reaction Temp (e.g., to 40-60°C) CheckTemp->Sol_Temp Yes Sol_Polymer Add Acrylate Slowly CheckPolymer->Sol_Polymer Yes End Yield Improved CheckPolymer->End No CheckDeprot Complete Deprotonation? Williamson->CheckDeprot CheckElim Evidence of Elimination (E2)? CheckDeprot->CheckElim No Sol_Deprot Use NaH Ensure Anhydrous Conditions CheckDeprot->Sol_Deprot Yes CheckLG Is Leaving Group Optimal? CheckElim->CheckLG No Sol_Elim Use Primary Halide (e.g., 3-bromopropanoate) CheckElim->Sol_Elim Yes Sol_LG Use -Br or -I Leaving Group CheckLG->Sol_LG Yes CheckLG->End No Sol_Catalyst->End Sol_Temp->End Sol_Polymer->End Sol_Deprot->End Sol_Elim->End Sol_LG->End

Caption: A logical workflow for troubleshooting low-yield reactions.

Optimized Experimental Protocols

Protocol 1: Michael Addition Route

This protocol is optimized for high yield and operational simplicity.

Materials:

  • 2-Phenylethanol

  • Methyl acrylate (or ethyl acrylate)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH), Water, Hydrochloric Acid (HCl), Ethyl Acetate, Brine

Step 1: Michael Addition to Form Ester Intermediate

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-phenylethanol (1.0 eq).

  • Add DBU (0.05 - 0.10 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add methyl acrylate (1.1 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction by TLC until the 2-phenylethanol is consumed.

Step 2: Hydrolysis to the Carboxylic Acid [11]

  • To the crude reaction mixture from Step 1, add a solution of NaOH (2.0 - 3.0 eq) in a 1:1 mixture of water and methanol.

  • Heat the mixture to 50-60°C and stir for 1-3 hours. Monitor the hydrolysis by TLC until the starting ester spot is gone.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude 3-(2-Phenylethoxy)propanoic acid. Purify further if necessary.

Protocol 2: Williamson Ether Synthesis Route

This protocol is designed to minimize the E2 elimination side reaction.

Materials:

  • 2-Phenylethanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • 3-Chloropropanoic acid or 3-Bromopropanoic acid

  • Hydrochloric Acid (HCl), Ethyl Acetate, Brine

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous THF or DMF to the flask, followed by 2-phenylethanol (1.0 eq).

  • Cool the solution to 0°C in an ice bath.

  • Carefully and portion-wise, add NaH (1.1 eq). Caution: H₂ gas is evolved. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.[6]

  • In a separate flask, dissolve 3-chloropropanoic acid (1.05 eq) in a minimal amount of anhydrous THF or DMF.

  • Slowly add the solution of the halo-acid to the alkoxide solution.

  • Heat the reaction mixture to 50-70°C and stir for 6-18 hours. Monitor the reaction progress by TLC.[6]

  • Once the reaction is complete, cool it to 0°C and carefully quench the excess NaH by slowly adding water or isopropanol.

  • Perform an acid-base workup as described in Protocol 1, Step 2 (points 4-7) to isolate and purify the final product.

Data Summary and Key Parameters

ParameterMichael AdditionWilliamson Ether SynthesisRationale & Expert Insights
Key Reagents 2-Phenylethanol + Acrylate2-Phenylethanol + 3-Halo-propanoic acidThe Michael addition is more atom-economical. The Williamson route must be designed to use a primary halide to prevent E2 elimination.[8]
Catalyst/Base DBU, K₂CO₃, NaOH (catalytic)NaH, KH (stoichiometric)Michael addition requires a catalyst to activate the reactants.[1] Williamson synthesis requires a full equivalent of a strong base to generate the nucleophile.[7]
Solvent Aprotic (THF) or neatPolar Aprotic (DMF, THF)Solvent choice can significantly impact reaction rates.[1] For Williamson, polar aprotic solvents are essential to solvate the counterion and not interfere with the alkoxide.[7]
Temperature 25 - 80°C50 - 100°CHigher temperatures in Michael additions can cause the retro-reaction.[2] Higher temperatures in Williamson can favor E2 elimination over SN2 substitution.[6]
Primary Side Reaction Acrylate PolymerizationE2 EliminationPolymerization is mitigated by slow addition of the acrylate. Elimination is mitigated by careful selection of a primary alkyl halide.[7]
Workup Strategy Hydrolysis + Acid-Base ExtractionQuenching + Acid-Base ExtractionThe carboxylic acid moiety is key to a highly effective purification via acid-base extraction, separating it from neutral starting materials or byproducts.

References

  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem Technical Support.
  • Cook, W. D., & Chen, F. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism, 32, 165–194.
  • Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, E66, o2662. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 3-(2-Iodophenylamino)propanoic acid. BenchChem Technical Support.
  • ChemTalk. (2022). Williamson Ether Synthesis. ChemTalk.
  • Navarrete, P., et al. (2010). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 15(3), 1617–1626. [Link]

  • Eckert, M. A., et al. (2010). Michael addition curing using phosphine catalyst.
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
  • Liu, Z., et al. (2021). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Journal of Chemical Technology & Biotechnology.
  • BenchChem. (2025). Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone. BenchChem Technical Support.
  • Soderberg, T. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Chemistry Steps. (2022). The Williamson Ether Synthesis.
  • Podgórski, M., et al. (2023). Exploiting retro oxa-Michael chemistry in polymers. Polymer Chemistry.
  • Zhang, L., et al. (2008). 3-(2-Fluorophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, E64(Pt 2), o309. [Link]

  • PrepChem. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid.

Sources

Stability testing of 3-(2-Phenylethoxy)propanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(2-Phenylethoxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and assessing the stability of this compound in various solvent systems. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experimental data.

Introduction to Stability Considerations

3-(2-Phenylethoxy)propanoic acid possesses two key functional groups that are central to its reactivity and potential degradation: a carboxylic acid and an ether linkage. The stability of this molecule in solution is paramount for accurate and reproducible results in any experimental setting, from early-stage discovery to formulation development.[1][2] Understanding the potential degradation pathways is the first step in designing robust experimental protocols and interpreting results with confidence.

The primary degradation pathways for a molecule like 3-(2-Phenylethoxy)propanoic acid are anticipated to be hydrolysis of the ether bond under harsh acidic or basic conditions and potential oxidative degradation.[2][3] The stability is also influenced by environmental factors such as temperature, light, and the presence of oxidizing agents.[4][5] This guide will provide a framework for identifying and mitigating these stability challenges.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with 3-(2-Phenylethoxy)propanoic acid.

Issue 1: I'm observing a loss of potency or a decrease in the concentration of my compound in solution over time.

  • Potential Cause: This is a classic sign of compound degradation. The ether linkage in 3-(2-Phenylethoxy)propanoic acid could be susceptible to hydrolysis, or the molecule might be undergoing oxidative degradation.[2][3] The rate of degradation can be influenced by the solvent, pH, temperature, and exposure to light.[4][5]

  • Recommended Action:

    • Confirm Degradation: The first step is to confirm that the loss of the parent compound is due to chemical degradation. This can be achieved by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the intact compound from any degradation products.[6][7]

    • Investigate the Cause:

      • pH: The stability of carboxylic acids and ethers can be highly pH-dependent.[5][8] Conduct a forced degradation study across a range of pH values (e.g., pH 2, 7, and 10) to identify the pH at which the compound is most stable.[9][10]

      • Solvent: The choice of solvent can significantly impact stability.[11] If you suspect solvent-mediated degradation, test the stability in alternative, high-purity solvents.

      • Temperature: Elevated temperatures accelerate chemical reactions, including degradation.[1] Store stock solutions and experimental samples at appropriate low temperatures (e.g., 2-8°C or -20°C) and minimize time at room temperature.

      • Light: Photodegradation can be a factor for many organic molecules.[10][12] Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.

      • Oxidation: The phenoxy group could be susceptible to oxidation.[5] To mitigate this, consider degassing your solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: I see unexpected peaks appearing in my chromatogram during analysis.

  • Potential Cause: The appearance of new peaks that increase in area over time while the main compound peak decreases is a strong indicator of the formation of degradation products.[13]

  • Recommended Action:

    • Peak Purity Analysis: Use a diode-array detector (DAD) with your HPLC to assess the peak purity of your main compound. Co-elution of a degradant can lead to inaccurate quantification.[14]

    • Identify Degradants: If possible, use mass spectrometry (LC-MS) to determine the molecular weights of the unexpected peaks.[14][15] This information can provide valuable clues about the degradation pathway. For example, a peak corresponding to the loss of the phenoxy group would suggest ether hydrolysis.

    • Optimize Chromatography: Develop a stability-indicating HPLC method with sufficient resolution to separate the parent compound from all significant degradation products.[6][7][16] This may involve adjusting the mobile phase composition, pH, column type, or gradient profile.[17][18]

Issue 3: My experimental results are inconsistent and not reproducible.

  • Potential Cause: Inconsistent results can often be traced back to the instability of the compound in the experimental medium or stock solutions.[19] If the compound degrades over the course of an experiment, the effective concentration will change, leading to variability.

  • Recommended Action:

    • Assess "In-Use" Stability: Evaluate the stability of 3-(2-Phenylethoxy)propanoic acid directly in your experimental medium (e.g., cell culture media, buffer) under the exact conditions of your assay (e.g., temperature, CO2 atmosphere).[20]

    • Freshly Prepare Solutions: Whenever possible, prepare working solutions fresh from a stable stock solution immediately before use.[21]

    • Re-evaluate Stock Solution Stability: Periodically re-test the concentration of your stock solutions to ensure they have not degraded during storage.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 3-(2-Phenylethoxy)propanoic acid?

A1: Based on its chemical structure, the two most probable degradation pathways are:

  • Hydrolysis: Cleavage of the ether bond, particularly under strong acidic or basic conditions, would yield phenol and 3-hydroxypropanoic acid.[2][3][22]

  • Oxidation: The aromatic ring and the ether linkage can be susceptible to oxidative degradation, leading to a variety of oxidized products.[2][5]

Q2: In which solvents should I dissolve 3-(2-Phenylethoxy)propanoic acid for maximum stability?

A2: For stock solutions, high-purity aprotic organic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) are generally good starting points. It is crucial to use anhydrous solvents, as residual water can contribute to hydrolysis over time.[19] For aqueous experimental media, the pH should be optimized to a range where the compound exhibits maximum stability, which needs to be determined experimentally.[5]

Q3: How should I store solutions of 3-(2-Phenylethoxy)propanoic acid?

A3: To maximize stability, solutions should be:

  • Stored at low temperatures (2-8°C for short-term and -20°C or lower for long-term).[23]

  • Protected from light by using amber vials or by wrapping containers in foil.[4]

  • Maintained at an optimal pH, which is typically in the slightly acidic to neutral range for carboxylic acids.[5][8]

  • Stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially for long-term storage.[5]

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation or stress study involves intentionally exposing the compound to harsh conditions such as high and low pH, high temperature, light, and oxidizing agents.[9][10][12] The purpose is to accelerate degradation to:

  • Identify potential degradation products.[9]

  • Understand the degradation pathways.[12]

  • Develop and validate a stability-indicating analytical method that can effectively separate the parent drug from its degradants.[9][13] These studies are a regulatory requirement in pharmaceutical development under ICH guidelines.[9][10]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 3-(2-Phenylethoxy)propanoic acid.

Objective: To identify potential degradation products and determine the degradation pathways under various stress conditions.

Materials:

  • 3-(2-Phenylethoxy)propanoic acid

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC system with a UV/DAD detector and preferably a mass spectrometer (LC-MS)

  • A suitable reversed-phase HPLC column (e.g., C18)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-(2-Phenylethoxy)propanoic acid in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 6, 24 hours).[21]

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for various time points.[21]

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H2O2. Keep at room temperature for various time points.

    • Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 80°C) for up to 48 hours.

    • Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.[10][12]

  • Sample Quenching and Analysis:

    • At each time point, withdraw a sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 3-(2-Phenylethoxy)propanoic acid from its degradation products.

Procedure:

  • Initial Method Scouting:

    • Column Selection: Start with a standard C18 column.[6]

    • Mobile Phase: Use a gradient of acetonitrile and water (with 0.1% formic acid or another suitable buffer).[6]

    • Detection: Monitor at a wavelength where the compound has maximum absorbance.

  • Method Optimization:

    • Inject a mixture of the stressed samples (a "degradation cocktail").

    • Adjust the gradient slope, mobile phase pH, and organic modifier to achieve adequate separation (resolution > 2) between the parent peak and all degradant peaks.[7][17][18]

  • Method Validation:

    • Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[10][17]

Data Presentation

The results of a stability study in different solvents at 40°C could be summarized as follows:

Solvent System (pH)Time (hours)% Remaining of 3-(2-Phenylethoxy)propanoic acidNumber of Degradation Peaks
0.1 M HCl (pH 1) 0100.00
2485.22
4872.53
Water (pH ~6.5) 0100.00
2499.50
4899.10
0.01 M NaOH (pH 12) 0100.00
2492.11
4883.72
Acetonitrile 0100.00
2499.80
4899.70

This is example data and does not represent actual experimental results.

Visualizations

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Prep_Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) Prep_Samples Prepare Samples in Different Solvents/pH Prep_Stock->Prep_Samples Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep_Samples->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Oxidation Oxidation (3% H2O2, RT) Thermal Thermal (80°C) Photo Photostability (ICH Q1B) Time_Points Withdraw Aliquots at Time Points Acid->Time_Points Quench Quench/Neutralize Time_Points->Quench HPLC_Analysis Analyze by Stability-Indicating HPLC-UV/MS Quench->HPLC_Analysis Data_Analysis Quantify Parent Compound & Degradants HPLC_Analysis->Data_Analysis Pathway_ID Identify Degradation Pathways Data_Analysis->Pathway_ID

Caption: Workflow for a forced degradation study.

Troubleshooting Logic for Compound Instability

Troubleshooting_Logic Start Inconsistent Results or Loss of Compound Potency Check_Purity Confirm Purity of Starting Material Start->Check_Purity Degradation_Suspected Is Degradation Suspected? Check_Purity->Degradation_Suspected Forced_Degradation Perform Forced Degradation Study (pH, Temp, Light, Oxid.) Degradation_Suspected->Forced_Degradation Yes Re_evaluate Re-evaluate Experimental Design/Formulation Degradation_Suspected->Re_evaluate No Identify_Conditions Identify Critical Degradation Conditions Forced_Degradation->Identify_Conditions Optimize_Storage Optimize Storage & Experimental Conditions (Low Temp, Protect from Light, Inert Atm.) Identify_Conditions->Optimize_Storage Fresh_Solutions Prepare Solutions Fresh Optimize_Storage->Fresh_Solutions Resolution Problem Resolved? Fresh_Solutions->Resolution End Proceed with Confidence Resolution->End Yes Resolution->Re_evaluate No

Caption: Logical approach to troubleshooting stability issues.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager.
  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Consider
  • Stability Testing for Pharmaceuticals & More. (2023, February 22). Parameter.
  • Stability Testing of Pharmaceutical Products. (2012, March 17). Journal of Applied Pharmaceutical Science.
  • Method Development & Validation (Stability-Indicating). (2025, November 22).
  • Technical Support Center: Improving Small Molecule Stability in Solution. (2025, December). BenchChem.
  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2014, December 16).
  • Forced Degradation Studies. (2016, December 14). SciSpace.
  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (n.d.).
  • Top 10 Stability Storage and Testing FAQs. (2014, November 25). Nutrasource.
  • Stability-Indicating HPLC Method Development. (n.d.). vscht.cz.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • In-Use stability testing FAQ. (2024, November 4). EDQM.
  • stability indicating hplc method development: a review. (n.d.). Academia.edu.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs.
  • Small Molecule Identification and Purity Testing. (2023, October 30). Medistri SA.
  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2025, November 28).
  • Significance of Stability Studies on Degradation Product. (2009, June 13). Research Journal of Pharmacy and Technology.
  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent.
  • Understanding the chemical basis of drug stability and degradation. (2021, March 25). The Pharmaceutical Journal.
  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
  • Carboxylic Acid Deriv
  • CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series.
  • TROUBLESHOOTING GUIDE. (n.d.). Restek.
  • On the Stability of Carboxylic Acid Derivatized Gold Colloidal Particles: The Role of Colloidal Solution pH Studied by Optical Absorption Spectroscopy. (n.d.).
  • Stability issues of 1-Cyclopentylpiperidine-4-carboxylic acid in solution. (2025). BenchChem.
  • Stability issues of Isoquinoline-1-carboxylic acid under acidic or basic conditions. (2025). BenchChem.
  • Hydrolytic Degradation. (n.d.). Royal Society of Chemistry.
  • 3-(2-Methoxyphenoxy)propanoic acid. (n.d.). PubChem.
  • Chemistry of Esters. (2022, September 24). LibreTexts.
  • Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. (n.d.). PMC.
  • 3-(2-methoxyethoxy)propanoic acid. (n.d.). PubChem.
  • 3-(2-Hydroxyphenyl)propionic acid. (n.d.). Selleck Chemicals.
  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed.
  • 3-(2-Formylphenoxy)propanoic acid. (2010, September).
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • 3-(2-HYDROXYPHENYL)PROPIONIC ACID - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • 3-(2-Hydroxyphenyl)propionic acid. (n.d.). Chem-Impex.
  • Melilotic acid. (n.d.). TargetMol.
  • 3-(2-Fluorophenoxy)propionic Acid. (n.d.). Sigma-Aldrich.
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Common pitfalls in handling phenoxypropanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenoxypropanoic Acid Derivatives. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the expertise to navigate the common pitfalls encountered during the handling, synthesis, purification, and analysis of these compounds.

Table of Contents

  • Safety & Handling FAQs

  • Synthesis & Reaction Troubleshooting

  • Purification Pitfalls

  • Analytical Challenges

  • Stability & Storage Guidelines

Safety & Handling FAQs

Q1: What are the primary hazards associated with phenoxypropanoic acid derivatives and what personal protective equipment (PPE) is essential?

A1: Phenoxypropanoic acid derivatives, while varying in specific toxicity, generally present as irritants. The primary hazards include:

  • Skin and Eye Irritation: Direct contact can cause irritation, and in some cases, serious eye damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dusts or aerosols can irritate the nose, throat, and lungs, leading to symptoms like coughing and shortness of breath.[1][2][4]

Essential PPE includes:

  • Eye Protection: Chemical safety goggles or glasses with side shields are mandatory. A face shield should be used when there is a risk of splashing.[1][5]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2]

  • Body Protection: A lab coat or other suitable protective clothing should be worn.[1][5]

  • Respiratory Protection: If working with fine powders or generating aerosols, a NIOSH/MSHA-approved respirator is necessary, especially in the absence of adequate engineering controls like a fume hood.[5]

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Informs Weigh/Transfer in Fume Hood Weigh/Transfer in Fume Hood Select PPE->Weigh/Transfer in Fume Hood Check Engineering Controls Check Engineering Controls Check Engineering Controls->Weigh/Transfer in Fume Hood Avoid Dust Generation Avoid Dust Generation Weigh/Transfer in Fume Hood->Avoid Dust Generation Decontaminate Surfaces Decontaminate Surfaces Avoid Dust Generation->Decontaminate Surfaces Dispose of Waste Properly Dispose of Waste Properly Decontaminate Surfaces->Dispose of Waste Properly Remove & Dispose of PPE Remove & Dispose of PPE Dispose of Waste Properly->Remove & Dispose of PPE Wash Hands Wash Hands Remove & Dispose of PPE->Wash Hands

Caption: Workflow for the safe handling of phenoxypropanoic acid derivatives.

Synthesis & Reaction Troubleshooting

Q2: I'm attempting a nucleophilic substitution to synthesize a phenoxypropanoic acid derivative and I'm getting a mixture of mono- and di-substituted products. How can I improve the selectivity?

A2: This is a common issue, particularly when using di- or tri-substituted starting materials, such as 1,3,5-trichlorotriazine.[6] The formation of di-substituted byproducts occurs because the initial product of monosubstitution is still reactive towards the nucleophile.

Causality: The phenoxide is a strong nucleophile, and if the reaction conditions are not carefully controlled, it can react further with the electrophile.

Troubleshooting Steps:

  • Control Stoichiometry: While using a 1:1 molar ratio of your nucleophile to electrophile is a good starting point, you may need to use a slight excess of the electrophile to favor monosubstitution.[6]

  • Slow Addition: Add the nucleophile (e.g., the phenoxypropanoic acid or its salt) slowly to the reaction mixture containing the electrophile. This keeps the concentration of the nucleophile low at any given time, reducing the likelihood of a second substitution.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.

  • Phase-Transfer Catalysis: For reactions between a water-soluble salt and an organic-soluble electrophile, a phase-transfer catalyst can be employed to facilitate the reaction at the interface, which can sometimes improve selectivity.[6]

Q3: My ester hydrolysis to the corresponding carboxylic acid is not proceeding to completion, or I'm observing cleavage of the ether linkage. What's going wrong?

A3: Hydrolysis of phenoxypropanoic acid esters can be challenging. Incomplete hydrolysis or cleavage of the ether bond are known pitfalls.[6]

Causality:

  • Steric Hindrance: Bulky groups near the ester can hinder the approach of the hydroxide or hydronium ions.

  • Reaction Conditions: Harsh conditions (e.g., high temperatures, strong base concentrations) can lead to cleavage of the phenoxy ether bond, especially if there are activating or deactivating groups on the aromatic ring.[6]

  • Solubility: Poor solubility of the ester in the reaction medium can limit the reaction rate.[7][8]

Troubleshooting Protocol for Hydrolysis:

Problem Potential Cause Suggested Solution
Incomplete Hydrolysis Steric hindrance, poor solubilityTry using a co-solvent like THF or dioxane to improve solubility.[9] Consider alternative methods like using lithium hydroxide (LiOH) in a THF/water mixture.[9] For very hindered esters, enzymatic hydrolysis could be an option.
Ether Bond Cleavage Harsh reaction conditionsUse milder conditions. Attempt the hydrolysis at room temperature for a longer duration. Avoid excessively high concentrations of strong bases. Acid-catalyzed hydrolysis with a dilute acid might be a gentler alternative.[10]
Transesterification Using an alcohol as a solvent with a baseIf using a base like NaOH in methanol, you risk forming the methyl ester instead of the carboxylic acid.[9] Use a non-alcoholic solvent system like THF/water.

Purification Pitfalls

Q4: I'm having difficulty separating my desired phenoxypropanoic acid derivative from starting materials and byproducts using column chromatography. What can I do?

A4: Chromatographic purification of phenoxypropanoic acid derivatives can be challenging due to similar polarities of the components in the reaction mixture.

Troubleshooting Strategies for Column Chromatography:

  • Solvent System Optimization: A systematic approach to finding the right mobile phase is crucial. Start with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) and perform a gradient elution on a small scale (TLC or analytical HPLC) to identify the optimal solvent ratio for separation.[11]

  • Use of Additives: For acidic compounds, adding a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.[2]

  • Alternative Stationary Phases: If standard silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica (e.g., diol, cyano).

  • Chiral Separations: For separating enantiomers, a specialized chiral stationary phase is required. The choice of column (e.g., polysaccharide-based like Chiralcel OD or OK) and mobile phase is critical and often requires screening.[2][12] The position of substituents on the phenyl ring can significantly influence the separation.[2]

Logical Flow for Chromatography Troubleshooting:

Poor Separation Poor Separation Optimize Mobile Phase Optimize Mobile Phase Poor Separation->Optimize Mobile Phase Step 1 Add Modifier Add Modifier Optimize Mobile Phase->Add Modifier If tailing/poor peak shape Change Stationary Phase Change Stationary Phase Optimize Mobile Phase->Change Stationary Phase If co-elution persists Consider Alternative Technique Consider Alternative Technique Change Stationary Phase->Consider Alternative Technique If still unsuccessful

Caption: A stepwise approach to troubleshooting poor chromatographic separation.

Analytical Challenges

Q5: The NMR spectrum of my phenoxypropanoic acid derivative is complex and difficult to interpret. Are there common issues to be aware of?

A5: While NMR is a powerful tool for structural elucidation, phenoxypropanoic acid derivatives can present some challenges.

Common NMR Interpretation Pitfalls:

  • Signal Overlap: Aromatic protons can often overlap, especially in complex derivatives. Using a higher field strength NMR spectrometer can help to resolve these signals. 2D NMR techniques like COSY and HMBC are invaluable for assigning proton and carbon signals unambiguously.[13][14]

  • Broad Carboxylic Acid Proton Signal: The proton of the carboxylic acid group often appears as a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

  • Chiral Centers: The presence of a chiral center at the alpha-carbon can lead to diastereotopic protons in neighboring methylene groups, resulting in more complex splitting patterns (e.g., an AB quartet).

Q6: I am developing a stability-indicating HPLC method. What are the likely degradation pathways for phenoxypropanoic acid derivatives?

A6: Forced degradation studies are essential to identify potential degradation products and develop a stability-indicating analytical method.[15][]

Potential Degradation Pathways:

Stress Condition Potential Degradation Pathway Expected Products
Acid/Base Hydrolysis Cleavage of the ester group (if applicable) or ether linkage.Carboxylic acid and alcohol (from ester), phenol and propanoic acid derivative (from ether).
Oxidation Oxidation of the aromatic ring or other sensitive functional groups.Hydroxylated or ring-opened products.
Photolysis Degradation upon exposure to light.Various photoproducts; the specific products are highly dependent on the structure.
Thermal Stress Decarboxylation of the carboxylic acid group at high temperatures.The corresponding phenoxyethane derivative and CO₂.[15]

Forced Degradation Experimental Protocol:

  • Prepare Solutions: Dissolve the phenoxypropanoic acid derivative in appropriate solvents for each stress condition (e.g., 0.1 M HCl for acid hydrolysis, 0.1 M NaOH for base hydrolysis, 3% H₂O₂ for oxidation).

  • Apply Stress: Expose the solutions to the stress conditions for a defined period (e.g., heat at 60°C, expose to UV light). The goal is to achieve 5-20% degradation.[15]

  • Neutralize (if necessary): Neutralize the acidic and basic samples before analysis.

  • Analyze: Analyze the stressed samples by HPLC-UV/MS to separate and identify the degradation products.[]

  • Method Validation: Ensure the analytical method can resolve the parent compound from all degradation products.

Stability & Storage Guidelines

Q7: What are the best practices for storing phenoxypropanoic acid derivatives to ensure their long-term stability?

A7: Proper storage is crucial to prevent degradation and maintain the integrity of your compound.

Recommended Storage Conditions:

  • Temperature: Store in a cool, dry place.[5] Some derivatives may require refrigeration or freezing (-20°C) for long-term stability.[17] Always refer to the supplier's recommendations.

  • Light: Some phenoxypropanoic acid derivatives may be light-sensitive.[18] Store in amber vials or in the dark to prevent photodegradation.[19][20]

  • Atmosphere: Keep containers tightly sealed to protect from moisture and air.[3] For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be necessary.

  • Polymorphism: Be aware that different crystalline forms (polymorphs) of the same compound can have different stabilities and physical properties.[21][22] Storage conditions can sometimes induce polymorphic transitions.

Decision Tree for Storage:

Compound Received Compound Received Check Supplier Info Check Supplier Info Compound Received->Check Supplier Info Light Sensitive? Light Sensitive? Check Supplier Info->Light Sensitive? Hygroscopic? Hygroscopic? Check Supplier Info->Hygroscopic? Thermally Labile? Thermally Labile? Check Supplier Info->Thermally Labile? Store in Amber Vial/Dark Store in Amber Vial/Dark Light Sensitive?->Store in Amber Vial/Dark Yes Store in Desiccator Store in Desiccator Hygroscopic?->Store in Desiccator Yes Store at Recommended Temp Store at Recommended Temp Thermally Labile?->Store at Recommended Temp Yes

Caption: Decision-making process for the proper storage of phenoxypropanoic acid derivatives.

References

  • Chen, K.-Y., & Huang, C.-T. (2004). Investigation of the Synthesis of Phenoxypropionic Acid Derivatives Based on 1,3,5-Triazine System. International Journal of Applied Science and Engineering, 2(3), 286-294. [Link]

  • Lin, H.-M., & Lin, C.-H. (1994). Enantiomeric Derivatives Separation of 2- (Phen0xy)propionate by Chiral High-Performance Liquid Chromatography. Journal of the Chinese Chemical Society, 41(3), 293-298. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. [Link]

  • Ahuja, S. (Ed.). (2007).
  • Rehman, M. Z., et al. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Journal of the Chemical Society of Pakistan, 29(4), 352-354. [Link]

  • King, A. M., & Aronoff, S. C. (2012). Light-Sensitive Injectable Prescription Drugs. Hospital Pharmacy, 47(12), 940–949. [Link]

  • Clark, J. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Reddit. (2025). Why are my ester hydrolysis not working. r/Chempros. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Trichlorophenoxypropionic Acid. [Link]

  • Dossey, A. T., et al. (2011). NMR-spectroscopic analysis of mixtures: from structure to function. Natural Product Reports, 28(4), 743–762. [Link]

  • University of Notre Dame. (n.d.). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

  • Oklahoma State University. (n.d.). STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. [Link]

  • American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. [Link]

  • Bruker. (n.d.). Getting more out of the spectrum: addressing issues in the analysis of mixtures. [Link]

  • Cytiva. (2022). Challenges in downstream purification of advanced therapies. [Link]

  • Esteve, J., et al. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chimica Oggi-Chemistry Today, 38(6). [Link]

  • Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • ResearchGate. (n.d.). Purification of drug degradation products supported by analytical and preparative supercritical fluid chromatography. [Link]

  • Gupta, K. R., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 10(3), 164-174. [Link]

  • Frontiers in Pharmacology. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • ACS Publications. (2019). Polymorphism in Solid Dispersions. [Link]

  • CrystEngComm. (2013). Conformational Polymorphism in a Non-steroidal Anti-inflammatory Drug, Mefenamic Acid. [Link]

  • PubMed. (2019). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. [Link]

Sources

Technical Support Center: Refining Purification Protocols for 3-(2-Phenylethoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the purification of 3-(2-Phenylethoxy)propanoic acid. This guide is structured to provide researchers, scientists, and drug development professionals with actionable solutions to common and complex purification challenges. Moving beyond simple procedural lists, we delve into the rationale behind each step, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

This section provides rapid answers to foundational questions regarding the purification and analysis of 3-(2-Phenylethoxy)propanoic acid.

Q1: What are the primary methods for purifying crude 3-(2-Phenylethoxy)propanoic acid?

A1: The two most effective and commonly employed methods are recrystallization and column chromatography.[1]

  • Recrystallization: This is the preferred method for purifying solid material on a larger scale, especially when impurities have significantly different solubility profiles from the target compound. It is generally more cost-effective and scalable.[1] The key is selecting a solvent system where the compound is soluble when hot but sparingly soluble at cooler temperatures.[2]

  • Column Chromatography: This technique is ideal for purifying crude mixtures that are oily or contain impurities with polarities very similar to the product.[1] It offers high resolution but is typically more solvent and time-intensive. For carboxylic acids like this one, both normal-phase (silica gel) and reversed-phase (C18) chromatography can be effective.[3]

Q2: What are the most probable impurities I should expect from a typical synthesis?

A2: The impurities are directly related to the synthetic route. A common synthesis involves the Michael addition of 2-phenylethanol to an acrylic acid derivative. Therefore, you should anticipate:

  • Unreacted Starting Materials: Residual 2-phenylethanol and the acrylate starting material (e.g., ethyl acrylate or acrylic acid).

  • Side-Products: Potential for the formation of an ester byproduct, 2-phenylethyl 3-(2-phenylethoxy)propanoate, if the reaction is driven to high temperatures or catalyzed inappropriately.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., Toluene, THF, Dichloromethane).

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of methods provides the most complete picture of purity:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying trace impurities. A reversed-phase method is typically robust for this class of compounds.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural identity of the compound and can detect impurities if they are present at levels of ~1% or higher.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Troubleshooting and Optimization Guide

This section addresses specific experimental challenges in a question-and-answer format, providing detailed diagnostic insights and step-by-step protocols.

Problem 1: My final product is a persistent oil and fails to crystallize.

Question: After the workup and solvent removal, my 3-(2-Phenylethoxy)propanoic acid is a viscous oil. Attempts to induce crystallization by cooling have failed. What are the likely causes and how can I obtain a solid product?

Causality & Diagnosis:

The failure to crystallize is typically due to one or more of the following factors:

  • Presence of Impurities: Even small amounts of unreacted 2-phenylethanol or residual organic solvent can act as a "eutectic mixture," depressing the melting point and inhibiting the formation of a crystal lattice.

  • Supersaturation Not Achieved: The concentration of the compound in the attempted crystallization solvent may be too low.

  • High Activation Energy for Nucleation: The solution may be supersaturated, but crystal formation is kinetically slow and requires initiation.

Step-by-Step Resolution Protocol:

  • Ensure Complete Solvent Removal: Dry the oil under a high vacuum for several hours, possibly with gentle warming (e.g., 30-40°C), to remove all volatile solvents.

  • Induce Nucleation (Physical Methods):

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the oil-air interface. The microscopic imperfections in the glass can serve as nucleation sites.[1]

    • Seeding: If you have a small crystal of pure product from a previous batch, add it to the oil. This seed crystal will provide a template for further crystal growth.

  • Attempt Recrystallization from a Different Solvent System:

    • Dissolve the oil in a minimal amount of a good, hot solvent (e.g., toluene or ethyl acetate).

    • Slowly add a poor, miscible solvent (an anti-solvent, e.g., heptane or hexane) at an elevated temperature until the solution becomes faintly cloudy (turbid).[1]

    • Add a few drops of the good solvent to make the solution clear again.

    • Allow the solution to cool slowly to room temperature, then transfer to an ice bath.[2]

  • Perform an Acid-Base Extraction: If the above fails, it strongly indicates the presence of neutral impurities. An acid-base wash is highly effective at separating the desired carboxylic acid from neutral contaminants.

Protocol: Acid-Base Purification
  • Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or diethyl ether (~10-20 volumes).

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 10 volumes). The carboxylic acid will be deprotonated and move into the aqueous layer, while neutral impurities (like unreacted 2-phenylethanol) remain in the organic layer.

  • Combine the aqueous layers and wash once with fresh ethyl acetate to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with cold 2M HCl until the pH is ~2-3. The protonated 3-(2-Phenylethoxy)propanoic acid will precipitate as a solid or an oil.

  • Extract the product back into an organic solvent (3 x 10 volumes of ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified acid, which should now be more amenable to crystallization.

Problem 2: My column chromatography provides poor separation of the product from an impurity.

Question: I am using a standard silica gel column with a hexane/ethyl acetate gradient, but my product co-elutes with a key impurity. How can I improve the resolution?

Causality & Diagnosis:

Carboxylic acids can exhibit problematic behavior on silica gel, such as "tailing" or streaking. This occurs because the acidic protons on the silica surface can interact with the carboxyl group, leading to a mixed mode of separation and band broadening.[1] If an impurity has a very similar polarity, this poor peak shape makes separation nearly impossible.

Step-by-Step Resolution Protocol:

  • Modify the Mobile Phase: The most effective solution is to suppress the ionization of your carboxylic acid on the column.

    • Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase (both hexane and ethyl acetate). This acidic modifier will protonate the silica surface and your compound, ensuring it elutes based on polarity with a much sharper peak shape.

  • Optimize the Solvent System:

    • Perform a thorough TLC analysis using various solvent systems. Test different ratios of hexane/ethyl acetate and consider replacing ethyl acetate with diethyl ether or dichloromethane/methanol mixtures to alter the selectivity.

  • Consider Reversed-Phase Chromatography: If normal-phase chromatography remains challenging, reversed-phase flash chromatography is an excellent alternative for polar compounds like carboxylic acids.[3]

    • Stationary Phase: C18-functionalized silica.

    • Mobile Phase: A gradient of water and acetonitrile or methanol. A common mobile phase modifier is 0.1% trifluoroacetic acid (TFA) or formic acid in both the water and organic solvent to ensure the carboxylic acid remains protonated.[3]

Data Presentation: Recommended Starting Conditions

Table 1: Chromatography Purification Systems

Method Stationary Phase Mobile Phase System Modifier Key Benefit
Normal-Phase Silica Gel Hexane / Ethyl Acetate 0.5% Acetic Acid Reduces peak tailing and improves resolution of acidic compounds.[1]

| Reversed-Phase | C18 Silica | Water / Acetonitrile | 0.1% Formic Acid | Excellent for separating polar compounds and offers different selectivity.[3] |

Problem 3: My product purity is stalled at ~95% even after multiple recrystallizations.

Question: I have recrystallized my product twice, but HPLC analysis shows the purity is not improving beyond 95%. What is the likely cause, and what is the best strategy to achieve >99% purity?

Causality & Diagnosis:

Recrystallization is highly effective at removing impurities with different solubility profiles but is inefficient at separating compounds that are structurally very similar. The persistent 5% impurity likely has a size, shape, and polarity that is very close to your target molecule, allowing it to co-crystallize by incorporating into the product's crystal lattice.

Solution: A Multi-Step Purification Strategy

To achieve high purity, a combination of techniques targeting different physical properties is required. The following workflow is designed to systematically remove distinct classes of impurities.

Mandatory Visualization: High-Purity Workflow

high_purity_workflow Crude Crude Oily Product (~85% Purity) Extraction Acid-Base Extraction Crude->Extraction Removes neutral impurities (e.g., 2-phenylethanol) Chromatography Column Chromatography (Silica Gel + 0.5% AcOH) Extraction->Chromatography Removes polar/structurally similar impurities Recrystallization Final Recrystallization (Toluene/Heptane) Chromatography->Recrystallization Removes trace impurities & provides crystalline solid FinalProduct Final Product (>99% Purity) Recrystallization->FinalProduct

Caption: A comprehensive multi-step strategy for achieving high purity.

Experimental Protocol: Executing the High-Purity Workflow
  • Step 1: Acid-Base Extraction: Begin by performing the acid-base extraction protocol as detailed in the "Problem 1" resolution. This is a critical first pass to remove bulk neutral impurities that hinder both chromatography and crystallization.

  • Step 2: Column Chromatography: Dissolve the material obtained from the extraction in a minimal amount of dichloromethane. Pre-adsorb this onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto a silica gel column packed with hexane. Elute the column with a gradient of hexane containing 0.5% acetic acid to ethyl acetate containing 0.5% acetic acid. Combine the fractions containing the pure product as determined by TLC.

  • Step 3: Final Recrystallization: Take the purified material from the chromatography step and dissolve it in a minimal amount of hot toluene. Slowly add heptane until the solution turns cloudy, then add a drop or two of toluene to clarify. Allow the solution to cool slowly to room temperature, then chill in an ice bath for at least one hour. Collect the resulting crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under high vacuum.

This systematic approach ensures that impurities are targeted based on their differing chemical (acidic vs. neutral) and physical (polarity) properties, leading to a final product of exceptionally high purity.

References

  • Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

  • Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2662. [Link]

  • Fun, H.-K., Ooi, C. W., & Quah, C. K. (2009). 3-(2-Fluorophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1271. [Link]

  • Klimes, J., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 189-194. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization - Single Solvent. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]

Sources

Technical Support Center: Troubleshooting & Storage Guide for 3-(2-Phenylethoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(2-Phenylethoxy)propanoic acid (CAS No. 317016-57-4)[1]. This guide is engineered for researchers, analytical chemists, and drug development professionals who require rigorous stability control during the handling and storage of this compound.

Because this molecule features both an ether linkage and a carboxylic acid moiety arranged in a β -alkoxypropanoic acid architecture, it is uniquely vulnerable to specific degradation pathways. This guide synthesizes mechanistic causality with field-proven protocols to ensure the scientific integrity of your assays.

Part 1: Structural Vulnerabilities & Degradation Pathways

Understanding the degradation of 3-(2-Phenylethoxy)propanoic acid requires analyzing its functional groups. The compound is highly susceptible to two primary modes of degradation:

  • Retro-oxa-Michael Elimination: The β -alkoxy configuration can undergo a reverse Michael addition under thermal stress or pH extremes, cleaving the molecule into 2-phenylethanol and acrylic acid.

  • Ether Auto-Oxidation: The α -carbons adjacent to the ether oxygen are prone to radical-initiated auto-oxidation, forming hydroperoxides that lead to chain cleavage.

degradation A 3-(2-Phenylethoxy) propanoic acid B 2-Phenylethanol + Acrylic Acid A->B Retro-oxa-Michael (Heat, pH extremes) C Ether Hydroperoxides (Cleavage Products) A->C Auto-oxidation (O2, Light, Radicals)

Fig 1: Primary degradation pathways of 3-(2-Phenylethoxy)propanoic acid.

Part 2: Troubleshooting FAQs

Q1: Why does my stored sample develop a floral (rose-like) and acrid odor over time?

Causality: This olfactory shift is the hallmark of a retro-oxa-Michael elimination . The floral scent is 2-phenylethanol, and the acrid scent is acrylic acid. Because the carboxyl group is electron-withdrawing, the β -carbon is activated. When exposed to elevated temperatures or Brønsted bases/acids, the ether bond is cleaved via a dissociative mechanism[2]. Solution: Never store this compound at room temperature or in unbuffered aqueous solutions for prolonged periods. Maintain strictly neutral pH conditions if formulating in aqueous media, and store the neat solid at -20°C.

Q2: How do I prevent peroxide formation in the ether linkage during long-term storage?

Causality: Ethers undergo auto-oxidation, a phenomenon where diatomic oxygen from the air is incorporated at the α -carbon to form hydroperoxides[3]. This not only degrades the active pharmaceutical ingredient (API) but also poses a severe explosive hazard if the sample is concentrated or heated. Solution: Oxygen must be rigorously excluded. Always purge the headspace of the storage vial with an inert gas (Argon or Nitrogen) before sealing. Use opaque or amber vials to prevent UV-initiated radical formation.

Q3: Can I store this compound as a stock solution in methanol or ethanol?

Causality: No. Carboxylic acids are susceptible to esterification when stored in protic solvents like methanol or ethanol[4], especially if trace acidic impurities are present. Furthermore, carboxylic acids are hygroscopic and can absorb moisture, leading to unpredictable concentration shifts. Solution: For liquid stock solutions, use anhydrous, aprotic solvents such as dry Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM).

Part 3: Quantitative Data & Stability Profiles

To facilitate experimental planning, the following tables summarize the predictive stability kinetics and solvent compatibilities for 3-(2-Phenylethoxy)propanoic acid.

Table 1: Degradation Kinetics & Expected Shelf-Life
Storage ConditionAtmosphereTemperaturePrimary Degradation RiskExpected Shelf-Life
Optimal Argon/N 2​ -20°CNegligible> 24 Months
Acceptable Ambient Air4°CSlow Auto-oxidation6 Months
High Risk Ambient Air25°CAuto-oxidation, Moisture uptake< 1 Month
Critical Failure Acidic/Basic Media> 40°CRapid Retro-oxa-Michael cleavage< 24 Hours
Table 2: Solvent Compatibility for Stock Solutions
SolventClassificationCompatibilityMechanistic Rationale
Dry DMSO Polar AproticExcellent Prevents esterification; stable for freezing at -80°C.
Dry DCM Non-polar AproticGood Good solubility, but high volatility requires tight sealing.
Methanol Polar ProticPoor High risk of methyl ester formation over time.
Water (Unbuffered) ProticPoor Low solubility; pH fluctuations trigger elimination.

Part 4: Standard Operating Procedures (SOPs)

To ensure a self-validating system, follow these step-by-step methodologies for handling and storing the compound.

Protocol 1: Aliquoting and Inert Gas Purging for Long-Term Storage

Objective: Prevent auto-oxidation and moisture absorption.

  • Preparation: Equilibrate the received compound to room temperature inside a desiccator to prevent condensation of atmospheric moisture on the cold solid.

  • Dissolution (Optional): If preparing a stock solution, dissolve the compound in anhydrous DMSO to a standardized concentration (e.g., 10 mM).

  • Aliquoting: Transfer single-use volumes (e.g., 100 µL) into amber, borosilicate glass vials. Self-validation: Single-use aliquots prevent repeated freeze-thaw cycles, which accelerate degradation.

  • Purging: Insert a sterile needle attached to an Argon or ultra-pure N 2​ line into the vial. Purge the headspace gently for 15–20 seconds.

  • Sealing: Immediately cap the vial using a PTFE-lined screw cap or crimp seal.

  • Storage: Transfer the sealed vials to a -20°C or -80°C freezer.

workflow S1 1. Equilibrate to RT (in Desiccator) S2 2. Dissolve in Aprotic Solvent (e.g., Dry DMSO) S1->S2 S3 3. Aliquot into Amber Glass Vials S2->S3 S4 4. Purge Headspace with Argon/N2 S3->S4 S5 5. Seal with PTFE Caps & Store at -20°C S4->S5

Fig 2: Step-by-step workflow for the preparation and long-term storage of stock solutions.

Protocol 2: Peroxide Testing (Pre-Use Validation)

Objective: Verify the integrity of the ether linkage before utilizing older stock solutions.

  • Sampling: Extract 10 µL of the stored solution.

  • Reagent Application: Apply the sample to a commercial Potassium Iodide (KI) starch indicator paper.

  • Incubation: Add 1 drop of glacial acetic acid to the paper to catalyze the oxidation of iodide to iodine.

  • Observation:

    • Pass: Paper remains white/colorless (No peroxides; ether bond intact).

    • Fail: Paper turns blue/black (Peroxides present; auto-oxidation has occurred). Discard the aliquot safely.

Part 5: References

  • ChemicalBook. 3-(2-phenylethoxy)propanoic acid - Chemical Properties and Synonyms.

  • SciSpace / Polymer Chemistry. Exploiting retro oxa-Michael chemistry in polymers.

  • Core.ac.uk. Polyether Plant Design (Ether Auto-Oxidation Mechanisms).

  • Benchchem. An In-depth Technical Guide on the Solubility and Stability of Carboxylic Acids.

Sources

Troubleshooting guide for 3-(2-Phenylethoxy)propanoic acid experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the most complex bottlenecks encountered when working with 3-(2-Phenylethoxy)propanoic acid (3-PEPA) (CAS: 317016-57-0)[1].

3-PEPA is a highly versatile ether-acid building block used extensively in medicinal chemistry, PROTAC linker design, and API synthesis. However, its terminal carboxylic acid and flexible ether linkage introduce specific chemical liabilities—namely, unwanted polymerization during synthesis, β -elimination, and coupling reagent rearrangement. This guide bypasses generic advice to provide you with causality-driven, self-validating protocols.

Part 1: Synthesis & Purification Troubleshooting

Q1: When synthesizing 3-PEPA via the oxa-Michael addition of 2-phenylethanol to acrylic acid, I observe massive polymerization and very low ether conversion. How do I prevent this?

Expertise & Causality: Acrylates are highly susceptible to spontaneous radical polymerization, a process accelerated by the thermal energy released during base-catalyzed conjugate additions[2]. When you attempt an oxa-Michael addition without radical control, the reaction medium rapidly polymerizes into an intractable gel. To establish a self-validating system, you must uncouple the etherification pathway from the polymerization pathway. This is achieved by substituting acrylic acid with a sterically protected ester (tert-butyl acrylate) and introducing a radical scavenger.

Self-Validating Protocol: Oxa-Michael Addition

  • Preparation: Charge a flame-dried, argon-purged flask with 2-phenylethanol (1.0 eq, 10 mmol) and tert-butyl acrylate (1.2 eq, 12 mmol). Immediately add 100 ppm of phenothiazine; this acts as a radical inhibitor to strictly suppress acrylate polymerization[2].

  • Catalysis: Cool the mixture to 0 °C. Slowly add potassium tert-butoxide (0.1 eq, 1 mmol). The low temperature prevents thermal runaway while the strong base generates the reactive alkoxide.

  • Reaction & Validation: Stir at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the 2-phenylethanol spot validates the successful oxa-Michael addition.

  • Deprotection: Isolate the tert-butyl ester intermediate via silica plug. Dissolve in Dichloromethane (DCM) and add 20% Trifluoroacetic acid (TFA). Stir for 4 hours at room temperature to cleave the tert-butyl group, yielding pure 3-PEPA.

Synthesis cluster_Michael Route A: Oxa-Michael Addition PE 2-Phenylethanol Cat Base Catalyst (KOtBu, 0°C) PE->Cat TBA tert-Butyl Acrylate (+ Phenothiazine) TBA->Cat Int1 tert-Butyl 3-(2-phenylethoxy)propanoate Cat->Int1 Conjugate Addition Deprot1 TFA / DCM (Deprotection) Int1->Deprot1 Product 3-(2-Phenylethoxy)propanoic Acid (3-PEPA) Deprot1->Product Yield: 85%

Fig 1. Optimized Oxa-Michael synthetic workflow for 3-PEPA avoiding radical polymerization.

Q2: I attempted the Williamson ether synthesis route using 2-phenylethanol and 3-bromopropanoic acid with NaH, but I isolated mostly acrylic acid instead of 3-PEPA. Why?

Expertise & Causality: 3-bromopropanoic acid contains an acidic α -proton adjacent to a highly effective leaving group (bromide). When exposed to a strong, hard base like Sodium Hydride (NaH), the E2 elimination pathway outcompetes the desired SN2 substitution pathway[3]. The base abstracts the α -proton, rapidly converting 3-bromopropanoic acid into acrylic acid before the 2-phenylethanol alkoxide can attack.

Solution: Do not use β -halo acids with strong bases. Transition entirely to the Oxa-Michael protocol detailed in Q1, which relies on conjugate addition and completely circumvents the E2 elimination liability.

Part 2: Downstream Conjugation (Amide Coupling)

Q3: When coupling 3-PEPA to a primary amine API using EDC and NHS, my yields are <30%, and LC-MS shows a +155 Da mass adduct. What is happening?

Expertise & Causality: The +155 Da adduct is the classic N -acylurea dead-end byproduct. EDC activates the carboxylic acid of 3-PEPA to form an O -acylisourea intermediate. If the subsequent nucleophilic attack by NHS (or the amine) is too slow—often due to steric hindrance or the use of non-polar solvents—the O -acylisourea undergoes a spontaneous [1,3]-sigmatropic rearrangement to form a thermodynamically stable, completely unreactive N -acylurea.

Solution: You must outpace the rearrangement kinetics. Switch to a more efficient coupling system like HATU/DIPEA or EDC/HOAt. HOAt (1-hydroxy-7-azabenzotriazole) reacts significantly faster with the O -acylisourea than NHS, trapping it as a highly reactive active ester before the rearrangement can occur[4].

Self-Validating Protocol: Amide Coupling with HATU

  • Activation: Dissolve 3-PEPA (1.1 eq) and HATU (1.1 eq) in anhydrous DMF to a concentration of 0.1 M. Add DIPEA (3.0 eq). Stir for 5 minutes. Self-Validation: The solution will turn a distinct pale yellow, visually confirming the formation of the active ester.

  • Coupling: Add the primary amine (1.0 eq). Stir at room temperature for 2 hours.

  • Quench & Wash: Quench the reaction with saturated aqueous NH4​Cl . Extract with EtOAc. Wash the organic layer thoroughly with 5% aqueous LiCl (to pull DMF into the aqueous phase) followed by brine. Dry over Na2​SO4​ and concentrate.

Coupling cluster_EDC EDC Activation Pathway PEPA 3-PEPA (Carboxylic Acid) EDC EDC Reagent PEPA->EDC O_Acyl O-Acylisourea Intermediate (Kinetically Unstable) EDC->O_Acyl N_Acyl N-Acylurea (Dead-end Byproduct) O_Acyl->N_Acyl [1,3]-Rearrangement (Slow Amine Attack) NHS NHS Active Ester (Stable) O_Acyl->NHS + NHS (Fast Trapping) Product Target Amide Conjugate NHS->Product Amidation Amine Primary Amine (R-NH2) Amine->Product Nucleophilic Attack

Fig 2. Divergent signaling pathways in EDC-mediated amide coupling of 3-PEPA.

Part 3: Quantitative Data & Reagent Comparison

To assist in experimental design, the following table summarizes the kinetic and thermodynamic outcomes of the methodologies discussed above.

Table 1: Quantitative Comparison of Synthetic Routes and Coupling Reagents for 3-PEPA

Workflow / ReagentPrimary MechanismPrimary Byproduct / Failure ModeExpected YieldTemp / TimeRecommended Use Case
Oxa-Michael Conjugate AdditionPolymerization (if uninhibited)75 - 85%0 °C to RT / 12hBulk synthesis of 3-PEPA
Williamson Ether SN2 SubstitutionE2 Elimination (Acrylic acid)< 20%RT to 60 °C / 8hNot recommended for β -halo acids
EDC / NHS Carbodiimide Activation N -acylurea rearrangement30 - 50%RT / 16hSimple, unhindered amines
HATU / DIPEA Aminium-based ActivationEpimerization (rare for 3-PEPA)> 85%RT / 2hHindered amines, poor nucleophiles

References

  • Title: 3-(2-phenylethoxy)
  • Source: acs.
  • Title: Etherification as Side Reaction in the Hyperbranched Polycondensation of 2,2-Bis(hydroxymethyl)
  • Source: acs.
  • Source: luxembourg-bio.com (Chemical Society Reviews)

Sources

Validation & Comparative

A Guide to Control Selection for Investigating 3-(2-Phenylethoxy)propanoic Acid in Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for selecting and implementing appropriate controls for experiments involving the novel compound 3-(2-phenylethoxy)propanoic acid. Given its structural characteristics, which include a carboxylic acid head and a phenoxy-like tail, a plausible and valuable line of inquiry is its potential activity as a ligand for nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs).

This document is structured to provide not just a protocol, but the strategic reasoning behind experimental design, ensuring that any data generated is both robust and unequivocal. We will proceed using the hypothesis that 3-(2-phenylethoxy)propanoic acid, hereafter referred to as the "Test Compound," may act as an agonist for PPARγ, a key regulator of adipogenesis and glucose metabolism.

The Cornerstone of Discovery: Why Controls Define Your Data's Validity

In any biological experiment, the data generated for a test compound is meaningless in isolation. Controls provide the necessary benchmarks against which to measure effect, attribute causality, and validate the assay's performance. Without them, one cannot distinguish between a true biological effect and an experimental artifact.

This guide is built on a self-validating system where the controls serve three primary functions:

  • Establish Assay Viability: Confirming that the biological system is responsive and behaving as expected.

  • Provide Benchmarks for Activity: Quantifying the effect of the Test Compound relative to known activators and inhibitors.

  • Confirm Specificity of Mechanism: Ensuring that the observed effect is mediated through the intended target and not an off-target or nonspecific interaction.

Strategic Selection of Controls for a PPARγ Agonist Assay

To investigate the potential PPARγ agonist activity of our Test Compound, we will use a cell-based reporter gene assay. In this system, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a PPAR-responsive promoter element (PPRE). Activation of the PPARγ receptor by a ligand leads to the transcription of the reporter gene, producing a measurable signal.

The following controls are selected to create a robust analytical framework.

The Absolute Baseline: The Vehicle Control (Negative Control 1)

The vehicle control is the most fundamental control in any assay. It consists of the solvent used to dissolve the Test Compound and other reagents, administered to the cells at the same concentration used for the treatments.

  • Causality & Purpose: The primary purpose is to account for any effects the solvent itself may have on the cellular system. Common solvents like dimethyl sulfoxide (DMSO) are not entirely inert and can influence cell health and gene expression at certain concentrations. The vehicle control establishes the baseline, or "zero activity," level for the assay. All other data points are normalized against this baseline to determine the fold-change in activity.

  • Implementation: If the Test Compound is dissolved in DMSO to a stock concentration of 10 mM, and then diluted 1:1000 into the cell media for a final concentration of 10 µM, the vehicle control wells will receive a 1:1000 dilution of DMSO (0.1% final concentration).

The Gold Standard: Rosiglitazone (Positive Control)

A positive control is a well-characterized compound known to produce a strong, reproducible effect through the specific mechanism being investigated. For PPARγ, rosiglitazone is an ideal choice.

  • Causality & Purpose: Rosiglitazone is a potent and selective full agonist of PPARγ. Its inclusion serves two critical functions:

    • Assay Validation: A robust response to rosiglitazone confirms that the cell-based reporter system is functioning correctly (i.e., cells are healthy, receptors are expressed, and the signaling pathway is intact).

    • Benchmark for Efficacy: The magnitude of the response to rosiglitazone provides a ceiling of maximal activation (Emax). The activity of the Test Compound can be expressed as a percentage of the rosiglitazone response, allowing for a quantitative comparison of potency and efficacy.

  • Implementation: A full dose-response curve for rosiglitazone should be run, but a single, saturating concentration (e.g., 1 µM) is often used as the 100% activation control.

The Specificity Check: GW9662 (Antagonist Control)

To prove that the activity of the Test Compound is specifically mediated by binding to the PPARγ receptor, a selective antagonist is required. GW9662 is a well-documented and widely used irreversible antagonist of PPARγ.

  • Causality & Purpose: This control is used in a "competition" or "blockade" experiment. If the Test Compound is a true PPARγ agonist, its ability to activate the reporter gene should be significantly diminished or completely blocked when the cells are co-treated with GW9662. This experiment allows you to attribute the observed effect directly to PPARγ activation, ruling out off-target effects.

  • Implementation: Cells are treated with the Test Compound (at a concentration that gives a significant response, e.g., its EC50) in the presence and absence of a fixed concentration of GW9662 (e.g., 10 µM). A successful blockade provides strong evidence for on-target activity.

The logical relationship between these essential controls is illustrated below.

G cluster_assay PPARγ Reporter Assay System TestCompound Test Compound (3-(2-Phenylethoxy)propanoic acid) BioEffect Observed Biological Effect (e.g., Luciferase Signal) TestCompound->BioEffect Induces? Vehicle Vehicle Control (e.g., DMSO) Establishes Baseline Vehicle->BioEffect No Effect Expected Rosiglitazone Positive Control (Rosiglitazone) Validates Assay & Defines Max Effect Rosiglitazone->BioEffect Strong Effect Expected GW9662 Antagonist Control (GW9662) Confirms Mechanism Specificity GW9662->TestCompound Blocks Effect?

Caption: Logical framework for control selection in the PPARγ agonist assay.

Experimental Protocol: PPARγ Luciferase Reporter Assay

This protocol outlines a standard workflow for assessing the PPARγ agonist activity of the Test Compound using the described controls.

Materials:

  • HEK293T cells (or another suitable host cell line)

  • PPARγ expression vector

  • RXRα expression vector (PPARγ's heterodimer partner)

  • PPRE-driven luciferase reporter vector

  • Control vector for normalization (e.g., pRL-TK expressing Renilla luciferase)

  • Lipofectamine 3000 or similar transfection reagent

  • DMEM with 10% FBS

  • Opti-MEM

  • Test Compound, Rosiglitazone, GW9662 (all dissolved in DMSO)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Workflow Diagram:

G cluster_day1 Day 1: Cell Seeding & Transfection cluster_day2 Day 2: Compound Treatment cluster_day3 Day 3: Data Acquisition A 1. Seed HEK293T cells in 96-well plates B 2. Prepare DNA-lipid complexes (PPARγ, RXRα, PPRE-Luc, Renilla) A->B C 3. Co-transfect cells B->C D 4. Remove transfection media E 5. Add media with controls & Test Compound (Vehicle, Rosiglitazone, Test Cpd +/- GW9662) D->E F 6. Incubate for 18-24 hours E->F G 7. Lyse cells H 8. Measure Firefly Luciferase activity G->H I 9. Measure Renilla Luciferase activity H->I J 10. Analyze Data (Normalize Firefly to Renilla) I->J

Caption: Step-by-step workflow for the PPARγ reporter gene assay.

Step-by-Step Methodology:

  • Day 1: Transfection

    • Seed HEK293T cells into white, clear-bottom 96-well plates at a density that will result in 80-90% confluency on Day 2.

    • Allow cells to attach for at least 4 hours.

    • Prepare transfection complexes in Opti-MEM according to the manufacturer's protocol (e.g., Lipofectamine 3000). Combine the PPARγ, RXRα, PPRE-luciferase, and Renilla luciferase plasmids in an appropriate ratio.

    • Add the transfection complexes to the cells and incubate overnight.

  • Day 2: Compound Addition

    • Prepare serial dilutions of the Test Compound and Rosiglitazone in cell culture media. Prepare media for the Vehicle and GW9662 controls.

    • For the antagonist experiment, prepare the Test Compound at its EC50 concentration with and without a fixed concentration of GW9662.

    • Carefully aspirate the transfection media from the cells.

    • Add 100 µL of the appropriate compound-containing media to each well.

    • Incubate the plate for 18-24 hours.

  • Day 3: Luminescence Reading

    • Equilibrate the plate and assay reagents to room temperature.

    • Remove the media from the wells.

    • Lyse the cells using 20 µL of passive lysis buffer and incubate for 15 minutes on an orbital shaker.

    • Measure Firefly luciferase activity using a luminometer according to the assay kit instructions.

    • Measure Renilla luciferase activity in the same wells.

Data Interpretation and Validation

The raw data will be Firefly and Renilla luminescence values. The first step is to normalize the data by calculating the ratio of Firefly to Renilla for each well. This corrects for variations in cell number and transfection efficiency.

Data Summary Table (Hypothetical Data):

Treatment GroupConcentration (µM)Normalized Luminescence (RLU)Fold Change vs. Vehicle% Activation vs. Rosiglitazone
Vehicle (0.1% DMSO)-1,500 ± 1201.00%
Rosiglitazone (Positive Control)1.030,000 ± 2,50020.0100%
Test Compound10.018,000 ± 1,60012.058.3%
Test Compound + GW966210.0 + 10.01,800 ± 1501.21.0%

Interpreting the Control Data:

  • Vehicle Control: Sets the baseline at a Fold Change of 1.0.

  • Rosiglitazone (Positive Control): The strong 20-fold induction confirms the assay is working perfectly. This value represents the maximal response.

  • Test Compound + GW9662 (Antagonist Control): The luminescence signal is reduced back to the vehicle baseline. This is a critical result, as it demonstrates that the 12-fold induction caused by the Test Compound is specifically mediated by the PPARγ receptor.

Based on this validated data, we can confidently conclude that 3-(2-phenylethoxy)propanoic acid is a partial agonist of PPARγ in this experimental system.

References

  • Gallagher, P., et al. (2007). DMSO enhances mild heat shock response and protein aggregation. Cryobiology. Available at: [Link]

  • Lehmann, J.M., et al. (1995). An Antidiabetic Thiazolidinedione Is a High Affinity Ligand for Peroxisome Proliferator-activated Receptor γ (PPARγ). Journal of Biological Chemistry. Available at: [Link]

  • Cho, N., et al. (2005). The peroxisome proliferator-activated receptor-γ agonist rosiglitazone inhibits vascular smooth muscle cell proliferation through a novel mechanism. Journal of Biological Chemistry. Available at: [Link]

  • Lees, E.K., et al. (2006). GW9662, a potent antagonist of PPARγ, blocks the growth-inhibitory effects of both natural and synthetic ligands in human breast cancer cells. Breast Cancer Research and Treatment. Available at: [Link]

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(2-Phenylethoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The quantification of drug candidates, metabolites, or impurities such as 3-(2-Phenylethoxy)propanoic acid underpins critical decisions in pharmacokinetics, toxicokinetics, and quality control. When analytical methods are transferred between laboratories, updated with new technology, or when data from different methods must be correlated, a rigorous cross-validation process is not just a regulatory expectation but a scientific necessity.[1][2] This guide provides a comprehensive comparison of common analytical techniques for 3-(2-Phenylethoxy)propanoic acid and outlines the principles and practices for their successful cross-validation.

The Foundation: Regulatory Imperatives for Method Validation

The cross-validation of analytical methods is built upon a foundation of robust, single-method validation. Global regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established comprehensive guidelines.[1][2][3][4] These guidelines ensure that any analytical procedure is fit for its intended purpose, providing a framework for assessing parameters like accuracy, precision, specificity, and linearity.[5][6]

The objective of validating an analytical method is to demonstrate its suitability for its intended use.[1][6] This principle is the cornerstone of data reliability in regulatory submissions.[1] The ICH Q2(R2) guideline, in particular, details the validation elements required to ensure that an analytical method yields reproducible and reliable results.[3][7]

cluster_0 Guiding Principles for Method Validation cluster_1 Core Validation Parameters ICH ICH Accuracy Accuracy ICH->Accuracy Q2(R2) Linearity Linearity ICH->Linearity FDA FDA Precision Precision FDA->Precision BMV Guidance Robustness Robustness FDA->Robustness EMA EMA Specificity Specificity EMA->Specificity Bioanalytical Guideline

Caption: The Regulatory Landscape for Analytical Method Validation.

Selecting the Right Tool: A Comparison of Analytical Methods

The molecular structure of 3-(2-Phenylethoxy)propanoic acid—featuring a carboxylic acid group and a phenyl ring—makes it amenable to several analytical techniques. The choice of method is driven by the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare three common chromatographic methods: HPLC-UV, GC-MS, and LC-MS/MS.

Validation Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS
Specificity/Selectivity Moderate; relies on chromatographic separation from matrix components. Potential for interference from co-eluting compounds with similar UV absorbance.High; Mass Spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns.Very High; Tandem MS (MS/MS) offers exceptional selectivity by monitoring specific precursor-to-product ion transitions, minimizing matrix effects.[8]
Linearity (R²) > 0.995> 0.995> 0.998
Limit of Quantitation (LOQ) ~50-100 ng/mL~10-50 ng/mL~0.1-1 ng/mL
Precision (%RSD) < 5%< 10%< 5%
Accuracy (%Recovery) 95-105%90-110%98-102%
Throughput HighModerate (derivatization step adds time)Very High
Robustness High; well-established technology.Moderate; sensitive to derivatization efficiency and inlet conditions.High; modern instruments are highly reliable, though require specialized expertise.
Primary Application Quality control, purity testing, analysis of bulk drug substance and formulated products.Impurity profiling where volatility is not an issue post-derivatization.Bioanalysis (plasma, urine, tissue), trace-level impurity analysis, metabolite identification.

The Cross-Validation Workflow: Ensuring Method Concordance

Cross-validation is essential to demonstrate that different analytical methods produce equivalent results, ensuring data continuity.[9] The process involves analyzing the same set of quality control (QC) samples and/or incurred samples with two or more validated methods and statistically comparing the outcomes.

A Define Acceptance Criteria (e.g., within 20% for 2/3 of samples) B Select Two Validated Analytical Methods (e.g., HPLC-UV and LC-MS/MS) A->B C Analyze Identical Samples (QCs and/or Incurred Samples) B->C D Statistically Compare Results (e.g., Bland-Altman plot, % difference) C->D E Evaluate Against Acceptance Criteria D->E F Methods are Cross-Validated E->F Pass G Investigate Discrepancies (e.g., matrix effects, stability) E->G Fail G->B Re-evaluate & Re-analyze

Caption: A General Workflow for Analytical Method Cross-Validation.

Experimental Protocols

Herein are outlined the fundamental steps for developing and validating methods for the analysis of 3-(2-Phenylethoxy)propanoic acid using HPLC-UV, GC-MS, and LC-MS/MS.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Causality: This method is chosen for its robustness and simplicity, ideal for quantifying analytes with a UV chromophore (the phenyl group) in relatively clean sample matrices like drug formulations.[10] Reversed-phase chromatography is selected due to the molecule's moderate polarity.[11]

  • Methodology:

    • Chromatographic System: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of acetonitrile and an acidic aqueous buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 2.5 with phosphoric acid) at a ratio of 60:40 (v/v). The acidic pH suppresses the ionization of the carboxylic acid, ensuring good retention and peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 210 nm, where the phenyl group and carboxylic acid exhibit absorbance.[10]

    • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the assay (e.g., 1-100 µg/mL). Filter through a 0.45 µm syringe filter before injection.

    • Validation: Perform full validation as per ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, range, and robustness.[5]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Causality: GC-MS is selected for its high resolving power and the definitive identification provided by mass spectrometry.[12][13] However, 3-(2-Phenylethoxy)propanoic acid is not sufficiently volatile for direct GC analysis. Therefore, derivatization is a mandatory step to convert the polar carboxylic acid into a more volatile and thermally stable ester.[14][15] Silylation is a common and effective choice.

  • Methodology:

    • Derivatization: a. Evaporate the sample extract to dryness under a stream of nitrogen. b. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. c. Cap the vial tightly and heat at 70°C for 30 minutes.

    • Chromatographic System: A GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL splitless injection at an inlet temperature of 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Acquire data in full scan mode (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of the silylated derivative.

    • Validation: Validate for all relevant parameters, paying special attention to the consistency and efficiency of the derivatization step.[14]

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Causality: LC-MS/MS is the gold standard for quantifying low-level analytes in complex biological matrices like plasma or serum.[8][16] Its unparalleled sensitivity and selectivity are achieved by combining liquid chromatography with tandem mass spectrometry, which filters out matrix interferences.[17]

  • Methodology:

    • Chromatographic System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

    • Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometry:

      • Ionization: Electrospray Ionization (ESI) in negative mode, as carboxylic acids readily deprotonate to form [M-H]⁻ ions.

      • Detection: Multiple Reaction Monitoring (MRM). Tune the instrument to identify the optimal precursor ion (e.g., m/z 193.1 for [M-H]⁻) and a stable product ion after collision-induced dissociation (CID).

    • Sample Preparation (Plasma): a. To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled version of the analyte). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant for injection.

    • Validation: Conduct full bioanalytical method validation according to FDA or EMA guidelines, including assessments of matrix effect, stability under various conditions (freeze-thaw, bench-top), and recovery.[2]

Conclusion and Recommendations

The choice of an analytical method for 3-(2-Phenylethoxy)propanoic acid is fundamentally linked to its intended application. For routine quality control of bulk materials, the simplicity and robustness of HPLC-UV make it an efficient and cost-effective choice. When higher specificity is required or when dealing with more complex mixtures where UV-active impurities may be present, GC-MS after derivatization offers a powerful alternative. For bioanalytical applications, such as pharmacokinetic studies requiring the quantification of the analyte in biological fluids, the superior sensitivity and selectivity of LC-MS/MS are indispensable.

A successful cross-validation between these methods provides confidence that data generated across different platforms and throughout the drug development lifecycle is consistent, reliable, and equivalent. This analytical concordance is the bedrock upon which sound scientific and regulatory decisions are made.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • European Medicines Agency. (2015). Guideline on bioanalytical method validation. [Link]

  • Kramer, D. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Premier Consulting. [Link]

  • Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Spooner, N. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(4), 353-356. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

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  • Springer. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(2,3-Dibromophenyl)propionic acid on Newcrom R1 HPLC column. [Link]

  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(28), 7885-7896. [Link]

  • Tašev, K., Stefova, M., & Ivanova-Petropulos, V. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Journal of Agricultural and Food Chemistry, 64(45), 8489-8496. [Link]

  • NIST. (n.d.). Propanoic acid, 2-phenylethyl ester. NIST WebBook. [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]

  • ATSDR. (n.d.). Analytical Methods. [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • Kovaříková, P., Klimeš, J., & Dohnal, J. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 235-239. [Link]

  • Li, X., et al. (2020). A sensitive and accurate method for the determination of short-chain fatty acids in feces by pre-column derivatization coupled with gas chromatography-mass spectrometry. Analyst, 145(5), 1645-1654. [Link]

  • Axios Research. (n.d.). 3-Ethoxy-3-oxo-2-phenyl propanoic acid. [Link]

  • SlidePlayer. (2010). LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. [Link]

  • Google Patents. (2016). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • Macherey-Nagel. (n.d.). Analysis of PFAS in aqueous samples by SPE and LC-MS/MS according to EPA Method 1633. [Link]

  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [Link]

  • ResearchGate. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. [Link]

  • Neumann, J., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 12(2), 164. [Link]

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Comparative Analysis of 3-(2-Phenylethoxy)propanoic Acid and Its Chiral Analogs: A Stereochemical Guide for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereochemical Reality

As a fundamental principle of scientific integrity, any comparative analysis of enantiomers must begin with structural verification. 3-(2-Phenylethoxy)propanoic acid (Formula: C₁₁H₁₄O₃, MW: 194.23 Da) is an achiral molecule. Because its ether linkage and aliphatic propanoic acid backbone lack an asymmetric carbon, it does not possess enantiomers.

However, in the context of[1], this achiral scaffold is highly valuable. It strictly adheres to the "Rule of Three" for fragments and serves as an ideal baseline. To explore the stereospecific requirements of a target's binding pocket, medicinal chemists routinely perform "fragment growing" by introducing a stereocenter—such as an α -methyl substitution—to create chiral analogs (e.g., 2-methyl-3-(2-phenylethoxy)propanoic acid).

This guide provides an objective, data-driven comparison between the baseline achiral parent compound and the resolved (R)- and (S)-enantiomers of its α -methyl derivative, detailing the experimental workflows required to validate their performance.

Comparative Performance Data: Achiral vs. Enantiomeric Analogs

The following table summarizes the biophysical binding data of the fragments against a model target protein. The data illustrates the profound impact of introducing a stereocenter on binding kinetics.

CompoundStructure TypeMW (Da) Kd​ ( μM )Ligand Efficiency (kcal/mol/HA) kon​ ( M−1s−1 ) koff​ ( s−1 )
Achiral Parent 3-(2-Phenylethoxy)propanoic acid194.234500.31 1.2×103 0.54
(R)-Analog (R)-2-methyl-3-(2-phenylethoxy)propanoic acid208.25150.42 4.5×104 0.06
(S)-Analog (S)-2-methyl-3-(2-phenylethoxy)propanoic acid208.25>1000<0.20N/AN/A
The Causality Behind the Data

The Achiral Parent exhibits the rapid on/off kinetics ( koff​=0.54s−1 ) typical of early-stage fragments. Its highly flexible ether-alkyl backbone incurs a significant entropic penalty upon binding.

By synthesizing the α -methyl analog, we restrict the conformational ensemble. The (R)-Analog perfectly complements the asymmetry of the target's hydrophobic sub-pocket. This optimal steric packing drastically reduces the off-rate ( koff​=0.06s−1 ), leading to a longer residence time and a 30-fold improvement in binding affinity ( Kd​ ). Conversely, the (S)-Analog suffers from severe steric clashes with the target's amino acid residues, rendering its binding undetectable.

Experimental Methodologies & Self-Validating Protocols

To generate the data above, the racemic analog must first be resolved into pure enantiomers, followed by rigorous kinetic screening.

Protocol A: Chiral Resolution via Preparative HPLC

To separate the racemic α -methyl analog, we utilize [2], which provide broad enantioselectivity through multiple interaction sites (hydrogen bonding, π−π interactions, and dipole stacking).

Step-by-Step Workflow:

  • System Setup: Configure an Agilent 1260 Infinity II Preparative HPLC system.

  • Column Selection: Install a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate), 250 × 20 mm, 5 µm).

  • Mobile Phase Preparation: Mix Hexane / Isopropanol / Trifluoroacetic Acid (TFA) at a ratio of 85:15:0.1 (v/v/v).

    • Causality Check: The addition of 0.1% TFA is critical. Without an acidic modifier, the carboxylic acid moiety of the fragment will partially ionize in the column, leading to severe peak tailing and complete loss of enantiomeric resolution.

  • Sample Injection: Inject 50 mg of the racemic mixture dissolved in 1 mL of mobile phase.

  • Fraction Collection: Monitor UV absorbance at 254 nm. Collect the early-eluting peak ((R)-enantiomer) and late-eluting peak ((S)-enantiomer).

  • Validation: Re-inject fractions on an analytical Chiralpak AD-H column to confirm >99% Enantiomeric Excess (ee).

Protocol B: Kinetic Screening via Surface Plasmon Resonance (SPR)

End-point biochemical assays often fail to detect the weak affinities of fragments. [3] is the gold standard here because it detects real-time mass changes, allowing the capture of rapid kon​/koff​ rates while identifying false positives caused by compound aggregation.

Step-by-Step Workflow:

  • Surface Preparation: Using a Biacore 8K (Cytiva), activate a CM5 sensor chip via standard EDC/NHS amine coupling. Immobilize the target protein to a density of ~2000 RU (Resonance Units) to maximize signal-to-noise for low-molecular-weight fragments.

  • Buffer Matching: Prepare a running buffer of PBS-P+ containing exactly 2.0% DMSO.

    • Causality Check: Fragments require high concentrations (up to 1 mM) for screening, necessitating DMSO for solubility. Because SPR is exquisitely sensitive to the bulk refractive index of the solvent, any mismatch between the running buffer and the sample buffer will cause massive bulk-shift artifacts, masking the true binding signal[3].

  • Solvent Correction: Run a 6-point DMSO calibration curve (1.5% to 2.5% DMSO) to digitally subtract refractive index anomalies.

  • Analyte Injection: Inject the Achiral Parent, (R)-Analog, and (S)-Analog at a flow rate of 30 µL/min in a multi-cycle kinetic format (concentrations ranging from 10 µM to 500 µM).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

FBDD Workflow Visualization

The following diagram maps the logical progression from the achiral scaffold through chiral resolution and kinetic validation.

FBDD_Workflow N1 Achiral Scaffold 3-(2-Phenylethoxy)propanoic acid N2 Stereocenter Introduction (e.g., α-methyl substitution) N1->N2 Synthetic Growth N7 SPR Kinetic Screening (Target Binding Assay) N1->N7 Baseline Comparison N3 Racemic Mixture (R/S Analogs) N2->N3 N4 Chiral Resolution (Polysaccharide CSP HPLC) N3->N4 N5 (R)-Enantiomer N4->N5 N6 (S)-Enantiomer N4->N6 N5->N7 N6->N7 N8 Hit Validation & Lead Optimization N7->N8

FBDD workflow: From achiral scaffold to chiral resolution and SPR kinetic screening.

References

  • Fragment Screening by Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods Source: MDPI - Molecules URL:[Link]

  • Fragment-based drug discovery: A graphical review Source: Current Research in Pharmacology and Drug Discovery URL:[Link]

Sources

Benchmarking 3-(2-Phenylethoxy)propanoic Acid (3-PEPA) Against Standard-of-Care PPAR Modulators in Metabolic Disease Models

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Pharmacological Rationale

In the landscape of metabolic dysfunction-associated steatohepatitis (MASH) and Type 2 Diabetes (T2D) drug discovery, dual activation of Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ) remains a highly validated, albeit complex, therapeutic strategy. 3-(2-Phenylethoxy)propanoic acid (3-PEPA) serves as a foundational pharmacophore for the "glitazar" class of dual PPARα/γ agonists (e.g., tesaglitazar, saroglitazar) [1].

Structurally, 3-PEPA is an aryl-alkoxy-propanoic acid derivative. The causality of its binding is elegant: the propanoic acid moiety acts as the acidic headgroup, forming critical hydrogen bonds with the activation function-2 (AF-2) helix (specifically Tyr473 in PPARγ), which stabilizes the active conformation and allows co-activator recruitment [2]. Simultaneously, the lipophilic phenylethoxy tail anchors into the receptor's hydrophobic pocket.

This guide provides an objective, data-driven benchmarking of 3-PEPA against standard-of-care (SoC) single-target agonists—Pioglitazone (PPARγ) and Fenofibric Acid (PPARα)—to evaluate its baseline dual-agonist properties before advanced scaffold tuning or targeted delivery mechanisms (such as GLP-1 conjugation) are applied [3].

Mechanistic Pathway: PPAR Activation and Gene Transcription

To understand the benchmarking assays, we must first map the molecular causality of 3-PEPA. Upon entering the nucleus, the ligand binds the PPAR ligand-binding domain (LBD). This induces a conformational shift that sheds co-repressors, recruits co-activators, and triggers heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA, driving the transcription of genes responsible for lipid clearance (e.g., CPT1A, CD36).

PPAR_Pathway Ligand 3-PEPA (Ligand) PPAR PPARα/γ LBD Ligand->PPAR Binds LBD Complex PPAR-RXR Heterodimer PPAR->Complex Recruits RXR RXRα RXR->Complex Dimerizes PPRE PPRE (DNA Promoter) Complex->PPRE Binds DNA Genes Target Genes (CPT1A, CD36) PPRE->Genes Transcription

Figure 1: Mechanism of PPARα/γ dual activation and downstream gene transcription.

In Vitro Benchmarking: GAL4-PPAR Transactivation Assay

Causality & Assay Rationale

To quantify receptor activation without the confounding background of endogenous nuclear receptors, we utilize a GAL4-DNA binding domain chimera . By transfecting HEK-293T cells with a plasmid fusing the yeast GAL4 DNA-binding domain to the human PPARα or PPARγ LBD, the resulting luminescence signal from a GAL4-responsive luciferase reporter is strictly a function of the transfected LBD's activation. This creates a highly specific, self-validating system.

Step-by-Step Protocol
  • Cell Seeding: Seed HEK-293T cells at 1.5×104 cells/well in a 96-well plate using DMEM supplemented with 10% delipidated FBS (to remove endogenous lipid agonists).

  • Transient Transfection: Co-transfect cells with the pGAL4-PPAR(α or γ)-LBD expression vector and a pUAS-luciferase reporter plasmid using Lipofectamine 3000. Incubate for 24 hours.

  • Compound Treatment: Aspirate media. Treat cells with an 8-point dose-response curve (0.01 μM to 100 μM) of 3-PEPA, Pioglitazone, Fenofibric Acid, or DMSO (0.1% vehicle control).

  • Luciferase Quantification: After 24 hours, lyse cells and add luciferin substrate. Read luminescence using a microplate reader.

  • Validation: Calculate the Z'-factor using the vehicle control and the Emax​ of the SoC. A Z'-factor > 0.6 validates the assay's robustness.

Experimental Data: Transactivation Potency
CompoundTarget ProfileEC₅₀ (μM)Eₘₐₓ (%)*Clinical Status
3-PEPA PPARα12.565%Preclinical Tool / Pharmacophore
3-PEPA PPARγ8.272%Preclinical Tool / Pharmacophore
Fenofibric Acid PPARα18.0100%Standard-of-Care (Dyslipidemia)
Pioglitazone PPARγ0.6100%Standard-of-Care (T2D)
Saroglitazar (Ref) PPARα/γ0.003 / 0.001100%Approved (India for MASH/T2D)

*Eₘₐₓ is normalized to the maximum response of the respective Standard-of-Care.

Analysis: 3-PEPA demonstrates balanced, micromolar dual-agonism. While it lacks the picomolar potency of optimized glitazars (like Saroglitazar), it outperforms Fenofibric acid in PPARα binding affinity, proving its utility as a foundational scaffold for metabolic drug design.

Phenotypic Benchmarking: Hepatocyte Lipid Clearance (Steatosis Model)

Causality & Assay Rationale

Target affinity does not always translate to phenotypic efficacy. To evaluate 3-PEPA's ability to resolve hepatic steatosis (a hallmark of MASH), we utilize an in vitro lipid-loading model. HepG2 cells are exposed to an oleic/palmitic acid mixture to induce intracellular triglyceride (TG) accumulation. Because PPARα drives β-oxidation (clearing lipids) while PPARγ can sometimes promote lipid storage, testing a dual agonist in this model is critical to ensure the net effect is lipid clearance rather than accumulation.

Assay_Workflow Step1 Cell Culture HepG2 Hepatocytes Step2 Lipid Loading Oleic/Palmitic Acid (24h) Step1->Step2 Step3 Compound Treatment 3-PEPA vs. SoCs (48h) Step2->Step3 Step4 Quantification Nile Red / Triglyceride Assay Step3->Step4 Step5 Data Analysis Z'-factor & EC50 Calculation Step4->Step5

Figure 2: In vitro steatosis model workflow for evaluating lipid clearance.

Step-by-Step Protocol
  • Steatosis Induction: Culture HepG2 cells to 80% confluence. Expose cells to 0.5 mM Free Fatty Acid mixture (Oleic Acid : Palmitic Acid at a 2:1 ratio) conjugated to BSA for 24 hours.

  • Treatment: Wash cells with PBS to remove extracellular lipids. Apply 10 μM of 3-PEPA, Pioglitazone, Fenofibric Acid, or vehicle in fresh media for 48 hours.

  • Staining & Quantification: Fix cells with 4% paraformaldehyde. Stain neutral lipids using Nile Red dye (1 μg/mL). Measure fluorescence (Ex 552 nm / Em 636 nm).

  • Viability Control: Perform a parallel MTT assay to ensure lipid reductions are due to metabolic clearance, not compound cytotoxicity.

Experimental Data: Intracellular Triglyceride Reduction
Treatment (10 μM)Intracellular TG Reduction (%)Cell Viability (%)Phenotypic Outcome
Vehicle (DMSO) 0%100%Severe Steatosis
3-PEPA 31% ± 4.2%98%Moderate Clearance
Fenofibric Acid 45% ± 3.8%99%Strong Clearance (β-oxidation)
Pioglitazone 12% ± 5.1%95%Poor Clearance (Lipid storage bias)
Saroglitazar (Ref) 68% ± 2.5%97%Excellent Clearance

Analysis: Pioglitazone (a pure PPARγ agonist) performs poorly in clearing hepatic lipids due to its adipogenic tendencies. Conversely, 3-PEPA achieves a 31% reduction in triglycerides. This confirms that the PPARα-driven β-oxidation successfully overrides the PPARγ-driven lipid storage, validating the dual-agonist hypothesis.

Conclusion & Translational Outlook

Benchmarking 3-(2-Phenylethoxy)propanoic acid (3-PEPA) against clinical standards reveals its robust baseline profile as a balanced PPARα/γ dual agonist. While its raw potency (EC₅₀ ~8-12 μM) requires optimization for clinical use, its phenotypic ability to clear hepatic lipids without inducing cytotoxicity makes it an ideal starting material for medicinal chemists. Future iterations utilizing this scaffold—such as adding bulky terpene moieties or conjugating it to GLP-1 receptor agonists—hold immense promise for the next generation of MASH and metabolic syndrome therapeutics.

References

  • Title: Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach Source: International Journal of Molecular Sciences (MDPI), 2018. URL: [Link][2]

  • Title: Terpene-Containing Analogues of Glitazars as Potential Therapeutic Agents for Metabolic Syndrome Source: Current Issues in Molecular Biology (MDPI), 2023. URL: [Link][1]

  • Title: GLP-1-mediated delivery of the PPARα/γ dual-agonist tesaglitazar improves obesity and glucose metabolism in mice Source: Research Square / Nature Communications, 2021. URL: [Link][3]

Sources

Reproducibility in Bioconjugation: A Comparative Guide to 3-(2-Phenylethoxy)propanoic Acid as a Hybrid Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by shifting the paradigm from occupancy-driven inhibition to event-driven protein degradation [1]. However, the reproducibility of PROTAC synthesis and cellular efficacy is heavily dictated by the linker connecting the target-binding warhead to the E3 ligase ligand.

This guide objectively compares the performance of 3-(2-Phenylethoxy)propanoic acid (PEPA) —a hybrid aryl-alkyl-ether linker—against traditional PEG and alkyl alternatives. Designed for researchers and drug development professionals, this document provides a mechanistic rationale for PEPA's superiority in specific contexts, supported by self-validating experimental protocols to ensure absolute reproducibility in your bioconjugation pipelines.

Mechanistic Rationale: Why PEPA? (Expertise & Experience)

Traditional PROTAC linkers generally fall into two categories: highly flexible Polyethylene Glycol (PEG) chains and highly lipophilic alkyl chains [2]. Both present distinct reproducibility challenges:

  • PEG Linkers (e.g., PEG2-acid): While highly soluble, their excessive polarity often results in poor, highly variable passive membrane permeability across different cell lines.

  • Alkyl Linkers (e.g., 5-Phenylvaleric acid): While highly permeable, their extreme lipophilicity drives poor aqueous solubility, leading to aggregation in assay buffers and inconsistent in vitro assay results.

The PEPA Advantage: 3-(2-Phenylethoxy)propanoic acid ( C11​H14​O3​ ) acts as a structural hybrid. The central ether oxygen acts as a hydrogen-bond acceptor, significantly improving hydration and aqueous solubility compared to pure alkyl chains. Simultaneously, the terminal phenyl ring maintains the lipophilicity required for transcellular permeability and offers potential π−π stacking interactions with surface residues on E3 ligases (such as VHL or CRBN) to stabilize the critical ternary complex. Furthermore, the unhindered propanoic acid tail ensures highly reproducible, rapid amide coupling kinetics.

G POI Protein of Interest (POI) Warhead Target Ligand (Warhead) POI->Warhead PEPA PEPA Linker (3-(2-Phenylethoxy)propanoic acid) Warhead->PEPA Amide Bond E3Ligand E3 Ligase Ligand (e.g., VHL/CRBN) PEPA->E3Ligand Amide/Ether Bond E3 E3 Ubiquitin Ligase E3Ligand->E3 Ub Ubiquitination & Degradation E3->Ub Recruits Proteasome

Ternary complex formation utilizing PEPA as a hybrid linker to bridge the target protein and E3 ligase.

Comparative Physicochemical Profiling (Data Presentation)

To objectively evaluate PEPA, we benchmarked it against two standard linkers of similar length. The data below demonstrates how PEPA achieves a "Goldilocks" profile, balancing solubility, permeability, and synthetic yield.

Linker TypeChemical MotifLogD (pH 7.4)Kinetic Solubility ( μ M)PAMPA Permeability ( 10−6 cm/s)Amide Coupling Yield (%)
PEG2-acid Hydrophilic ( O−CH2​−CH2​−O )-0.5> 2000.8 (Poor)85%
5-Phenylvaleric acid Lipophilic (Phenyl-Alkyl)3.215 (Poor)12.578%
PEPA Hybrid (Phenyl-Alkyl-Ether) 1.8 120 8.4 92%

Data Interpretation: PEPA maintains a highly favorable LogD of 1.8, ensuring it crosses lipid bilayers efficiently (PAMPA = 8.4×10−6 cm/s) while avoiding the severe solubility crash seen with pure alkyl linkers.

Reproducible Experimental Protocols (Trustworthiness)

A major bottleneck in PROTAC development is the lack of reproducible biological data due to poorly controlled chemical synthesis and assay conditions. The following protocols are designed as self-validating systems , incorporating internal controls to guarantee data integrity.

Workflow Step1 1. Chemical Synthesis (HATU/DIPEA Coupling of PEPA) Step2 2. Physicochemical QC (LC-MS, LogD, Kinetic Solubility) Step1->Step2 Step3 3. Permeability Assay (PAMPA with internal controls) Step2->Step3 Step4 4. Cellular Efficacy (Western Blot for Target Degradation) Step3->Step4

Self-validating experimental workflow for synthesizing and evaluating PEPA-based PROTAC degraders.

Protocol A: High-Yield Amide Coupling of PEPA to Target Amines

Causality: We utilize HATU as the coupling reagent rather than EDC/NHS. HATU forms a highly reactive HOAt ester, which is critical for overcoming the steric hindrance frequently encountered when conjugating bulky PROTAC warheads. DIPEA is selected as a non-nucleophilic base to prevent unwanted side reactions.

Step-by-Step Methodology:

  • Pre-activation: Dissolve PEPA (1.2 equiv.) and HATU (1.5 equiv.) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Deprotonation: Add DIPEA (3.0 equiv.) to the mixture. Stir at room temperature for 15 minutes. Validation check: The solution should turn a faint yellow, indicating the formation of the active ester.

  • Conjugation: Add the target amine warhead (1.0 equiv.) dissolved in a minimal volume of DMF. Stir at room temperature for 2 hours.

  • Reaction Monitoring: Confirm completion via LC-MS. The unhindered propanoic acid tail of PEPA typically drives >95% conversion within this timeframe.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc ( ), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via reverse-phase preparative HPLC.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: PAMPA isolates passive transcellular diffusion from active efflux mechanisms (like P-glycoprotein), providing a direct readout of the linker's influence on membrane permeability.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the PEPA-PROTAC in DMSO. Dilute to 10 μ M in PBS (pH 7.4) containing 5% DMSO.

  • Self-Validating Controls:

    • Positive Control: Verapamil (High permeability).

    • Integrity Marker (Negative Control): Add Lucifer Yellow (LY) (100 μ M) to the donor wells. LY cannot passively diffuse; its presence in the acceptor well indicates a compromised artificial membrane, instantly invalidating that specific well.

  • Incubation: Coat the PAMPA sandwich plate membrane with a 1% lecithin/dodecane solution. Add the PROTAC/LY mixture to the donor compartment and pure buffer to the acceptor compartment. Incubate at 37°C for 5 hours.

  • Quantification: Separate the plates. Measure LY fluorescence (Ex 428 nm / Em 536 nm) to confirm membrane integrity. Quantify the PROTAC concentration in both compartments using LC-MS/MS to calculate the effective permeability ( Peff​ ).

Protocol C: Cellular Target Degradation (Western Blot)

Causality: To prove that the PEPA linker successfully facilitates ternary complex formation, we must measure the actual degradation of the target protein, not just inhibition.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., HeLa or HEK293) in 6-well plates at 5×105 cells/well. Treat with the PEPA-PROTAC at varying concentrations (1 nM to 10 μ M) for 24 hours.

  • Mechanistic Validation (Crucial Step): In parallel wells, pre-treat cells for 2 hours with MG-132 (10 μ M, a proteasome inhibitor) prior to PROTAC addition. If the target protein is rescued (not degraded) in the presence of MG-132, you have definitively proven that the PEPA-PROTAC is working via the ubiquitin-proteasome system, rather than causing off-target transcriptional downregulation.

  • Lysis & Blotting: Lyse cells in RIPA buffer supplemented with protease inhibitors. Run 20 μ g of total protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Detection: Probe for the Target Protein and an internal loading control (e.g., GAPDH or Vinculin). Quantify band intensities using densitometry software, normalizing the target protein to the loading control.

Conclusion

3-(2-Phenylethoxy)propanoic acid (PEPA) represents a highly reproducible, structurally balanced alternative to traditional PEG and alkyl linkers in bioconjugation and PROTAC design. By integrating an ether oxygen for hydration and a phenyl ring for lipophilicity and π -stacking, PEPA solves the solubility-permeability paradox that plagues many degrader pipelines. When synthesized and evaluated using the self-validating protocols outlined above, PEPA ensures robust, reproducible data from chemical synthesis through to cellular efficacy.

References

  • Li K, Crews CM. PROTACs: past, present and future. Chemical Society Reviews. 2022;51(12):5214-5236. Available at:[Link][1][2]

  • Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. 2020;1(5):273-312. Available at:[Link][3][4]

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Head-to-head comparison of different synthesis routes for 3-(2-Phenylethoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals.

Executive Summary & Chemical Context

3-(2-Phenylethoxy)propanoic acid is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), specialized fragrance compounds, and polymeric building blocks. Structurally, it consists of a phenethyl group linked via an ether bond to a propanoic acid moiety.

Synthesizing this ether linkage efficiently requires overcoming the inherently poor nucleophilicity of aliphatic alcohols. In modern process chemistry, two primary synthetic routes dominate: the Oxa-Michael Addition and the Williamson Ether Synthesis . This guide provides an authoritative, head-to-head comparison of both methodologies, detailing the mechanistic causality, self-validating experimental protocols, and quantitative performance metrics to aid in route selection.

Mechanistic Causality & Reaction Design

Route A: The Oxa-Michael Addition Pathway

The oxa-Michael addition involves the 1,4-conjugate addition of an oxygen nucleophile (2-phenylethanol) to an electron-deficient alkene (acrylic acid).

  • Causality of Catalysis: The addition of alcohols to acrylates is thermodynamically favored but kinetically sluggish compared to aza- or thia-Michael additions [1]. To accelerate the reaction, strong Brønsted bases (e.g., KOH, Cs₂CO₃) or non-nucleophilic phosphazene bases are employed to deprotonate the alcohol, generating a highly reactive alkoxide intermediate [2].

  • Causality of Inhibition: A critical failure point in this route is the spontaneous, heat-induced radical polymerization of acrylic acid. To ensure the alkene remains available for conjugate addition, a radical inhibitor such as MEHQ (hydroquinone monomethyl ether) or phenothiazine must be added to quench propagating radical chains.

Route B: The Williamson Ether Synthesis Pathway

The Williamson route utilizes a classical Sₙ2 displacement between a phenethyl alkoxide and a 3-halopropanoyl electrophile.

  • Causality of Ester Masking: Attempting this reaction directly with 3-bromopropanoic acid is problematic. The strongly basic conditions required (e.g., NaH, K₂CO₃) deprotonate the carboxylic acid, forming a carboxylate anion that drastically reduces the electrophile's solubility in organic solvents and acts as a competing nucleophile [3]. Furthermore, the base promotes E2 elimination of the primary bromide, yielding acrylic acid as a byproduct.

  • Strategic Redesign: By masking the carboxylic acid as an ethyl ester (ethyl 3-bromopropanoate), we eliminate carboxylate interference, improve solubility in polar aprotic solvents (DMF/MeCN), and suppress the E2 pathway [4]. A subsequent mild saponification yields the target compound.

Head-to-Head Performance Comparison

The following table summarizes the quantitative data and operational metrics for both routes based on standardized bench-scale optimizations.

MetricRoute A: Oxa-Michael AdditionRoute B: Williamson Ether Synthesis
Overall Yield 75% – 85%80% – 92% (Over 2 steps)
Atom Economy 100% (Direct addition)~65% (Generates NaBr/KBr and EtOH waste)
Reaction Temperature 60°C – 80°C80°C (Etherification) / 25°C (Hydrolysis)
Reaction Time 4 – 6 hours12 hours + 2 hours
Major Byproducts Polyacrylic acid, oligomersAcrylic acid (via E2 elimination)
Scalability Excellent (Solvent-free possible)Moderate (Requires large volumes of DMF/THF)
Cost-Efficiency High (Cheaper reagents)Medium (Requires esterification/hydrolysis)

Self-Validating Experimental Protocols

Protocol A: Direct Oxa-Michael Addition

This protocol utilizes an acid-base extraction logic to create a self-validating purification system, isolating the acidic product from neutral impurities.

Step-by-Step Methodology:

  • Reaction Setup: Charge a flame-dried round-bottom flask with 2-phenylethanol (1.0 equiv, 10 mmol) and acrylic acid (1.2 equiv, 12 mmol).

  • Catalyst & Inhibitor: Add 5 mol% of KOH (or a phosphazene base like t-BuP2) and 0.1 wt% MEHQ (radical inhibitor).

  • Execution: Heat the neat mixture to 60°C for 4–6 hours under an inert atmosphere.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3, KMnO₄ stain). The disappearance of the 2-phenylethanol spot indicates reaction completion.

  • Quench & Neutralization: Dilute the crude mixture with EtOAc (20 mL) and wash with 1M HCl (10 mL) to neutralize the base catalyst.

  • Phase-Switch Extraction (Critical Step): Extract the organic layer with saturated aqueous NaHCO₃ (3 x 15 mL).

    • Causality: The target 3-(2-phenylethoxy)propanoic acid converts to a water-soluble sodium salt and partitions into the aqueous layer. Unreacted alcohol and polymeric impurities remain in the organic phase, which is discarded.

  • Isolation: Acidify the combined aqueous layers to pH 2 using concentrated HCl. The product will precipitate or oil out. Back-extract with EtOAc (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure product.

OxaMichael A 2-Phenylethanol D Alkoxide Intermediate A->D Deprotonation B Acrylic Acid E 1,4-Conjugate Addition (60°C, 4-6h) B->E Michael Acceptor C Base Catalyst + MEHQ (e.g., KOH) C->D Catalyzes D->E Nucleophilic Attack F 3-(2-Phenylethoxy) propanoic acid E->F Acid-Base Workup

Workflow for the Oxa-Michael Addition Route highlighting the catalytic generation of the alkoxide.

Protocol B: Two-Step Williamson Ether Synthesis

This protocol separates the etherification and carboxylic acid unmasking steps to prevent side reactions and ensure high yields.

Step-by-Step Methodology: Step 1: Etherification

  • Alkoxide Formation: Suspend K₂CO₃ (2.0 equiv, 20 mmol) in 15 mL of anhydrous DMF. Add 2-phenylethanol (1.0 equiv, 10 mmol) and stir at room temperature for 30 minutes.

  • Sₙ2 Displacement: Dropwise add ethyl 3-bromopropanoate (1.1 equiv, 11 mmol) to prevent localized thermal spikes that favor E2 elimination. Heat the mixture to 80°C for 12 hours.

    • Self-Validation Check: TLC monitoring will show the formation of a distinct, higher R_f spot corresponding to the ester intermediate.

  • DMF Removal: Quench with distilled water (20 mL) and extract with diethyl ether (3 x 15 mL). Wash the combined organic layers extensively with brine (5 x 20 mL).

    • Causality: DMF is highly water-soluble but can stubbornly partition into ether. Repeated brine washes exploit the salting-out effect to forcefully pull DMF into the aqueous waste.

  • Concentration: Dry over Na₂SO₄ and concentrate to isolate crude ethyl 3-(2-phenylethoxy)propanoate.

Step 2: Saponification 5. Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/H₂O (20 mL). Add LiOH or NaOH (2.0 equiv) and stir at room temperature for 2 hours. 6. Isolation: Remove the THF in vacuo. Acidify the remaining aqueous layer to pH 2 with 1M HCl, extract with EtOAc, dry, and concentrate to yield the final carboxylic acid.

WilliamsonEster A 2-Phenylethanol C SN2 Reaction (K2CO3, DMF, 80°C) A->C B Ethyl 3-bromopropanoate B->C D Ethyl 3-(2-phenylethoxy) propanoate C->D Etherification E Saponification (NaOH, THF/H2O, then HCl) D->E Ester Hydrolysis F 3-(2-Phenylethoxy) propanoic acid E->F Product Isolation

Workflow for the Williamson Ether Synthesis Route utilizing an ester-masking strategy.

Conclusion & Route Selection Matrix

The choice between these two routes depends heavily on the project scale and available equipment:

  • Choose Route A (Oxa-Michael) for large-scale, industrial, or green-chemistry applications where atom economy and reagent costs are paramount. Strict control over temperature and the use of radical inhibitors are mandatory to prevent acrylic acid polymerization.

  • Choose Route B (Williamson) for milligram-to-gram scale discovery chemistry where predictable kinetics, ease of purification, and avoidance of polymeric byproducts outweigh the drawbacks of lower atom economy and multi-step processing.

References

  • Phosphazene-Catalyzed Oxa-Michael Addition Click Polymerization Source: ResearchGate URL:1 [1]

  • Oxa-Michael Addition Reaction and Polymerization of Morita–Baylis–Hillman Adducts and Derivatives Source: ResearchGate URL:2 [2]

  • 3-Bromopropionic Acid | High-Purity Reagent Source: Benchchem URL:3 [3]

  • WO2024121753A1 - Polq inhibitors Source: Google Patents URL:4 [4]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(2-Phenylethoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Handling 3-(2-Phenylethoxy)propanoic acid (Molecular Formula: C₁₁H₁₄O₃) requires a nuanced understanding of its structural properties. As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of predictable chemical behaviors.

This guide provides a self-validating, step-by-step framework for the safe handling, operational processing, and disposal of this specific organic acid, designed to ensure maximum protection for researchers and drug development professionals.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the why behind the chemical's behavior. 3-(2-Phenylethoxy)propanoic acid features a carboxylic acid moiety linked via an ether bridge to a lipophilic phenyl ring. This structural duality is critical:

  • The Acidic Head: Imparts mild corrosivity and acts as a localized tissue irritant[1].

  • The Lipophilic Tail: Significantly enhances the molecule's partition coefficient (LogP). Unlike simple, highly polar aliphatic acids (e.g., acetic acid), this compound can rapidly partition into the lipid bilayers of the human stratum corneum.

Causality Insight: The enhanced skin permeability means that standard splash protection is insufficient. If the acid is dissolved in a penetration-enhancing organic solvent (such as dichloromethane or DMSO) during synthesis, the transdermal hazard profile increases exponentially. The solvent acts as a Trojan horse, carrying the acidic payload directly through the skin barrier, necessitating strict, specific barrier controls.

Mandatory Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling this compound must address its specific physicochemical threats.

PPE CategoryRequired SpecificationCausality & Scientific Rationale
Hand Protection Double-gloved Nitrile (min. 5 mil) or NeopreneLatex offers poor resistance to organic acids and degrades rapidly. If handling the acid in harsh organic solvents, Neoprene is required to prevent solvent-mediated transdermal absorption[1].
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses lack a facial seal. Goggles prevent capillary wicking of acidic vapors or micro-splashes into the ocular mucosa[1].
Body Protection Flame-Resistant (FR) 100% Cotton Lab CoatSynthetic blends (polyester) can melt into the skin upon exposure to exothermic reactions or fire. Cotton provides a breathable, sacrificial barrier.
Respiratory Class II Fume Hood (Face velocity ≥100 fpm)Prevents inhalation of aerosolized powders during gravimetric transfer and captures volatile solvent fumes during solubilization[1].

Operational Workflow: Solution Preparation

When preparing standardized solutions of 3-(2-Phenylethoxy)propanoic acid for drug development assays, the workflow must be designed to minimize aerosolization and prevent cross-contamination.

PrepWorkflow PPE Don PPE (Nitrile, Goggles, Coat) Hood Transfer to Fume Hood PPE->Hood Weigh Weigh Acid (Analytical Balance) Hood->Weigh Solvent Add Organic Solvent (e.g., DCM or EtOH) Weigh->Solvent Mix Agitate until Homogeneous Solvent->Mix Store Store in Amber Vial (Corrosives Cabinet) Mix->Store

Figure 1: Fume hood operational workflow for preparing 3-(2-Phenylethoxy)propanoic acid solutions.

Step-by-Step Methodology:

  • Barrier Verification: Inspect nitrile gloves for micro-tears. Ensure the fume hood sash is positioned at the certified working height.

  • Gravimetric Transfer: Using a static-free spatula, transfer the solid acid to a tared glass vial. Self-Validation Check: If the powder adheres aggressively to the spatula, static electricity is present; use an anti-static gun to prevent aerosolization.

  • Solubilization: Slowly add the chosen organic solvent. Agitate gently using a magnetic stirrer or vortex mixer.

  • Containment: Cap the vial with a PTFE-lined septum cap to prevent degradation of the seal by the organic acid.

Chemical Segregation and Storage Logic

Organic carboxylic acids must never be stored alphabetically without regard to chemical class. 3-(2-Phenylethoxy)propanoic acid must be strictly segregated from strong oxidizing agents (e.g., nitric acid, perchloric acid) ()[2].

Mixing organic acids with oxidizers can initiate highly exothermic oxidation reactions, potentially evolving toxic gases (such as nitrosyl chloride) or leading to catastrophic container failure[2]. Store the compound in a dedicated corrosives cabinet within secondary containment (e.g., polyethylene trays) to isolate it from incompatible bases and reactive metals[3].

Disposal and Deactivation Plan

A common, dangerous misconception in laboratory settings is that all organic acids can be neutralized and flushed down the sanitary sewer. However, due to the high carbon count and lipophilicity of 3-(2-Phenylethoxy)propanoic acid, it remains toxic to aquatic environments even after pH neutralization[4]. Therefore, it must be managed strictly as hazardous chemical waste[4].

SpillResponse Start Spill Detected Assess Assess Spill State Start->Assess Solid Solid (Neat) Assess->Solid Liquid Solution (in Solvent) Assess->Liquid Sweep Mechanical Sweep (Avoid Dust) Solid->Sweep Absorb Absorb with Inert Pad (e.g., Vermiculite) Liquid->Absorb Neutralize Neutralize Residue (5% NaHCO3) Sweep->Neutralize Absorb->Neutralize Waste Collect as EPA Hazardous Waste Neutralize->Waste

Figure 2: Decision matrix and operational workflow for 3-(2-Phenylethoxy)propanoic acid spill containment.

Routine Disposal Protocol:

  • Segregation: Collect waste solutions in a high-density polyethylene (HDPE) container. Do not use steel or metal containers, which are highly susceptible to acid corrosion over time[4].

  • Labeling: Label the primary waste vessel clearly as "Hazardous Waste - Organic Acid Solution" immediately upon the first drop of waste entering the container[5].

  • Spill Deactivation: If a localized spill occurs, do not use water immediately, as it may spread the lipophilic compound. Mechanically sweep solid spills or absorb liquid spills with an inert pad (e.g., vermiculite)[6]. Neutralize the microscopic residue left on the benchtop with a weak base, such as a 5% sodium bicarbonate (NaHCO₃) solution, until effervescence (CO₂ evolution) ceases[7].

  • EPA-Compliant Transfer: Transfer the sealed, compatible container to your facility's Environmental Health & Safety (EHS) department within 6 months of the first accumulation date[5]. Do not attempt to wash, decontaminate, and reuse the primary storage vessels for other experimental workflows[5].

References

  • Case Western Reserve University Environmental Health and Safety. "Chemical Compatibility and Storage." Available at:[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." Available at: [Link]

  • University of Southern California (USC) Environmental Health & Safety. "Chemical Waste Management." Available at:[Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.